3-Fluoro-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCONCMPCVUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188529 | |
| Record name | 3-Fluoro-p-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-28-7 | |
| Record name | 3-Fluoro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluoro-p-toluic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 350-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-p-toluic acid | |
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| Record name | 3-fluoro-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid: Properties, Synthesis, and Applications
Introduction
3-Fluoro-4-methylbenzoic acid, also known as 3-fluoro-p-toluic acid, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex chemical entities. Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzene ring, imparts distinct chemical properties that are highly valued in various scientific and industrial applications, particularly in the realms of pharmaceutical development and agrochemical formulation.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its significant applications.
Molecular Structure and Physicochemical Properties
The strategic placement of a fluorine atom at the meta position relative to the carboxyl group and adjacent to the methyl group significantly influences the electronic distribution within the benzene ring. This substitution enhances the compound's reactivity and solubility in organic solvents, making it a versatile intermediate.[1]
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 350-28-7[1][2][3][4][5] |
| Molecular Formula | C₈H₇FO₂[1][3][4] |
| Molecular Weight | 154.14 g/mol [1][2][3] |
| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene[1][4] |
| InChI | InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)[2][4] |
| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N[2][4] |
| SMILES | Cc1ccc(cc1F)C(O)=O[2] |
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 169-171 °C (lit.)[2][6][7], 171-175 °C[1] | [1][2][6][7] |
| Boiling Point | 203.5°C (rough estimate) | [6] |
| Flash Point | 120.3°C | [6] |
| Vapor Pressure | 0.00248mmHg at 25°C | [6] |
| Density | 1.1850 (estimate) | [6] |
Spectroscopic and Crystallographic Data
The structural integrity of this compound has been elucidated through various analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are crucial for its characterization.[8][9]
X-ray crystallography studies have revealed that this compound has a nearly planar molecular structure.[10] In the crystalline state, pairs of molecules form dimers through O—H⋯O hydrogen bonding between the carboxyl groups, with these dimers situated around centers of inversion.[10] The dihedral angle between the benzene ring and the carboxyl group is approximately 6.2 (1)°.[10]
Caption: Hydrogen bonding in the dimer of this compound.
Synthesis and Reactivity
Synthetic Pathway
A common synthetic route to this compound involves the Grignard reaction of 2-fluoro-4-bromotoluene. The Grignard reagent is formed by reacting 2-fluoro-4-bromotoluene with magnesium, which is then carboxylated using carbon dioxide to yield the final product.[11]
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A-Technical-Guide-to-3-Fluoro-4-methylbenzoic-Acid
An Essential Building Block for Modern Drug Discovery and Development
Introduction
3-Fluoro-4-methylbenzoic acid, identified by the CAS Number 350-28-7 , is a substituted aromatic carboxylic acid that has emerged as a crucial structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1][2][3][4] Its unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on a benzene ring provides a powerful combination of physicochemical properties that researchers leverage to design next-generation pharmaceuticals and advanced materials.[4]
The fluorine atom, positioned meta to the carboxylic acid and ortho to the methyl group, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination is a widely used tactic in drug design to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and block unwanted metabolic pathways. The methyl group provides a point for further chemical modification, while the carboxylic acid serves as a versatile handle for forming amides, esters, and other functional groups, enabling its incorporation into larger, more complex molecular architectures.[5]
This guide provides an in-depth overview of this compound, tailored for researchers, chemists, and drug development professionals. It covers its core physicochemical properties, established synthesis protocols, key applications, and essential safety information, serving as a comprehensive resource for its effective use in the laboratory.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its application in synthesis and product development. The key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 350-28-7 | [1][2][3][6][7] |
| Molecular Formula | C₈H₇FO₂ | [2][3][4] |
| Molecular Weight | 154.14 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 169-171 °C (lit.) | [1][8] |
| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene | [3][4] |
| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [1][3] |
| SMILES | Cc1ccc(cc1F)C(O)=O | [1] |
The molecule has a nearly planar structure, with pairs of molecules forming hydrogen-bonded dimers in the solid state.[9] This dimerization is a common feature of carboxylic acids and influences properties such as melting point and solubility.
Synthesis and Reaction Pathways
The preparation of this compound is a key consideration for its use in research and manufacturing. While multiple synthetic routes exist, a common and reliable method involves the Grignard reaction, starting from a readily available brominated precursor.
General Synthesis Workflow: Grignard Carbonation
A prevalent laboratory-scale synthesis involves the formation of a Grignard reagent from 2-bromo-5-fluorotoluene, followed by carboxylation with carbon dioxide (dry ice). This approach is valued for its reliability and relatively high yield.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Slowly add a solution of 2-bromo-5-fluorotoluene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the resulting Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) in portions. The reaction mixture will thicken.
-
Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white solid.
Causality Note: The use of an inert atmosphere and anhydrous solvents is critical because Grignard reagents are highly reactive towards water and oxygen. The acidic workup is necessary to convert the magnesium carboxylate salt formed during the reaction into the desired carboxylic acid.[10]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry.[4] It is frequently used as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]
-
Anti-inflammatory Agents: It has been utilized in the synthesis of cyclooxygenase (COX) selective, orally active anti-inflammatory drugs.[8] The fluoro-methyl-phenyl motif is a common scaffold in this class of compounds.
-
Kinase Inhibitors: The compound serves as a precursor for benzamide derivatives that have been investigated as Bcr-Abl kinase inhibitors, which are relevant for treating certain types of cancer.[8]
-
Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of crop protection agents, where the fluorinated structure can enhance the efficacy and stability of herbicides and pesticides.[4]
The rationale behind its utility lies in the predictable influence of the fluorine substituent. Fluorine's high electronegativity can alter the pKa of the carboxylic acid and nearby functional groups, which can be crucial for optimizing drug-receptor interactions. Furthermore, the C-F bond is very stable, making it resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate.[4]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
-
Hazard Classifications: It is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][11]
-
Signal Word: Warning.[1]
-
Precautionary Statements:
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12]
Conclusion
This compound (CAS 350-28-7) is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and proven utility as a synthetic intermediate make it an indispensable resource for chemists and researchers. From developing novel kinase inhibitors to creating more effective agrochemicals, the applications of this versatile building block continue to expand, underscoring its importance in advancing chemical and pharmaceutical sciences.
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- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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3-Fluoro-4-methylbenzoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-methylbenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural characteristics, governed by the interplay of its fluoro, methyl, and carboxylic acid functional groups, impart specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its molecular structure, validated by crystallographic and spectroscopic data, outlines common synthetic pathways, discusses its reactivity, and details its application in drug development. All protocols and claims are grounded in authoritative data to ensure scientific integrity and reproducibility.
Introduction to this compound
Chemical Identity
This compound, also known as 3-fluoro-p-toluic acid, is an organic compound belonging to the family of fluorinated benzoic acids.[1] Its structure consists of a benzene ring substituted with a methyl group at position 4, a fluorine atom at position 3, and a carboxylic acid group at position 1. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring creates a distinct electronic and steric environment that influences its reactivity and intermolecular interactions.
Significance in Research and Development
The strategic placement of the fluoro and methyl groups makes this compound a key intermediate in organic synthesis. Fluorine substitution is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety serves as a versatile chemical handle for reactions such as amidation and esterification, enabling its incorporation into larger, more complex molecular scaffolds.[2] Consequently, this compound is frequently utilized in the development of novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
Crystallographic Structural Analysis
The definitive molecular geometry of this compound has been elucidated through single-crystal X-ray diffraction studies. The molecule is nearly planar, a feature critical for its interaction with biological targets.[3] The dihedral angle between the plane of the benzene ring and the carboxyl group is a mere 6.2(1)°.[3]
In the solid state, molecules of this compound form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between their carboxylic acid groups.[3] This dimerization is a characteristic feature of many carboxylic acids and significantly influences the compound's melting point and solubility.
Below is a diagram illustrating the fundamental structure and key functional groups.
Caption: 2D representation of this compound.
Physicochemical Data
The key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 350-28-7 | |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | |
| Melting Point | 169-171 °C | [4] |
| Boiling Point | 203.5°C (estimate) | [4] |
| Appearance | White solid | [2] |
| SMILES | Cc1ccc(cc1F)C(O)=O | |
| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. The coupling patterns of the aromatic protons are influenced by the adjacent fluorine atom, providing definitive structural information.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct resonances for each of the eight carbon atoms in the molecule. The carbon atom attached to the fluorine exhibits a large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong absorption for the C=O (carbonyl) stretch at approximately 1700 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 154.
Spectroscopic data for this compound are readily available in public databases for reference.[5][6]
Synthesis and Reactivity
Common Synthetic Routes
One established method for synthesizing this compound involves a Grignard reaction. The process starts from 2-fluoro-4-bromotoluene, which is converted to a Grignard reagent by reacting with magnesium. This organometallic intermediate is then carboxylated using carbon dioxide (dry ice), followed by an acidic workup to yield the final product.[7]
An alternative approach involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene using a strong oxidizing agent like potassium dichromate in an acidic medium.[8]
The diagram below outlines the Grignard synthesis workflow.
Caption: Grignard synthesis route for this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block for synthesizing APIs.[2] The carboxylic acid group provides a reactive site for amide bond formation, a ubiquitous linkage in pharmaceuticals. Its structural motif is found in various classes of bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, analogs of this compound have been investigated for their potential as anticoccidial agents and as components of transthyretin stabilizers for treating amyloidosis.[2][9]
Experimental Protocols
Protocol: Synthesis via Grignard Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.
-
Grignard Formation: Slowly add a solution of 2-fluoro-4-bromotoluene in anhydrous ether to the magnesium suspension. Initiate the reaction if necessary (e.g., with a heat gun or iodine crystal). Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the resulting Grignard reagent in an ice bath. Carefully add crushed dry ice (solid CO₂) in portions, ensuring the temperature does not rise excessively.
-
Quenching & Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield pure this compound.
Protocol: Quality Control and Characterization
-
Purity Analysis (HPLC): Assess the purity of the synthesized product using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Identity Confirmation (NMR): Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the resulting spectra with reference data to confirm the chemical structure.
-
Melting Point: Determine the melting point of the purified solid and compare it to the literature value (169-171 °C) as a further indicator of purity.
Safety, Handling, and Storage
This compound requires careful handling in a laboratory setting. It is classified as a skin, eye, and respiratory irritant.[10]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry place. | [11][12] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, and a dust mask (N95) or respirator if ventilation is inadequate. | [12] |
Conclusion
This compound is a well-characterized compound whose planar structure, hydrogen-bonding capabilities, and versatile reactivity make it a valuable asset in synthetic chemistry. A thorough understanding of its molecular properties, supported by robust crystallographic and spectroscopic data, is essential for its effective application. Its role as a key building block in the synthesis of pharmaceuticals underscores its importance to the drug development industry. Adherence to established safety protocols is mandatory to ensure its safe handling and use in research and manufacturing environments.
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- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- R&D Chemicals. (n.d.). This compound.
- SpectraBase. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
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A-Technical-Guide-to-the-Synthesis-of-3-Fluoro-4-methylbenzoic-Acid
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 3-Fluoro-4-methylbenzoic acid, a key building block in the development of active pharmaceutical ingredients (APIs) and advanced materials. We will explore multiple synthetic strategies, offering a comparative analysis based on yield, scalability, safety, and reagent accessibility. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, providing both theoretical understanding and practical, field-tested protocols. The primary focus will be on two robust and industrially relevant pathways: the Grignard carboxylation of a fluorotoluene derivative and a Sandmeyer reaction-based approach.
Introduction: The Significance of this compound
This compound (CAS No. 350-28-7) is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry.[1] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its acidity, lipophilicity, and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and novel cancer therapeutics.[2][3] Its derivatives are also explored in the creation of electronic chemicals and other specialized polymers. The strategic placement of the fluoro and methyl groups presents unique challenges and opportunities in its synthesis, necessitating a careful selection of methodology to ensure regiochemical control and high purity.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several potential bond disconnections and synthetic strategies. The most apparent disconnection is at the carboxyl group, suggesting a precursor that can be carboxylated. This leads to two primary retrosynthetic pathways:
-
Pathway A (Carboxylation): The target molecule can be formed by introducing a carboxyl group onto a 2-fluoro-4-methylbenzene ring. This can be achieved through organometallic intermediates such as a Grignard or organolithium reagent, which are then quenched with carbon dioxide.
-
Pathway B (Functional Group Interconversion): Alternatively, the synthesis can begin with a precursor already containing the carboxyl group or a group that can be readily converted to it (e.g., a nitrile or an aldehyde). The fluorine atom can then be introduced via reactions like the Sandmeyer reaction on an amino-substituted benzoic acid derivative.
This guide will focus on detailing practical implementations of these two logical pathways.
Caption: Workflow for Grignard carboxylation pathway.
Experimental Protocol:
-
Step 1: Preparation of the Grignard Reagent.
-
All glassware must be oven-dried to ensure anhydrous conditions. Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.1 eq).
-
In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Step 2: Carboxylation and Work-up.
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, crush a significant excess of dry ice (solid CO2).
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid (~1 M) until the aqueous layer is acidic. 6. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Advantages and Disadvantages:
-
Advantages: This method is generally high-yielding and utilizes readily available starting materials. The procedure is straightforward for those familiar with organometallic chemistry.
-
Disadvantages: The primary challenge is the strict requirement for anhydrous conditions. The Grignard reagent is highly sensitive to moisture and protic impurities. Scalability can be an issue due to the exothermic nature of the Grignard formation and the need for efficient cooling.
Pathway B: Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. [4][5][6]This pathway is particularly useful when the required substitution pattern is not easily accessible through other means.
Strategy Overview: This synthesis begins with 3-amino-4-methylbenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4) in the Balz-Schiemann variation of the Sandmeyer reaction, to introduce the fluorine atom. [7] Reaction Mechanism: The reaction proceeds in two main stages. First is the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. [7]The second stage, the Balz-Schiemann reaction, involves the thermal decomposition of the isolated diazonium tetrafluoroborate salt. This decomposition releases nitrogen gas and generates an aryl cation, which then abstracts a fluoride ion from the BF4- counterion to form the desired aryl fluoride. [7]
Caption: Workflow for the Sandmeyer (Balz-Schiemann) pathway.
Experimental Protocol:
-
Step 1: Diazotization.
-
Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Monitor for the completion of diazotization using starch-iodide paper. [8] 4. To the cold diazonium salt solution, add a cold solution of tetrafluoroboric acid (HBF4). The diazonium tetrafluoroborate salt will precipitate.
-
Collect the precipitated salt by filtration and wash with cold water, followed by cold ethanol and ether.
-
-
Step 2: Fluorination (Balz-Schiemann Reaction).
-
Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety measures.
-
Gently heat the dry salt in a flask. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride.
-
Once the decomposition is complete, the crude aryl fluoride remains.
-
Purify the product by recrystallization or column chromatography.
-
Advantages and Disadvantages:
-
Advantages: Provides excellent regiochemical control, as the position of the fluorine is determined by the starting amine. It is a valuable method for substitution patterns not achievable by direct halogenation.
-
Disadvantages: Diazonium salts are potentially explosive, especially in their dry, solid state, requiring careful handling and specific safety protocols. The yields can sometimes be moderate, and the starting materials may be less accessible than those for the Grignard route.
Comparative Analysis of Synthesis Routes
| Parameter | Pathway A: Grignard Carboxylation | Pathway B: Sandmeyer Reaction |
| Starting Material | 1-Bromo-2-fluoro-4-methylbenzene | 3-Amino-4-methylbenzoic Acid |
| Key Reagents | Mg, CO2 (solid), Dry Ether/THF | NaNO2, HCl, HBF4 |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-75%) |
| Scalability | Moderate (exothermicity control) | Moderate (safety of diazonium salt) |
| Safety Concerns | Pyrophoric Grignard reagent, anhydrous conditions | Potentially explosive diazonium salts |
| Simplicity | Conceptually simple, technically demanding | Multi-step, requires careful temperature control |
Purification and Characterization
Purification: The crude this compound obtained from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, the purified product crystallizes out and can be collected by vacuum filtration.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: The literature melting point is 169-171 °C. [1]* NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic proton signals with couplings to the fluorine atom. ¹⁹F NMR will show a singlet corresponding to the aryl fluoride.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of 154.14 g/mol . [9]
Safety Considerations
-
Grignard Synthesis: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources. Grignard reagents react violently with water.
-
Sandmeyer Reaction: Diazonium salts are thermally unstable and can be explosive, particularly when dry. Always handle with protective shielding and avoid scratching or subjecting the dry salt to shock. The reaction should be carried out behind a blast shield.
-
General: All chemical manipulations should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with the Grignard carboxylation and the Sandmeyer reaction being two of the most robust and well-documented methods. The choice of pathway often depends on the availability of starting materials, the scale of the reaction, and the safety infrastructure available. The Grignard route offers a more direct path with potentially higher yields, provided that stringent anhydrous conditions can be maintained. The Sandmeyer reaction, while involving more steps and a hazardous intermediate, provides excellent regiocontrol and is a valuable tool for accessing specific substitution patterns. Both methods, when executed with precision and care, provide reliable access to this important synthetic building block.
References
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
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- Anwar, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. URL: [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. URL: [Link]
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. URL: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from Google Patents.
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- Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
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- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
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- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from Global Scientific Journal. URL: [Link]
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An In-depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid
Abstract
This guide provides a comprehensive technical overview of 3-Fluoro-4-methylbenzoic acid (CAS No: 350-28-7), a key fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the fluorine and methyl substituents on the aromatic ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details the compound's nomenclature, physicochemical properties, validated synthesis protocols, comprehensive spectroscopic characterization, and principal applications, with a focus on its role in drug discovery. The content herein is intended for researchers, chemists, and drug development professionals.
Nomenclature and Chemical Structure
The formal IUPAC name for the compound is This compound . It is also commonly known by its synonym, 3-Fluoro-p-toluic acid.[1][2] The structure consists of a benzoic acid core, substituted with a fluorine atom at position 3 and a methyl group at position 4 relative to the carboxylic acid function.
The fluorine atom, being the most electronegative element, acts as a weak ring deactivator and an ortho-, para- director via resonance, while the methyl group is a weak activator and ortho-, para- director. Their combined electronic influence on the aromatic ring is critical to the reactivity and properties of the molecule.
Caption: 2D structure of this compound.
Physicochemical and Safety Data
The properties of this compound make it a stable, crystalline solid under standard conditions, suitable for a wide range of synthetic transformations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 350-28-7 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 169-175 °C | [1][3] |
| Purity | ≥95-98% (GC) | [1] |
| SMILES | Cc1ccc(cc1F)C(O)=O | |
| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [2] |
Safety and Handling: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Prevention: Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[4] Handling should occur in a well-ventilated area or a chemical fume hood.[5][6] Avoid breathing dust.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5]
-
Storage: Store in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated place.[1]
Synthesis Methodology: Oxidation of 2-Fluoro-4-methyltoluene
A common and reliable route to this compound is the oxidation of the methyl group of a suitable precursor. While various methods exist, including Grignard carboxylation of 4-bromo-2-fluorotoluene[7], a robust laboratory-scale method involves the strong oxidation of 2-fluoro-4-methyl-1-nitrobenzene followed by subsequent reduction and diazotization steps. A more direct, analogous route is the oxidation of 2-fluoro-4-methyltoluene.
Below is a representative protocol for oxidation using a strong oxidizing agent like potassium dichromate in an acidic medium. This method is effective for converting an electron-rich toluene derivative to the corresponding benzoic acid.
Caption: Workflow for a related synthesis of a fluoronitrobenzoic acid precursor.
Experimental Protocol (Adapted from a similar synthesis[8]):
-
Reaction Setup: To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL) carefully.
-
Addition of Substrate: Add 2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) portion-wise to the oxidizing mixture.
-
Causality: The combination of potassium dichromate and sulfuric acid creates chromic acid in situ, a powerful oxidizing agent necessary to convert the robust aryl-methyl group to a carboxylic acid. Glacial acetic acid serves as a solvent that is resistant to oxidation under these conditions. Portion-wise addition controls the initial exotherm of the reaction.
-
-
Heating: Heat the reaction mixture to 120°C for 2 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the C-H bonds of the methyl group to be oxidized. The 2-hour duration ensures the reaction proceeds to completion.
-
-
Work-up: Allow the mixture to cool to room temperature and then quench by pouring it over crushed ice.
-
Causality: Quenching on ice serves two purposes: it precipitates the organic product, which has low solubility in water, and it dilutes the strong acid, making the mixture safer to handle.
-
-
Extraction: Extract the product with ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[8]
-
Causality: Ethyl acetate is an effective solvent for extracting the benzoic acid derivative from the aqueous acidic mixture. Washing with brine removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.
-
-
Purification & Validation: The crude solid obtained can be further purified by recrystallization to afford the pure product. The identity and purity should be confirmed by melting point analysis and the spectroscopic methods outlined in the next section. This final validation step is crucial for ensuring the trustworthiness of the protocol.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound is a critical, self-validating step.
Table 2: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl (CH₃) protons (~2.3 ppm).A multiplet or doublet of doublets for the aromatic proton adjacent to the fluorine.Multiplets for the other two aromatic protons.A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | A peak for the methyl carbon (~20 ppm).A peak for the carboxyl carbon (~170 ppm).Four distinct aromatic carbon signals, with the carbon bonded to fluorine exhibiting a large C-F coupling constant (J_CF). |
| ¹⁹F NMR | A single resonance, typically a multiplet due to coupling with nearby aromatic protons. |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).A strong C=O stretch for the carbonyl group (~1700 cm⁻¹).C-F stretch (~1200-1300 cm⁻¹).Aromatic C=C stretches (~1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (154.14). |
Note: Specific chemical shifts (ppm) can vary based on the solvent used for analysis. Data should be compared against reference spectra from databases like SpectraBase or ChemicalBook where available.[9][10]
Applications in Drug Development and Research
This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][11] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, a well-established strategy in medicinal chemistry.
-
Anti-inflammatory Agents: It has been utilized in the synthesis of cyclooxygenase (COX) selective, orally active anti-inflammatory drugs.[3]
-
Kinase Inhibitors: The scaffold is valuable for preparing benzamide derivatives that act as inhibitors for targets like Bcr-Abl kinase, relevant in cancer therapy.[3]
-
Agrochemicals: It serves as a precursor in the formulation of crop protection agents like herbicides and pesticides.[1]
-
General Organic Synthesis: The carboxylic acid group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), providing a handle for coupling reactions.[12]
The strategic placement of the fluoro and methyl groups allows for regioselective functionalization, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a foundational chemical intermediate whose value is rooted in its specific substitution pattern. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group provides a unique chemical scaffold. This guide has provided a detailed overview of its properties, a robust synthesis protocol with mechanistic reasoning, and a summary of its characterization and applications. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of this building block is essential for the rational design of novel, high-value compounds.
References
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- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
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An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Melting Point in Pharmaceutical Development
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. In the realm of pharmaceutical development, this physical constant is of paramount importance. It serves as a primary indicator of a compound's purity; impurities typically depress and broaden the melting point range.[1] Furthermore, the melting point provides insights into the crystalline structure and the strength of the intermolecular forces within the solid, which can influence critical downstream properties such as solubility and bioavailability. For a versatile building block like 3-Fluoro-4-methylbenzoic acid, which is utilized in the development of novel drug formulations, a precise and reproducible melting point is a cornerstone of quality control and regulatory compliance.[2]
Theoretical Framework: Understanding the Factors at Play
The melting point of an organic compound is influenced by a variety of intrinsic and extrinsic factors. A strong grasp of these principles is essential for interpreting experimental results accurately.
Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point.[3][4] In the case of this compound, the primary intermolecular forces are hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar carbon-fluorine and carbonyl bonds. The presence of these strong interactions contributes to its relatively high melting point.
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[4][5] The nearly planar structure of this compound allows for efficient packing, where pairs of molecules form dimers through hydrogen bonding.[6]
Purity: The presence of impurities disrupts the crystal lattice, making it easier to break the intermolecular forces.[1][7] This results in a lower and broader melting point range, a phenomenon known as melting point depression. A sharp melting range, typically 1-2°C, is often indicative of a highly pure compound.[1]
Experimental Determination of Melting Point: A Validated Protocol
The following protocol is based on the United States Pharmacopeia (USP) guidelines for melting point determination (Class Ia) and is designed to ensure accuracy and reproducibility.[8][9][10]
Apparatus and Materials
-
Melting point apparatus (capillary method)
-
Capillary tubes (closed at one end, 0.8–1.2 mm internal diameter)
-
Calibrated thermometer or temperature sensor
-
Sample of this compound (finely powdered and dried)
-
Mortar and pestle
-
Spatula
Step-by-Step Procedure
-
Sample Preparation: Gently pulverize a small amount of the this compound sample using a mortar and pestle to ensure a fine, uniform powder.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of approximately 2.5–3.5 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the heating rate to approximately 3°C per minute until the temperature is about 3°C below the expected melting point.[11] Then, adjust the heating rate to 1–2°C per minute to allow for accurate observation of the melting process.[11]
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the first drop of liquid is observed.
-
Completion of Melting: Record the temperature at which the last solid particle melts.
-
The recorded melting range is the interval between the onset and completion of melting.
-
-
Confirmation (Mixed-Melting Point): For identity confirmation, an intimate mixture of the sample with an authentic reference standard can be prepared. If the melting point of the mixture is not depressed, it provides strong evidence of the compound's identity.[10]
Workflow for Accurate Melting Point Determination
Caption: Workflow for the determination of the melting point of this compound.
Reported Melting Point Data
The melting point of this compound has been reported by various chemical suppliers. A summary of these values is presented below. It is important to note that the purity of the material can influence the observed melting point.
| Supplier | Purity | Reported Melting Point (°C) |
| Sigma-Aldrich | 95% | 169-171[12] |
| Chem-Impex | ≥ 98% (GC) | 171 - 175[2] |
| ChemicalBook | - | 169-171[13] |
| ChemBK | - | 169-171[14] |
The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the specific methodologies employed for determination.
Conclusion
The melting point of this compound is a critical physical property that serves as a reliable indicator of its identity and purity. The established melting range for this compound is consistently reported in the range of 169-175 °C . Adherence to a standardized protocol, such as the one outlined in this guide, is crucial for obtaining accurate and reproducible results. For professionals in research and drug development, a thorough understanding of the factors influencing melting point and the application of a validated experimental technique are indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
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- Boiling Point and Melting Point in Organic Chemistry. [Link]
- USP 741 Melting Point or Range | PDF - Scribd. [Link]
- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]
- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER
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An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Solubility as a Cornerstone of Drug Development
In the journey of a molecule from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability, directly influencing its efficacy and safety profile. For formulation scientists, understanding the solubility characteristics of an active pharmaceutical ingredient (API) is paramount for designing effective and stable dosage forms. 3-Fluoro-4-methylbenzoic acid (FMBA) is a versatile building block in medicinal chemistry, frequently used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid group, a fluorine atom, and a methyl group, presents a unique combination of functionalities that govern its solubility behavior.
This guide provides a comprehensive overview of the solubility of this compound, offering a blend of theoretical principles, practical methodologies, and expert insights to aid researchers in their development efforts.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. Before delving into solubility data, it is essential to understand the key physicochemical parameters of FMBA. These properties provide the foundational context for interpreting its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 350-28-7 | [2] |
| Molecular Formula | C₈H₇FO₂ | [2] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 169-171 °C | |
| pKa (Predicted) | ~3.9 - 4.2 | Predicted |
| logP (Predicted) | ~2.4 - 2.6 | Predicted |
Understanding the Solubility of this compound
Quantitative solubility data for this compound in common laboratory solvents is not extensively published, a frequent challenge for non-commodity chemical intermediates. However, its solubility profile can be expertly inferred from its structure and the known properties of analogous compounds.
General statements indicate that the presence of the fluorine and methyl groups on the benzene ring enhances its solubility in organic solvents.[1]
Comparative Solubility of Structural Analogs
To build a predictive understanding, we can examine the solubility of its parent and related structures.
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |
| p-Toluic Acid | Water | <0.1 | 19 | [6] |
| Ethanol | Soluble | Room Temp. | [7] | |
| Acetone | Soluble | Room Temp. | [8] | |
| 3-Fluorobenzoic Acid | Water | 0.15 | 25 | [9] |
| Ethanol | Readily Soluble | Room Temp. | [10] | |
| Acetone | Readily Soluble | Room Temp. | [10] |
Expert Analysis and Prediction for FMBA:
-
Aqueous Solubility : Like its analogs, FMBA is expected to have low aqueous solubility . The hydrophobic benzene ring, further functionalized with a methyl group, dominates the molecule's character. While the carboxylic acid and fluorine can engage in hydrogen bonding, the overall molecule remains poorly soluble in water under neutral pH conditions.[10] Its aqueous solubility is likely comparable to or slightly lower than that of 3-fluorobenzoic acid due to the added hydrophobic methyl group.
-
Organic Solubility : FMBA is anticipated to be readily soluble in polar organic solvents such as ethanol, methanol, and acetone.[1] This is consistent with its analogs and is a consequence of favorable interactions between the solvent and the aromatic ring and carboxylic acid group. It is also expected to show significant solubility in polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds.[11]
Methodologies for Accurate Solubility Determination
To move beyond prediction, experimental measurement is necessary. The choice of method is critical, as different techniques measure distinct solubility parameters. For drug development, understanding the difference between thermodynamic and kinetic solubility is crucial.
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium. It is a critical parameter for biopharmaceutical classification and formulation development.
-
Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is often used in high-throughput screening but can overestimate the true solubility as it may reflect a supersaturated or amorphous state.
Gold Standard Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most reliable technique for determining thermodynamic solubility. Its deliberate, time-intensive nature is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.
Step-by-Step Experimental Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).
-
Causality Insight: Using an excess of the solid is critical to ensure that the final solution is saturated and in equilibrium with the solid phase. The visual presence of undissolved solid at the end of the experiment is a key validation checkpoint.
-
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is crucial; for crystalline compounds, this can take 24 to 72 hours.
-
Trustworthiness Insight: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is typically done by centrifugation followed by drawing off the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality Insight: Improper phase separation is a major source of error. Centrifugation is often preferred over filtration for small volumes to minimize potential compound loss due to filter binding.
-
-
Quantification : Accurately dilute the saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of FMBA using a validated analytical method, typically HPLC-UV.
-
Calculation : Determine the solubility by comparing the measured concentration against a standard calibration curve prepared with known concentrations of this compound.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Key Factors Influencing the Solubility of this compound
The Critical Role of pH
As a carboxylic acid, the aqueous solubility of FMBA is highly dependent on the pH of the medium. The relationship between the ionized (conjugate base) and unionized (acid) forms is described by the Henderson-Hasselbalch equation.
-
Below its pKa (~4) : In acidic environments (e.g., the stomach, pH 1-2), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This unionized form is significantly less water-soluble.
-
Above its pKa (~4) : In neutral to basic environments (e.g., the intestine, pH > 6), the carboxylic acid will deprotonate to form its carboxylate salt (-COO⁻). This ionized form is much more soluble in water due to ion-dipole interactions.
This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound's solubility will change dramatically as it transits through the gastrointestinal tract.
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An In-Depth Technical Guide to the NMR Analysis of 3-Fluoro-4-methylbenzoic Acid
This guide provides a comprehensive, in-depth exploration of the Nuclear Magnetic Resonance (NMR) analysis of 3-fluoro-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the rationale behind the analytical choices, offering a robust framework for understanding and applying NMR spectroscopy to the structural elucidation of complex aromatic compounds.
Introduction: The Significance of Structural Analysis
This compound is a substituted aromatic carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science.[1][2] Its biological and chemical properties are intrinsically linked to the precise arrangement of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for unequivocally determining the molecular structure of such compounds in solution.
This guide will provide a detailed walkthrough of the complete NMR analysis, from sample preparation to the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. We will explore not only the "what" but also the "why" of the spectroscopic data, providing insights into the subtle interplay of electronic and spatial effects that govern the NMR parameters.
Foundational Principles: Causality in Experimental Design
The quality and interpretability of NMR data are directly dependent on meticulous experimental design. The choices made during sample preparation and data acquisition are not arbitrary; they are guided by the fundamental physicochemical properties of the analyte and the specific information sought.
Sample Preparation: A Self-Validating System
The primary goal of sample preparation is to obtain a homogenous solution of the analyte in a deuterated solvent, free from paramagnetic impurities and particulates.
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Analyte Purity: Begin with a sample of this compound of known purity, ideally >95%. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. For benzoic acid derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3][4]
-
CDCl₃: Offers good solubility for many organic compounds and has a simple solvent signal. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal or no observable signal at all.
-
DMSO-d₆: An excellent solvent for polar compounds and is particularly useful for observing exchangeable protons (like the carboxylic acid proton) as it forms stronger hydrogen bonds, slowing down the exchange rate.[4] The residual proton signal of DMSO-d₆ appears around 2.50 ppm.
-
-
Concentration: Aim for a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3] This provides a universal reference point for chemical shifts.
-
Dissolution and Transfer: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Transfer the solution to a clean, dry NMR tube.
The integrity of this protocol is self-validating. A clear, particulate-free solution ensures optimal shimming and line shape. The use of a high-purity solvent and analyte minimizes the presence of interfering signals, leading to a clean and interpretable spectrum.
The Logic of Multi-Nuclear NMR
A comprehensive structural elucidation of this compound necessitates a multi-pronged NMR approach, leveraging the unique strengths of ¹H, ¹³C, and ¹⁹F nuclei.
Caption: Workflow for the comprehensive NMR analysis of this compound.
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon environments and their chemical shifts, providing a map of the carbon skeleton. The presence of fluorine will also lead to characteristic C-F couplings.
-
¹⁹F NMR: Directly observes the fluorine nucleus, which is highly sensitive and has a wide chemical shift range, making it an excellent probe for its local electronic environment.[5]
In-Depth Spectral Analysis
The following sections will dissect the expected NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds.
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons, the methyl group protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| COOH | ~11-13 | Singlet (broad) | - | 1H |
| H-2 | ~7.8-8.0 | Doublet | ³J(H-F) ≈ 8-10 | 1H |
| H-5 | ~7.2-7.4 | Doublet | ³J(H-H) ≈ 8 | 1H |
| H-6 | ~7.7-7.9 | Doublet of Doublets | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 | 1H |
| CH₃ | ~2.3-2.5 | Singlet (or narrow doublet) | ⁴J(H-F) ≈ 2-3 | 3H |
Causality Behind the Chemical Shifts and Couplings:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electron-withdrawing nature of the two oxygen atoms and its involvement in hydrogen bonding, hence its downfield chemical shift.[3] In a solvent like DMSO-d₆, this peak is typically a broad singlet.
-
Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (7-8 ppm). Their precise chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid and fluorine groups will deshield adjacent protons, shifting them downfield. The electron-donating methyl group will have a shielding effect.
-
Methyl Protons (CH₃): The methyl group protons appear as a singlet, slightly deshielded by the aromatic ring.
-
J-Coupling: The splitting patterns are governed by through-bond interactions between neighboring nuclei.
-
³J(H-H): Typical ortho-coupling between adjacent aromatic protons is around 7-9 Hz.[6]
-
³J(H-F) and ⁴J(H-F): Coupling between protons and fluorine is also observed. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.[7] Ortho H-F coupling (³J) is typically larger than meta H-F coupling (⁴J).
-
¹³C NMR Spectrum: Unveiling the Carbon Framework
The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J(C-F), Hz) |
| COOH | ~165-170 | Singlet | - |
| C-1 | ~125-130 | Doublet | ²J(C-F) ≈ 20-25 |
| C-2 | ~115-120 | Doublet | ²J(C-F) ≈ 20-25 |
| C-3 | ~160-165 | Doublet | ¹J(C-F) ≈ 240-250 |
| C-4 | ~135-140 | Doublet | ²J(C-F) ≈ 15-20 |
| C-5 | ~130-135 | Singlet | - |
| C-6 | ~120-125 | Doublet | ³J(C-F) ≈ 5-10 |
| CH₃ | ~20-25 | Doublet | ³J(C-F) ≈ 3-5 |
Rationale for Spectral Features:
-
Carbonyl Carbon (COOH): This carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine (C-3) will be significantly downfield and will show a large one-bond coupling constant (¹J(C-F)).[7]
-
C-F Coupling: The fluorine atom will couple with the carbon atoms over one, two, and three bonds, resulting in the splitting of their signals into doublets in the proton-decoupled spectrum. The magnitude of the coupling constant is indicative of the number of bonds separating the carbon and fluorine atoms, with ¹J > ²J > ³J.
¹⁹F NMR Spectrum: A Sensitive Probe
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine's environment. For this compound, a single signal is expected.
-
Chemical Shift: The chemical shift of the fluorine signal will be influenced by the electronic environment of the aromatic ring. A typical range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.[8]
-
Coupling: The fluorine signal will be split by the neighboring aromatic protons (H-2 and H-4). This will likely result in a doublet of doublets, with coupling constants corresponding to ³J(F-H) and ⁴J(F-H).
Advanced NMR Techniques: 2D Correlation Spectroscopy
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
Caption: Role of 2D NMR experiments in structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, a cross-peak between H-5 and H-6 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It provides a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-1, C-3, and C-4) and for piecing together the entire molecular framework.
Conclusion: A Unified Structural Picture
By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented with 2D correlation experiments, a complete and unambiguous structural assignment of this compound can be achieved. This in-depth analysis, rooted in the fundamental principles of NMR spectroscopy and a causal understanding of experimental design, provides the high level of scientific rigor demanded in research and development. The integration of these techniques forms a self-validating system that ensures the trustworthiness and accuracy of the structural elucidation.
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An In-depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid: A Key Intermediate in Modern Chemistry
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzoic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. We will delve into its synthesis, physicochemical properties, and diverse applications, offering insights from a seasoned application scientist's perspective. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek a deeper understanding of this versatile molecule.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]
Within the vast landscape of fluorinated compounds, this compound (CAS No. 350-28-7) has emerged as a particularly valuable building block.[5][6] Its substituted benzoic acid framework provides a versatile scaffold for the synthesis of more complex molecules. The presence of both a fluorine atom and a methyl group offers a unique combination of electronic and steric properties that can be exploited in drug design and the development of novel materials.[5] This guide will explore the synthesis, characterization, and key applications of this important chemical intermediate.
Synthesis and Mechanistic Insights
The preparation of this compound can be achieved through various synthetic routes. A common and effective method involves the Grignard reaction of a suitable precursor followed by carboxylation.
Representative Synthetic Protocol: Grignard Carboxylation
A prevalent method for synthesizing this compound involves the formation of a Grignard reagent from 2-fluoro-4-bromotoluene, which is then reacted with carbon dioxide.[7]
Step-by-Step Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.
-
A small crystal of iodine is added as an initiator.
-
A solution of 2-fluoro-4-bromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings.
-
The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Carboxylation:
-
The Grignard solution is cooled in an ice bath.
-
Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction mixture is stirred until the evolution of gas ceases.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Rationale and Mechanistic Considerations
The choice of the Grignard-based synthesis is predicated on its reliability and the ready availability of the starting materials. The formation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent quenching by water. The subsequent carboxylation proceeds via a nucleophilic attack of the organomagnesium compound on the electrophilic carbon of CO2.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 350-28-7 | |
| Molecular Formula | C8H7FO2 | |
| Molecular Weight | 154.14 g/mol | |
| Melting Point | 169-171 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone | [5] |
Spectroscopic Profile
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring, including coupling with the fluorine atom.[10]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic coupling (C-F coupling), which is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch will be observed around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ), along with characteristic fragmentation patterns.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[5]
Pharmaceutical Development
This compound serves as a crucial starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[5] The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, leading to improved therapeutic efficacy.[1][2]
Agrochemical Formulations
In the agrochemical sector, this compound is used in the formulation of herbicides and pesticides.[5] The introduction of the fluoromethylphenyl moiety can enhance the efficacy and selectivity of crop protection agents, contributing to improved agricultural productivity.
Conclusion
This compound stands out as a valuable and versatile chemical intermediate. Its unique structural features, imparted by the fluorine and methyl substituents, make it a sought-after building block in the synthesis of high-value compounds. A thorough understanding of its synthesis, properties, and reactivity is crucial for chemists and researchers aiming to leverage its potential in drug discovery, agrochemical development, and materials science. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of this compound in the chemical industry is set to increase.
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The Strategic Application of 3-Fluoro-4-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Understated Importance of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased lipophilicity, and favorable alterations in molecular conformation and basicity. Among the repertoire of fluorinated building blocks, 3-Fluoro-4-methylbenzoic acid stands out as a versatile and highly valuable intermediate. Its utility spans the synthesis of a diverse array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1] This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, chemical properties, spectroscopic signature, and its pivotal role in the development of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and safety considerations of a chemical entity is a prerequisite for its effective and safe utilization in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 350-28-7 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 171-175 °C | [1] |
| Purity | ≥ 98% (typical) | [1] |
| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene | [2] |
Safety and Handling:
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water.[4]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound: A Detailed Protocol
The most prevalent and scalable synthesis of this compound involves a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method utilizes the readily available starting material, 2-fluoro-4-bromotoluene.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Experimental Protocol:
Materials:
-
2-Fluoro-4-bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 2-fluoro-4-bromotoluene in anhydrous THF in the dropping funnel.
-
Add a small amount of the 2-fluoro-4-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining 2-fluoro-4-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A thick precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Acidic Workup and Isolation:
-
Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid. This will dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, to afford a white to off-white crystalline solid.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The proton ortho to the fluorine will show a doublet of doublets due to coupling with the fluorine and the adjacent proton.
-
Methyl Protons: The methyl group will appear as a singlet at approximately δ 2.3 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a broad singlet, typically far downfield (δ 10-13 ppm), and may not always be observed depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Carboxylic Carbonyl Carbon: ~166-170 ppm
-
Aromatic Carbons: ~115-165 ppm (the carbon attached to fluorine will be a doublet with a large coupling constant)
-
Methyl Carbon: ~15-20 ppm
FTIR (Fourier-Transform Infrared) Spectroscopy:
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹
-
C-H Stretch (Aromatic and Alkyl): Around 2850-3100 cm⁻¹
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 154). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural features allow for its incorporation into diverse molecular architectures, often imparting beneficial properties to the final drug candidate.
Case Study: Synthesis of a Selective Androgen Receptor Modulator (SARM)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.
One notable application of this compound is in the synthesis of certain SARM candidates. The following scheme illustrates a generalized synthetic route where this compound is a key starting material.
Caption: Generalized synthesis of a SARM utilizing this compound.
In this pathway, the carboxylic acid functionality of this compound is first activated, typically by conversion to an acid chloride, which then readily reacts with a suitable amine to form an amide bond. This amide intermediate can then undergo further transformations to construct the final SARM scaffold. The presence of the fluoro and methyl groups on the benzoic acid moiety can be crucial for achieving the desired biological activity and pharmacokinetic profile of the final drug molecule.[6][7]
Other Therapeutic Areas:
-
Kinase Inhibitors: this compound derivatives have been utilized in the synthesis of potent kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this building block can contribute to the selective binding of the inhibitor to the target kinase.
-
Anti-inflammatory Agents: This acid has been employed in the synthesis of cyclooxygenase (COX) selective anti-inflammatory agents.[3]
Conclusion
This compound is a strategically important and versatile building block in modern medicinal chemistry. Its synthesis is well-established, and its physicochemical properties make it an attractive component for incorporation into drug candidates. The ability to introduce a fluorine atom and a methyl group in a specific orientation on a benzoic acid scaffold provides medicinal chemists with a powerful tool to fine-tune the properties of molecules and to develop novel therapeutics with improved efficacy and safety profiles. As the demand for more sophisticated and targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.
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Synonyms for 3-Fluoro-4-methylbenzoic acid
An In-Depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a fluorinated aromatic carboxylic acid, stands as a pivotal building block in the landscape of modern chemical synthesis. Its unique substitution pattern—a fluorine atom and a methyl group on the benzoic acid framework—imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, structural characteristics, synthetic pathways, diverse applications, and essential safety protocols. By synthesizing field-proven insights with established scientific principles, this document aims to equip researchers and professionals in drug development and materials science with the critical knowledge to effectively harness the potential of this versatile intermediate.
Chemical Identity and Synonyms
Precise identification of chemical entities is fundamental to reproducible scientific research. This compound is known in the literature and commercial catalogues by several names. Establishing a clear understanding of these synonyms is crucial for exhaustive literature searches and procurement.
The most commonly encountered synonyms for this compound include:
A comprehensive list of identifiers is provided in the table below for unambiguous characterization.
| Identifier | Value | Source |
| CAS Number | 350-28-7 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1][2][3] |
| Molecular Weight | 154.14 g/mol | [1][3] |
| PubChem ID | 67687 | [1] |
| EC Number | 206-498-8 | |
| MDL Number | MFCD00002490 | [1] |
| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [2][4] |
| SMILES | Cc1ccc(cc1F)C(O)=O | [4] |
Physicochemical and Structural Properties
The strategic placement of the fluorine atom at the 3-position and the methyl group at the 4-position significantly influences the electronic and steric properties of the benzoic acid core. The electron-withdrawing nature of the fluorine atom enhances the acidity of the carboxylic acid proton, while the methyl group provides a lipophilic handle. These features are instrumental in its utility as a synthetic intermediate.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 169-175 °C | [1][4] |
| Purity | ≥ 95% |
The planarity of the molecule is a key structural feature, with the dihedral angle between the benzene ring and the carboxyl group being approximately 6.2°. In the solid state, molecules of this compound form hydrogen-bonded dimers.[5]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and effective laboratory-scale synthesis involves the Grignard reaction.
Experimental Protocol: Grignard Carbonation of 2-Fluoro-4-bromotoluene
This protocol outlines a representative synthesis of this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of 2-fluoro-4-bromotoluene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.
-
The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
-
Carbonation:
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in a dry ice/acetone bath.
-
Solid carbon dioxide (dry ice) is then added portion-wise to the cooled Grignard reagent.
-
-
Acidic Workup and Extraction:
-
The reaction mixture is allowed to warm to room temperature, and the reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.
-
Applications in Research and Development
This compound is a versatile chemical intermediate with broad applicability across several scientific domains.[1] Its distinct structural features make it a valuable precursor for more complex molecules.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in the development of novel anti-inflammatory and analgesic drugs.[1] The fluorine substituent can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).
-
Agrochemical Formulations: In the agricultural sector, it serves as a precursor for the synthesis of advanced crop protection agents.[1] The resulting herbicides and pesticides often exhibit improved efficacy and a more favorable toxicological profile.[1]
-
Materials Science: this compound is incorporated into polymers and resins to enhance their thermal stability and chemical resistance.[1] This makes it a valuable component in the production of high-performance, durable materials.
-
Organic Synthesis: As a functionalized aromatic compound, it serves as a versatile building block for the synthesis of a wide range of more complex organic molecules.[1]
-
Analytical Chemistry: Due to its well-defined properties, it can be used as a standard in chromatographic techniques, aiding in the accurate quantification of analogous compounds in complex matrices.[1]
Safety and Handling
Adherence to strict safety protocols is paramount when handling this compound. The compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure.
Hazard Identification:
-
Signal Word: Warning[4]
-
Hazard Statements:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) or work in a well-ventilated fume hood.[4]
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2 - 8 °C.[1]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its unique structural attributes, coupled with its versatile reactivity, have established it as a critical component in the synthesis of a broad spectrum of valuable compounds, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]
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- (PDF)
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A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-methylbenzoic Acid
Introduction
3-Fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry and drug development. Its unique structural features make it a valuable component in the synthesis of novel therapeutic agents. However, as with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and regulatory guidelines. It is intended for laboratory personnel, including researchers, chemists, and technicians, who are actively involved in the handling and application of this compound.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling.
1.1. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating chemical hazards. For this compound, the following classifications are pertinent:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
-
May cause an allergic skin reaction.
-
Harmful to aquatic life.
These classifications underscore the importance of preventing direct contact with the skin, eyes, and respiratory system.
1.2. Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 169-171 °C | |
| Flash Point | Not applicable |
The solid nature of this compound at room temperature means that the primary route of exposure during handling is through the inhalation of dust particles or direct contact with the solid material.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is essential for minimizing exposure to this compound.
2.1. Hierarchy of Controls
The hierarchy of controls is a fundamental principle in occupational safety that prioritizes control methods from most to least effective.
Caption: General workflow for responding to a chemical spill.
4.2.1. Minor Spill (Inside a Fume Hood)
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment : Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. [4][5]4. Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [6][4]Avoid generating dust.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. [7]Collect all cleaning materials for hazardous waste disposal.
-
Disposal : Dispose of the sealed container as hazardous waste according to institutional guidelines. [8] 4.2.2. Major Spill (Outside a Fume Hood)
-
Evacuate : Immediately evacuate the area. [9][4]2. Alert : Inform your supervisor and the institutional environmental health and safety (EHS) office. [9][4]3. Isolate : If it is safe to do so, close the doors to the affected area to contain any dust or vapors.
-
Await Response : Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team. [4]
Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste : Collect unused this compound and any contaminated materials (e.g., absorbent from spills, contaminated gloves) in a clearly labeled, sealed container for solid hazardous waste. [8]* Liquid Waste : Any solutions containing this compound should be collected in a designated, compatible container for liquid hazardous waste. [8]* Labeling : All waste containers must be accurately labeled with their contents.
-
Regulations : Follow all local, state, and federal regulations for the disposal of hazardous waste. [10]Consult with your institution's EHS department for specific procedures. [8]
Conclusion
This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards and diligently adhering to the safety protocols outlined in this guide, researchers can handle this compound with confidence and minimize the risk of exposure. A proactive approach to safety, grounded in a thorough understanding of the materials and procedures, is the cornerstone of a safe and productive research environment.
References
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- 3 - SAFETY D
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
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- SDS of Benzoic Acid: Important Data and Inform
- BENZOIC ACID AR/ACS MSDS CAS-No. - Labogens. (2016-04-29).
- Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.).
- Sigma-Aldrich - T36803 - Safety D
- 3 - SAFETY D
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- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
- Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.).
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Safety Data Sheet: Benzoic acid - Carl ROTH. (2015-08-28).
- Chemical Spill Response Procedure - University of Manitoba. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012-05-01).
- This compound 95 350-28-7 - Sigma-Aldrich. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazm
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
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- This compound 95 350-28-7 - Sigma-Aldrich. (n.d.).
- 4-Fluoro-3-hydroxybenzoic acid - Synquest Labs. (n.d.).
- This compound | 350-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Regul
- This compound - CymitQuimica. (n.d.).
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Introduction: The Strategic Value of Fluorinated Building Blocks
An In-Depth Technical Guide to the Commercial Landscape of 3-Fluoro-4-methylbenzoic Acid for Advanced R&D
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 350-28-7). Moving beyond a simple list of vendors, this document delves into the critical aspects of synthesis, quality control, supplier evaluation, and safe handling, empowering you to make informed procurement decisions and ensure the integrity of your research.
This compound is a substituted aromatic carboxylic acid that serves as a vital structural motif in modern chemistry. The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The fluorine atom on the benzene ring of this compound alters the electronic properties of the carboxylic acid group and provides a metabolic blocking site, making it a highly sought-after precursor for developing Active Pharmaceutical Ingredients (APIs) and advanced materials.[1] Understanding the provenance and quality of this key intermediate is paramount to the success of any research and development program.
Manufacturing Insights: A Plausible Synthesis Route
To effectively assess a supplier's quality, it is crucial to understand the potential synthetic pathways used in manufacturing, as these routes dictate the likely impurity profile. A common and efficient method for synthesizing this compound involves a Grignard reaction.[3] The process typically begins with the formation of a Grignard reagent from a halogenated precursor, which is then carboxylated using carbon dioxide (dry ice).
A representative synthesis is outlined below:
-
Grignard Reagent Formation : 2-Fluoro-4-bromotoluene is reacted with magnesium metal in an anhydrous ether solvent (like THF or Diethyl Ether) to form the corresponding Grignard reagent.
-
Carboxylation : The freshly prepared Grignard reagent is then added to a slurry of crushed solid carbon dioxide (dry ice).
-
Acidic Workup : The resulting magnesium salt is hydrolyzed with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, this compound.
Caption: A simplified Grignard synthesis pathway for this compound.
This pathway highlights potential impurities that must be monitored, such as unreacted starting material or homo-coupling byproducts from the Grignard reagent.
Supplier Qualification and Incoming Quality Control
Selecting a supplier is not merely a transactional step; it is a critical part of risk management in research and development. A robust supplier provides not only the chemical but also consistent quality and comprehensive documentation.
Caption: A logical workflow for the evaluation and qualification of a new chemical supplier.
Protocol: Incoming Raw Material Verification
Upon receiving a sample or a new batch, it is imperative to perform in-house verification. Do not rely solely on the supplier's Certificate of Analysis (CoA).
Objective: To confirm the identity, purity, and quality of a received lot of this compound.
Materials:
-
Received chemical sample
-
Reference standards (if available)
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
HPLC system with a C18 column
-
Appropriate solvents (e.g., Methanol, Acetonitrile, DMSO-d6)
Methodology:
-
Documentation Review & Visual Inspection:
-
Cross-reference the CoA with the container label (CAS No., Lot No.).
-
Visually inspect the material. It should be a white to off-white solid powder.[4] Note any discoloration or heterogeneity.
-
-
Melting Point Analysis:
-
Determine the melting point range of a small sample.
-
Expected Result: The literature value is 169-171 °C. A broad or significantly depressed melting point suggests the presence of impurities.
-
-
Identity Confirmation (FTIR Spectroscopy):
-
Acquire an FTIR spectrum of the sample.
-
Expected Result: Confirm the presence of key functional group peaks:
-
~1680-1710 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~2500-3300 cm⁻¹ (Broad O-H stretch of the carboxylic acid)
-
~1200-1300 cm⁻¹ (C-F stretch)
-
-
-
Identity and Purity (¹H NMR Spectroscopy):
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Expected Result: Look for characteristic signals corresponding to the structure.[5] The integration of these signals should match the proton count. The absence of significant unidentifiable peaks is crucial.
-
-
Chromatographic Purity (HPLC):
-
Prepare a standard solution of the sample in a suitable mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
-
Inject onto a C18 HPLC column with a UV detector (e.g., at 254 nm).
-
Expected Result: The chromatogram should show one major peak corresponding to the product. The purity is typically calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥97% is common for research-grade material.[6]
-
Typical Quality Specifications
The following table summarizes common specifications for research-grade this compound.
| Parameter | Specification | Purpose |
| CAS Number | 350-28-7 | Unambiguous chemical identification.[7] |
| Molecular Formula | C₈H₇FO₂ | Confirms elemental composition.[7] |
| Molecular Weight | ~154.14 g/mol | Used for stoichiometric calculations.[8] |
| Appearance | White to off-white solid/powder | A simple, first-pass quality check.[4] |
| Purity (by HPLC) | ≥97% | Ensures the material is suitable for most R&D applications.[6] |
| Melting Point | 169-171 °C | A physical constant indicative of purity. |
Commercial Supplier Landscape
A variety of chemical suppliers provide this compound, ranging from large catalog companies to specialized organic synthesis labs. The choice of supplier may depend on the quantity required, purity needs, and required documentation.
| Supplier | Representative Purity | Scale | Notes |
| Sigma-Aldrich (Merck) | 95% | Grams | A widely used source for research quantities with extensive online documentation. |
| TCI America | Not specified, but available | Grams | Offers a range of fine chemicals for research and development.[9] |
| Santa Cruz Biotechnology | Not specified, but available | Grams | Primarily for research use; not intended for diagnostic or therapeutic use.[7] |
| Manchester Organics | 97% | Grams | A UK-based supplier specializing in fluorinated building blocks.[6] |
| Ottokemi | 98% | Grams to Kilograms | An India-based manufacturer and supplier offering worldwide shipping.[8] |
| CymitQuimica | 96% | Grams to 500g | A European supplier providing a range of organic compounds.[4] |
Disclaimer: This list is representative and not exhaustive. Purity and availability are subject to change by lot and supplier.
Safe Handling and Storage
Proper handling is essential for user safety and maintaining the integrity of the material. Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[11][12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable building block for innovation in the pharmaceutical and chemical industries. For the researcher and development scientist, sourcing this material requires a diligent approach that extends beyond price and availability. By understanding the synthetic context, establishing a robust in-house quality control protocol, and carefully evaluating potential suppliers, you can ensure the procurement of high-quality material. This diligence forms the foundation of reproducible, reliable, and ultimately successful research outcomes.
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- Regulations.gov. SAFETY DATA SHEET - 5-Fluoro-2-methylbenzoic acid.
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- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
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Methodological & Application
Synthesis of 3-Fluoro-4-methylbenzoic Acid Derivatives: An Application and Protocol Guide
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3-fluoro-4-methylbenzoic acid and its derivatives. This class of compounds holds significant value as building blocks in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the fluorine substituent.[1][2] This guide will delve into the strategic considerations behind synthetic route selection, provide detailed, step-by-step protocols for key transformations, and offer insights into the reaction mechanisms and optimization strategies.
Introduction: The Significance of Fluorinated Benzoic Acids
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to modulate a compound's pharmacological profile.[1] Fluorine's high electronegativity and small size can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, in particular, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its derivatives have shown promise in various therapeutic areas, including cancer and inflammatory diseases.[3]
This guide will focus on two primary and reliable synthetic strategies for preparing the this compound core, followed by protocols for its further derivatization.
Strategic Synthesis of the this compound Core
The synthesis of the target molecule can be approached from several angles, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product. We will explore two robust methods:
-
Method A: Diazotization and Fluorination via the Balz-Schiemann Reaction. This classic approach involves the conversion of an amino group to a diazonium salt, followed by fluorination.[4] It is a reliable method for introducing fluorine into an aromatic ring.
-
Method B: Ortho-Lithiation and Carboxylation. This strategy leverages the directing effect of a substituent to achieve regioselective carboxylation of a fluorinated aromatic precursor.
Method A: Synthesis via Diazotization and Fluorination (Balz-Schiemann Reaction)
This method begins with 3-amino-4-methylbenzoic acid, which is converted to the corresponding diazonium salt and then fluorinated. The Balz-Schiemann reaction, or a related modification, is a cornerstone of aromatic fluorination chemistry.[5]
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-amino-4-methylbenzoic acid in aqueous tetrafluoroboric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.[6]
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt may precipitate.
-
-
Fluorination (Balz-Schiemann Reaction):
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
-
Carefully heat the dried diazonium salt in a flask equipped with a condenser. The decomposition is often vigorous and results in the evolution of nitrogen gas and boron trifluoride.[5]
-
The crude product is then purified.
-
-
Work-up and Purification:
-
The residue after decomposition is dissolved in diethyl ether.
-
The organic layer is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality and Insights: The use of tetrafluoroboric acid is crucial as it provides the fluoride source and forms a relatively stable diazonium salt that can often be isolated.[5] The thermal decomposition step is the key to forming the C-F bond. Careful temperature control during diazotization is critical to prevent premature decomposition of the diazonium salt.
Method B: Synthesis via Grignard Reaction and Carboxylation
An alternative and powerful method involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation with carbon dioxide (dry ice). This approach is particularly useful when the starting halide is readily available.
Caption: Workflow for the Grignard synthesis of this compound.
Materials:
-
4-Bromo-2-fluorotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal, as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl, e.g., 3 M)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask and add a small crystal of iodine.
-
Add a solution of 4-bromo-2-fluorotoluene in anhydrous ether to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing.[7] If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining solution of the aryl halide dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Carboxylation:
-
Crush dry ice and place it in a separate flask.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding dilute hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium.[8]
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
To purify, extract the ether layer with an aqueous sodium hydroxide solution. The benzoic acid derivative will move to the aqueous layer as its sodium salt, leaving non-acidic organic impurities in the ether layer.
-
Separate the aqueous layer and re-acidify with concentrated HCl to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallization can be performed for further purification.
-
Causality and Insights: The Grignard reaction is highly sensitive to moisture and protic solvents, hence the need for anhydrous conditions. The carboxylation step is an electrophilic attack of the highly nucleophilic Grignard reagent on the carbon atom of CO₂. The subsequent acidic work-up is essential to obtain the neutral carboxylic acid.[8]
Derivatization of this compound
Once the core structure is synthesized, it can be readily converted into a variety of derivatives, such as esters and amides, which are common intermediates in drug discovery.
Esterification
Esterification is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the compound's properties. Fischer esterification is a common method.[9]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[9]
Amidation
Amidation is crucial for creating peptide bonds and other amide-containing structures. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution) or a primary/secondary amine
-
Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation:
-
Gently reflux a mixture of this compound and an excess of thionyl chloride for 1-2 hours.[10]
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3-fluoro-4-methylbenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool in an ice bath.
-
Slowly add a solution of the desired amine or aqueous ammonia with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute acid (if a basic amine was used) and then with water.
-
Dry the organic layer and concentrate to yield the amide.
-
Data Summary and Characterization
The successful synthesis of these compounds should be confirmed by standard analytical techniques.
| Compound | Synthesis Method | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | Balz-Schiemann | 40-60 | 158-161 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR |
| This compound | Grignard Reaction | 60-80 | 158-161 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR |
| Methyl 3-fluoro-4-methylbenzoate | Fischer Esterification | 85-95 | 35-38 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR |
| 3-Fluoro-4-methylbenzamide | Amidation | 70-90 | 145-148 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR |
Conclusion
The synthetic routes and protocols detailed in this guide provide robust and reproducible methods for the preparation of this compound and its key derivatives. The choice of synthetic strategy should be guided by the specific requirements of the research, including scale, purity, and available resources. The insights into the underlying chemical principles aim to empower researchers to troubleshoot and adapt these protocols to their specific needs, thereby facilitating the discovery and development of novel chemical entities.
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- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (n.d.). MDPI.[12]
- Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
- C−H carboxylation of benzoic acids. (n.d.).
- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.[15]
- Sandmeyer reaction. (n.d.). Wikipedia.[4]
- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. (n.d.). Ossila.[16]
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central.[17]
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- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PubMed Central.[18]
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[1]
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.).
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.[20]
- 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. (n.d.). Smolecule.[2]
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.[21]
- Selective mono‐ and difluorination of benzoic acid derivatives... (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (n.d.). Master Organic Chemistry.[5]
- This compound. (n.d.).
- Continuous preparation of aromatic diazonium fluoride salts from corresponding aromatic amines. (n.d.).
- Fluorinated benzoic acid derivatives. (n.d.).
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.[26]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.).
- organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary.[7]
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.[28]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Houston.[9]
- Diazotisation. (n.d.). Organic Chemistry Portal.[6]
- A Grignard Reaction. (2022, August 17). YouTube.[30]
- Process for the preparation of fluoro compounds from the corresponding amines. (n.d.).
- A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. (n.d.).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.[3]
- Removal of amino in anilines through diazonium salt-based reactions. (n.d.).
- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.[34]
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Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-methylbenzoic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved binding affinity, and optimized bioavailability. Among these valuable reagents, 3-Fluoro-4-methylbenzoic acid stands out as a versatile and strategically functionalized intermediate.
This guide provides an in-depth technical overview and a set of practical, field-proven protocols for the application of this compound in medicinal chemistry. We will explore the rationale behind its use, detail its synthesis and derivatization, and discuss its role as a key component in the construction of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Section 1: Physicochemical Profile and Rationale for Use
This compound, also known as 3-fluoro-p-toluic acid, is an aromatic carboxylic acid whose utility is derived from the specific arrangement of its three functional components: the carboxylic acid, the fluorine atom, and the methyl group.[1]
Key Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 350-28-7 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 171 - 175 °C | [1] |
| Structure | Nearly planar molecular configuration | [3] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1] |
The Strategic Advantage: Causality Behind its Utility
The specific substitution pattern of this compound is not arbitrary; each functional group offers distinct advantages that a medicinal chemist can exploit.
-
The Fluorine Atom : Positioned meta to the carboxylic acid, the fluorine atom exerts a powerful electron-withdrawing effect. This increases the acidity of the carboxyl group, which can influence binding interactions and solubility. Crucially, fluorine is often used to block sites of metabolic oxidation. In this scaffold, it can prevent para-hydroxylation of the aromatic ring, a common metabolic pathway, thereby increasing the compound's in vivo half-life.[4]
-
The Methyl Group : Located at the 4-position, the methyl group provides a point of lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in a biological target. Furthermore, this methyl group serves as a secondary reactive handle. It can be functionalized, typically via benzylic bromination, to enable further elaboration of the molecular structure.[5]
-
The Carboxylic Acid : This is the primary reactive center, serving as the principal attachment point for building more complex molecules. It is most commonly used in amide bond formation—the bedrock of peptide and small molecule synthesis—allowing it to be readily coupled to amines within a target scaffold.[5]
Caption: Functional groups of this compound and their roles.
Section 2: Synthesis and Derivatization Strategies
The true value of a building block is realized through its synthetic accessibility and the reliability of its subsequent reactions. This section provides protocols for both the synthesis of the title compound and its derivatization into more complex structures.
Protocol 2.1: Synthesis of this compound via Grignard Reaction
This protocol outlines a common method for preparing the title compound from commercially available starting materials.[6]
Workflow: 2-Fluoro-4-bromotoluene → [Mg, THF] → Grignard Reagent → [CO₂, H₃O⁺] → this compound
Materials:
-
2-Fluoro-4-bromotoluene
-
Magnesium (Mg) turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Formation: Add Mg turnings to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a single crystal of iodine.
-
In a separate flask, prepare a solution of 2-fluoro-4-bromotoluene in anhydrous THF.
-
Add a small portion of the toluene solution to the Mg turnings and wait for the initiation of the reaction (disappearance of iodine color, gentle reflux). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a sufficient amount of dry ice and place it in a separate flask. Slowly transfer the Grignard solution onto the crushed dry ice via cannula under a positive pressure of inert gas.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Workup and Purification: Quench the reaction by slowly adding 3M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
Causality and Validation:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. Flame-drying glassware and using anhydrous solvents is critical for success.
-
Initiation: The iodine crystal helps to activate the magnesium surface to initiate the reaction.
-
Validation: The final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should align with the literature value (171-175 °C).[1]
Protocol 2.2: Amide Coupling - A Core Reaction in Medicinal Chemistry
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using HATU, a common and efficient peptide coupling reagent.
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, followed by HATU.
-
Cool the mixture in an ice bath (0 °C).
-
Add DIPEA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Causality and Validation:
-
HATU Mechanism: HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.
-
DIPEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction without competing in the coupling.
-
Validation: The formation of the amide can be confirmed by the appearance of the amide N-H signal in the ¹H NMR spectrum (for primary amines) and the characteristic amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹).
Section 3: Applications in Drug Discovery
This compound is a valuable starting point for generating libraries of compounds for screening and as a key fragment in lead optimization campaigns. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its structure is particularly relevant for creating inhibitors of enzymes where a substituted benzamide moiety is known to interact with the target protein.
While specific blockbuster drugs containing this exact isomer may not be publicly highlighted, its structural motifs are prevalent. For example, the design of potent G protein-coupled receptor kinase 2 (GRK2) inhibitors has utilized a similar fluorinated benzoic acid building block to achieve high selectivity and potency.[5] This demonstrates the principle that such scaffolds are instrumental in achieving desired pharmacological profiles.
Caption: Library generation from the this compound scaffold.
Section 4: Structure-Activity Relationship (SAR) Insights
When incorporating this compound into a larger molecule, predictable changes can be made to fine-tune its properties. The principles of Structure-Activity Relationships (SAR) help guide this process. The π-electronic system of the aromatic ring and the hydrogen-bonding capabilities of the attached functional groups are key determinants of bioactivity.[7][8]
| Modification | Predicted Effect on Properties | Rationale |
| Acid → Ester | Increased lipophilicity, loss of H-bond donor, acts as a prodrug | An ester is less polar than a carboxylic acid and can be hydrolyzed back to the active acid form in vivo by esterases. |
| Acid → Amide | Modulates lipophilicity, introduces H-bond donor/acceptor | Amide bonds are metabolically stable and crucial for mimicking peptide interactions. Substituents on the nitrogen allow for extensive SAR exploration. |
| Methyl → CF₃ | Increased lipophilicity, increased metabolic stability | The trifluoromethyl group is a common bioisostere for a methyl group. It is strongly electron-withdrawing and highly resistant to oxidative metabolism. |
| Fluorine → Chlorine | Increased lipophilicity, similar electronic effect | Chlorine is larger and more lipophilic than fluorine. This can alter binding interactions and change the molecule's overall solubility and permeability profile. |
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block that offers medicinal chemists multiple avenues for molecular design and optimization. Its unique combination of a primary reactive handle, a metabolically robust framework, and a secondary site for functionalization makes it a powerful tool in the synthesis of novel chemical entities. The protocols and insights provided in this guide are designed to empower researchers to effectively harness the strategic advantages of this versatile compound in the pursuit of new and improved therapeutics.
References
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (n.d.). (PDF) this compound.
- PubMed Central (PMC). (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- in vivo. (n.d.). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Lupine Publishers. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- NIH. (n.d.). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.
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Application Notes & Protocols: Leveraging 3-Fluoro-4-methylbenzoic Acid in Synthetic Chemistry
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-Fluoro-4-methylbenzoic acid (CAS No. 350-28-7), a versatile fluorinated building block. We delve into its fundamental physicochemical properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and optimization. This document serves as a practical resource for harnessing the unique reactivity of this compound in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Fluorination
This compound is an aromatic carboxylic acid distinguished by the presence of a fluorine atom and a methyl group on the benzene ring.[1] This specific substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. It can enhance metabolic stability, increase binding affinity, and modify lipophilicity, making it a favored strategy in modern drug design.[1] this compound, also known as 3-Fluoro-p-toluic acid, serves as a robust scaffold for introducing these desirable properties into target molecules.[1][2][3][4] Its utility has been demonstrated in the development of anti-inflammatory agents and kinase inhibitors.[1][5]
Physicochemical & Structural Profile
The compound's reactivity is dictated by its three functional components: the carboxylic acid group, the electron-withdrawing fluorine atom, and the electron-donating methyl group. The carboxylic acid is the primary site for transformations like amide bond formation. The fluorine atom influences the acidity of the carboxylic proton and the electronic nature of the aromatic ring, impacting its susceptibility to electrophilic and nucleophilic substitution.
| Property | Value | Reference(s) |
| CAS Number | 350-28-7 | [1][2][3][6] |
| Molecular Formula | C₈H₇FO₂ | [1][2][6] |
| Molecular Weight | 154.14 g/mol | [1][3][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 169-175 °C | [1][5] |
| Purity | ≥95-98% | [1][2] |
| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene | [1][2] |
Core Synthetic Applications & Protocols
The true value of this compound is realized in its application as a versatile building block. The carboxylic acid handle allows for a variety of subsequent chemical modifications. We will focus on two of the most critical transformations in drug discovery: amide bond formation and carbon-carbon bond formation via cross-coupling.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The amide bond is a ubiquitous feature in pharmaceuticals. The direct coupling of a carboxylic acid with an amine is a fundamental and powerful strategy for rapidly building molecular complexity and exploring structure-activity relationships (SAR).[7]
Causality & Rationale: While carboxylic acids can be converted to highly reactive acyl chlorides, this two-step process often requires harsh reagents (e.g., thionyl chloride) that are incompatible with sensitive functional groups.[8] Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), enable a direct, one-pot synthesis under mild conditions, offering high yields and broad substrate scope, which is crucial in a research and development setting.[8]
This protocol describes a robust, one-pot synthesis of an amide directly from this compound and a representative amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄/MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the chosen amine (1.1 eq), and HATU (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The base is critical for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Workflow for HATU-mediated amide synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[9][10] This reaction is exceptionally powerful for creating biaryl structures, which are prevalent in many drug candidates. To utilize this compound in this context, it must first be converted into a suitable coupling partner, typically an aryl halide.
Strategic Rationale: A common and effective strategy is the conversion of the carboxylic acid to an aryl bromide via a Hunsdiecker-type reaction. Once the aryl bromide is synthesized, it can be directly employed in a standard Suzuki-Miyaura coupling protocol. This two-step sequence provides a reliable pathway from the benzoic acid to complex biaryl systems.
Part A: Conversion of Carboxylic Acid to Aryl Bromide (Cristol-Firth-Hunsdiecker Reaction)
-
Setup: In a flask protected from light, suspend this compound (1.0 eq) in carbon tetrachloride (CCl₄).
-
Activation: Add red mercuric oxide (HgO, 0.55 eq). The mixture is heated to reflux with vigorous stirring.
-
Bromination: Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the refluxing mixture. The disappearance of the bromine color and cessation of CO₂ evolution indicates reaction completion.
-
Workup: Cool the reaction, filter off the mercuric bromide precipitate, and wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine. Dry the organic layer and concentrate to obtain the crude 1-bromo-3-fluoro-4-methylbenzene. Purify by distillation or chromatography as needed.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
1-Bromo-3-fluoro-4-methylbenzene (from Part A, 1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvation: Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl compound.
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Application Notes and Protocols: 3-Fluoro-4-methylbenzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorination in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1] The unique physicochemical properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, contribute to profound alterations in a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation. It is within this context that 3-fluoro-4-methylbenzoic acid has garnered significant attention as a versatile and highly valuable building block for the synthesis of novel herbicides and fungicides.[2] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for the research and development professional.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 350-28-7 | [3] |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 169-171 °C | [4] |
| Solubility | Soluble in many organic solvents | [2] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Key Synthetic Transformations and Intermediates
This compound serves as a precursor to several key intermediates that are subsequently used to construct the final agrochemical product. The two primary activation pathways involve the conversion to its corresponding acyl chloride and the transformation into its aniline derivative.
Synthesis of 3-Fluoro-4-methylbenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental step in the synthesis of amide-based agrochemicals. This transformation is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
Protocol: Preparation of 3-Fluoro-4-methylbenzoyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add this compound (1 equivalent).
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluoro-4-methylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Synthesis of N-Aryl Benzamide Agrochemicals.
Synthesis of 3-Fluoro-4-methylaniline
The conversion of this compound to 3-fluoro-4-methylaniline opens up a different avenue for agrochemical synthesis, allowing for the formation of ureas, pyrazoles, and other nitrogen-containing heterocycles. This transformation is most commonly achieved via a Curtius or Schmidt rearrangement.[4][7][8]
Protocol: Preparation of 3-Fluoro-4-methylaniline via Curtius Rearrangement
This multi-step, one-pot procedure converts the carboxylic acid to an amine with the loss of one carbon atom.
-
Acyl Azide Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as toluene or dioxane.
-
Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) and triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Curtius Rearrangement:
-
Heat the reaction mixture to reflux (80-100°C). The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Hydrolysis to Aniline:
-
After the rearrangement is complete, cool the reaction mixture.
-
Add an aqueous acid solution (e.g., 2M HCl) and heat the mixture to reflux for several hours to hydrolyze the isocyanate to the primary amine.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-4-methylaniline.
-
The product can be purified by column chromatography or distillation.
-
Curtius Rearrangement Workflow.
Application in the Synthesis of Novel Benzamide Agrochemicals
The 3-fluoro-4-methylbenzoyl moiety is a key component in a number of patented and developmental agrochemicals. The following protocol provides a general yet detailed procedure for the synthesis of N-aryl-3-fluoro-4-methylbenzamides, a class of compounds with potential insecticidal and fungicidal activities.[9]
Protocol: Synthesis of a Representative N-(Aryl)-3-fluoro-4-methylbenzamide
-
Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired aromatic amine (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 3-fluoro-4-methylbenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound represents a strategically important and versatile building block in the design and synthesis of next-generation agrochemicals. Its ability to be efficiently converted into key reactive intermediates such as acyl chlorides and anilines provides a robust platform for accessing a wide range of molecular architectures. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage the unique properties of this fluorinated synthon in the development of more effective and sustainable crop protection solutions.
References
- Chem-Impex. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central.
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Wikipedia. (2023, December 27). Curtius rearrangement.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride.
- Vedantu. (n.d.). Schmidt Reaction: Mechanism, Steps & Applications Explained.
- BYJU'S. (n.d.). Mechanism of Curtius Rearrangement.
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed Central.
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Application Notes & Protocols: Amide Coupling Reactions with 3-Fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-4-methylbenzoic Acid in Amide Synthesis
Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery. The resulting amide linkage is a stable, prevalent feature in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] this compound is a particularly valuable building block in this field. The presence of a fluorine atom can enhance metabolic stability and lipophilicity, key properties in drug design, while the carboxylic acid and methyl groups offer versatile points for chemical modification.[3][4]
However, the electronic properties of this substrate—specifically the electron-withdrawing nature of the fluorine atom—can influence the reactivity of the carboxylic acid, sometimes necessitating carefully optimized coupling conditions.[5] This guide details robust and efficient protocols for the successful synthesis of amides from this compound, addressing potential challenges and providing a framework for rational reagent selection.
Core Principle: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[6] Therefore, the central strategy in amide coupling is the in situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6] This guide will explore several of the most reliable and widely used classes of coupling reagents to achieve this transformation.
Protocol I: Carbodiimide-Mediated Coupling using EDC and HOBt
This is a widely used and versatile method, particularly favored for its mild conditions and the water-solubility of its urea byproduct, which simplifies purification.[7][8]
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][9][10] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[9] To prevent this and enhance reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.[11][12]
Diagram: EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: General Procedure for EDC/HOBt Coupling
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive to suppress side reactions |
| DIPEA or Et₃N | 2.5 | Non-nucleophilic base |
| Anhydrous DCM or DMF | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.[5]
-
Reagent Addition: Add the amine (1.1 eq), followed by HOBt (1.2 eq).[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.[5][7]
-
Base Addition: Slowly add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq).[5]
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5] This removes unreacted starting materials, the base, and water-soluble byproducts.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure amide.[5]
Protocol II: Uronium/Aminium Salt-Based Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, third-generation coupling reagent known for its rapid kinetics and low rates of racemization, making it particularly suitable for sensitive or sterically hindered substrates.[13]
Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[13] This active ester is then readily attacked by the amine nucleophile to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[13] The HOAt moiety is crucial for the high efficiency of HATU, as it accelerates the reaction and suppresses epimerization.[13]
Diagram: HATU Coupling Workflow
Caption: Step-by-step workflow for a typical HATU-mediated coupling.
Experimental Protocol: General Procedure for HATU Coupling
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.0 - 1.5 | Coupling Agent |
| DIPEA or Et₃N | 2.0 - 5.0 | Non-nucleophilic base |
| Anhydrous DMF or ACN | - | Solvent |
Step-by-Step Methodology:
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.0-1.5 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile (ACN).[14][13]
-
Base Addition: Add DIPEA (2.0-5.0 eq) to the mixture.[13]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[13]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated mixture.[13]
-
Reaction: Continue to stir the reaction at room temperature for 1-18 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.[13]
-
Workup:
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.[13]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product via column chromatography.[13]
Troubleshooting and Considerations
-
Electron-Deficient Amines: Coupling this compound with electron-deficient anilines can be sluggish.[11] In such cases, using a more potent coupling reagent like HATU is often beneficial.[11] Alternatively, a modified EDC protocol using a catalytic amount of an acyl transfer agent like 4-(dimethylamino)pyridine (DMAP) alongside HOBt can significantly improve yields.[11]
-
Sterically Hindered Substrates: For sterically demanding amines or acids, reactions may require longer reaction times, elevated temperatures, or the use of stronger coupling reagents like HATU or protocols that generate highly reactive acyl fluorides.[15]
-
Solvent Choice: Anhydrous conditions are crucial for success, as water can hydrolyze the activated intermediates.[16] DMF and DCM are common choices, with DMF being preferred for less soluble starting materials.[5]
-
Byproduct Removal: While the urea byproduct from EDC is water-soluble, the byproduct from dicyclohexylcarbodiimide (DCC), a related reagent, is not and must be removed by filtration.[11][16] The choice of EDC simplifies the purification process.[7]
Conclusion
The synthesis of amides from this compound is a critical transformation for the development of novel chemical entities in pharmaceutical and materials science. By understanding the mechanisms of common coupling reagents and following robust, optimized protocols, researchers can efficiently and reliably synthesize a diverse range of amide products. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU will depend on the specific reactivity of the amine coupling partner, cost considerations, and the desired reaction kinetics. The protocols provided herein serve as a validated starting point for these essential synthetic endeavors.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995).
- Pottabathini, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152719. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Pro-Peptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Wikipedia. (n.d.). Carbodiimide. [Link]
- ResearchGate. (n.d.).
- Khan Academy. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Wikipedia. (n.d.). HBTU. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Royal Society of Chemistry. (2019).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Royal Society of Chemistry. (n.d.).
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Suzuki coupling of 3-Fluoro-4-methylbenzoic acid derivatives
An Application Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-4-methylbenzoic Acid Derivatives for Pharmaceutical Research
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the creation of biaryl and heteroaryl structures is a cornerstone of drug design.[3] This guide focuses on a specific, high-value class of building blocks: derivatives of this compound.
The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and lipophilicity.[3] The this compound scaffold offers a unique combination of these benefits. The fluorine atom can modulate the electronic properties and pKa of the molecule, while the carboxylic acid provides a crucial handle for further chemical modification, such as amide bond formation, or can itself be a key pharmacophoric element.[3][4][5]
This document provides a detailed exploration of the Suzuki-Miyaura coupling as applied to halogenated derivatives of this compound, offering not just protocols but the underlying chemical logic to empower researchers in their synthetic endeavors.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle powered by a palladium catalyst.[1] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the benzoic acid derivative. This is often the rate-limiting step and results in a Pd(II) intermediate. The strength of the C-X bond is a key factor, with reactivity following the trend I > Br > Cl >> F.[6]
-
Transmetalation: A base is required to activate the organoboron compound (e.g., an arylboronic acid), forming a more nucleophilic boronate species.[7][8] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling, especially with electronically complex substrates like halo-benzoic acids, hinges on the careful selection of four key components.
-
Catalyst & Ligand Selection: The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving sterically hindered or electron-deficient aryl halides often benefit from the use of a separate Pd precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand.[7][10] Ligands such as SPhos, XPhos, or RuPhos accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst, preventing decomposition into inactive palladium black.[10]
-
The Role of the Base: The base facilitates the crucial transmetalation step by forming a boronate complex from the boronic acid.[7] The choice of base can significantly impact yield and side reactions.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base, frequently employed for less reactive aryl chlorides or hindered substrates. It is often a superior choice for minimizing protodehalogenation side reactions.[10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for promoting difficult couplings due to the high solubility of its fluoride salts.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used. Common choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water It is imperative to thoroughly degas the solvent before use. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and low yields.[10]
-
-
The Boron Reagent: Arylboronic acids are the most common coupling partners due to their stability and commercial availability.[11] Their reactivity is influenced by substituents; electron-donating groups generally increase the rate of transmetalation, while electron-withdrawing groups can slow it down.[8]
Detailed Protocol: Suzuki Coupling of 2-Bromo-3-fluoro-4-methylbenzoic Acid
This protocol provides a robust starting point for the coupling of a representative substrate, 2-Bromo-3-fluoro-4-methylbenzoic acid, with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials and Equipment:
-
2-Bromo-3-fluoro-4-methylbenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (Spherical-phos) (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromo-3-fluoro-4-methylbenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Briefly flush the Schlenk flask with inert gas and add the catalyst/ligand mixture quickly.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (e.g., 10:1 v/v) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Acidification and Extraction: Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which may cause it to precipitate. Extract the aqueous layer three times with ethyl acetate.[10]
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final biaryl product.
Data Summary and Troubleshooting
The following table provides a general guideline for reaction conditions. Actual yields will vary based on the specific arylboronic acid used.
| Parameter | Condition / Reagent | Rationale / Notes |
| Aryl Halide | 2-Bromo-3-fluoro-4-methylbenzoic acid | The C-Br bond is the reactive site for oxidative addition. |
| Catalyst | Pd(OAc)₂ / SPhos (2 mol%) | A robust system for challenging substrates; promotes efficient oxidative addition.[10] |
| Base | K₃PO₄ (3 eq) | Strong, non-nucleophilic base; minimizes protodehalogenation.[10] |
| Solvent | Dioxane / H₂O (10:1) | Good for solubilizing both organic and inorganic reagents. Must be degassed. |
| Temperature | 90 - 100 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |
| Time | 4 - 24 hours | Reaction time is substrate-dependent and should be monitored. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure, insufficient temperature, or an unreactive substrate.
-
Solution: Ensure rigorous degassing of solvents and proper inert atmosphere technique.[10] Consider a more active ligand (e.g., XPhos) or a higher reaction temperature.
-
-
Protodehalogenation Byproduct: (Observing this compound)
-
Cause: A side reaction where the halogen is replaced by a hydrogen atom, often promoted by protic solvents or certain bases.[10]
-
Solution: Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and ensure solvents are dry. Bulky phosphine ligands can also suppress this by accelerating the desired coupling pathway.[10]
-
-
Homocoupling of Boronic Acid: (Observing Ar²-Ar² byproduct)
-
Cause: Can be promoted by oxygen or occur if the transmetalation is slow.
-
Solution: Rigorous degassing is critical. A slightly slower addition of the aryl halide or adjusting the catalyst-to-ligand ratio can sometimes help.
-
Conclusion and Applications
The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for synthesizing complex biaryl carboxylic acids. These products are invaluable intermediates in drug discovery, serving as core scaffolds for a range of therapeutic targets, including anti-inflammatory and anti-cancer agents.[4][12] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these important molecular architectures.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
- Shen, M., & Schmalz, H. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
- Kabalka, G. W., & Guchhait, S. K. (2003). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025, August 6). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF.
- ResearchGate. (2025, August 5). Palladium catalysed Suzuki reactions of fluoroarenes.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ChemBeaver. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (n.d.). (PDF) this compound.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - PubMed Central.
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Application Notes & Protocols: A-Scientist's-Guide to the Esterification of 3-Fluoro-4-methylbenzoic acid
Abstract: This comprehensive guide provides detailed protocols and in-depth scientific rationale for the esterification of 3-Fluoro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We delve into the widely utilized Fischer-Speier esterification method, elucidating the reaction mechanism, the critical role of acid catalysis, and strategies to maximize product yield. This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights to ensure procedural success and high-purity product isolation.
Introduction: The Significance of this compound Esters
This compound and its ester derivatives are pivotal building blocks in medicinal chemistry and materials science. The presence of the fluorine atom and methyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. Consequently, esters of this acid are frequently employed in the synthesis of active pharmaceutical ingredients (APIs), leveraging the ester moiety as a versatile handle for further chemical transformations or as a key component of the final bioactive compound. Understanding and optimizing the esterification process is therefore a critical step in many synthetic routes.
The Heart of the Matter: Fischer-Speier Esterification
The most common and economically viable method for converting a carboxylic acid to an ester is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid (this compound) with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
Unraveling the Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The mechanism proceeds through several distinct, equilibrium-driven steps.[4] A mnemonic often used to remember the sequence is PADPED : P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[4]
Caption: The reaction mechanism of Fischer-Speier Esterification.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[3] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[5] This leads to the formation of a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups.[4] This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[7]
The Dual Role of the Catalyst
Concentrated sulfuric acid serves two primary functions in this reaction:
-
Catalyst: It protonates the carboxylic acid, thereby activating it for nucleophilic attack and increasing the reaction rate.[8][9]
-
Dehydrating Agent: Sulfuric acid is a strong dehydrating agent and sequesters the water produced during the reaction.[10] According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of more products, thus increasing the overall yield of the ester.[11]
Experimental Protocol: Synthesis of Ethyl 3-Fluoro-4-methylbenzoate
This protocol details the synthesis of Ethyl 3-Fluoro-4-methylbenzoate, a representative ester, via Fischer esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 154.15 | 5.0 g | 0.0324 | Limiting Reagent |
| Absolute Ethanol (EtOH) | 46.07 | 50 mL | ~0.85 | Used in excess as solvent and reagent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | ~0.036 | Catalyst and Dehydrating Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | Extraction Solvent |
| Petroleum Ether | - | As needed | - | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for recrystallization
Safety Precautions
-
This compound: May cause skin and eye irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[13] It is also a strong dehydrating agent. Always handle concentrated sulfuric acid in a fume hood and wear acid-resistant gloves, a lab coat, and a face shield.[14][15] Crucially, always add acid to the alcohol slowly, never the other way around, to dissipate the heat generated.
-
Ethanol and Ethyl Acetate: Flammable liquids. Keep away from open flames and ignition sources.
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of Ethyl 3-Fluoro-4-methylbenzoate.
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g).[16]
-
Addition of Reagents: Add absolute ethanol (50 mL) to the flask. While stirring, slowly and cautiously add concentrated sulfuric acid (2.0 mL) to the mixture.[16] An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 8 hours to ensure the reaction goes to completion.[16] For reactions where water removal is critical, a Dean-Stark apparatus can be employed to continuously remove water as it forms, further driving the equilibrium to the product side.[17][18][19]
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator.[2] Dilute the residue with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[20][21] Be cautious as CO₂ gas will evolve.
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the aqueous and organic layers and to begin the drying process.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hot ethyl acetate and petroleum ether, or by vacuum distillation to obtain the pure ethyl 3-fluoro-4-methylbenzoate as a colorless liquid or solid.[16]
Product Characterization: Confirming Success
To confirm the identity and purity of the synthesized ester, several analytical techniques are employed.
Infrared (IR) Spectroscopy
Comparing the IR spectrum of the starting material and the product provides clear evidence of the ester formation.
-
This compound (Starting Material):
-
Ethyl 3-Fluoro-4-methylbenzoate (Product):
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for detailed structural elucidation.
-
¹H NMR:
-
The acidic proton of the carboxylic acid (typically >10 ppm) will disappear.
-
New signals corresponding to the ethyl group will appear: a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons).
-
The aromatic protons and the methyl group on the ring will show characteristic shifts and coupling patterns.
-
-
¹³C NMR:
-
The carbonyl carbon of the ester will appear in the 160-180 δ range.[24]
-
Signals for the ethyl group carbons will be present (around 61 ppm for -OCH₂- and 14 ppm for -CH₃).
-
By meticulously following these protocols and understanding the underlying chemical principles, researchers can reliably and efficiently synthesize high-purity this compound esters for their diverse applications in science and industry.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
- Master Organic Chemistry. (2022).
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Quora. (2020).
- YouTube. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
- Homework.Study.com. (n.d.).
- BYJU'S. (n.d.).
- JoVE. (2020).
- Chemistry LibreTexts. (2023).
- Orick Médico Sarl. (n.d.).
- Chemistry Stack Exchange. (2017).
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
- Wikipedia. (n.d.).
- Chemguide. (n.d.).
- Scoilnet. (n.d.).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- OpenStax. (2023). 21.
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
- Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. [Link]
- University of Wisconsin-Madison. (n.d.).
- OperaChem. (2024).
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
- University of California, Irvine. (n.d.).
- University of California, Los Angeles. (n.d.). Standard Operating Procedure for Sulfuric Acid. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchG
- Writing in Biology, University of Massachusetts Amherst. (2018).
- University of Missouri–St. Louis. (n.d.). 29.
- PubMed. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- The Royal Society of Chemistry. (n.d.).
- RSC Publishing. (2023).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2023).
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. [Link]
- ResearchGate. (n.d.). (PDF) this compound. [Link]
- Organic Syntheses. (n.d.).
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Application Notes & Protocols: Leveraging 3-Fluoro-4-methylbenzoic Acid as a Versatile Intermediate for the Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Abstract
This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the strategic use of 3-Fluoro-4-methylbenzoic acid (CAS No. 350-28-7) as a key intermediate in the synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs). While not a direct precursor in the most common industrial synthesis of established drugs, its unique structural features—a carboxylic acid handle, a nucleophilic methyl group, and a strategically placed fluorine atom—make it an exemplary starting material for developing novel NSAID analogues and exploring alternative synthetic routes. This guide elucidates the rationale behind its application, presents a detailed, plausible synthetic protocol for a Flurbiprofen analogue, and outlines the necessary characterization and safety protocols, thereby demonstrating its significant potential in medicinal chemistry and pharmaceutical development.
Introduction: The Strategic Value of Fluorinated Intermediates
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target enzymes.[1] this compound is a building block that embodies this principle.
Its core utility stems from three key features:
-
Carboxylic Acid Group: Provides a reactive site for amide bond formation, esterification, or conversion into other functional groups.
-
Fluorine Substituent: Modulates the acidity of the carboxylic acid and the electronic properties of the aromatic ring, influencing reactivity and potential biological interactions.
-
Methyl Group: Offers a site for further functionalization, such as benzylic halogenation, to build more complex molecular scaffolds.
This guide will focus on a practical, instructive application: the synthesis of a potent NSAID analogue, demonstrating the strategic conversion of this compound into a high-value pharmaceutical compound.
Physicochemical Properties and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Reference |
| CAS Number | 350-28-7 | |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | White solid / powder | - |
| Melting Point | 169-171 °C | |
| Purity | ≥95% |
Safety Profile: this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.
-
Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and nitrile gloves are required. All manipulations should be performed in a certified chemical fume hood.
Synthetic Strategy: A Pathway to a Flurbiprofen Analogue
Flurbiprofen, a potent propionic acid-based NSAID, features a fluorinated biphenyl core. While standard syntheses often build this core differently[2][3], we can strategically design a robust pathway starting from this compound. This approach highlights the intermediate's versatility and employs fundamental, high-yield reactions common in pharmaceutical synthesis.
Retrosynthetic Analysis
Our strategy involves disconnecting the target molecule at the biphenyl linkage, which can be formed via a Suzuki coupling reaction. The propionic acid side chain can be installed via functionalization of the methyl group.
Caption: Retrosynthetic analysis for the Flurbiprofen analogue.
Proposed Forward Synthesis Workflow
The forward synthesis is a multi-step process designed for clarity and high yield at each stage. Each step is a well-established transformation in organic synthesis.
Caption: Forward synthesis workflow from starting material to NSAID.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions must be taken.
Protocol 4.1: Step 1 - Esterification of this compound
-
Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with subsequent organometallic or basic reagents. Thionyl chloride provides a highly efficient conversion to the acid chloride, which reacts readily with methanol.
-
Procedure:
-
Suspend this compound (10.0 g, 64.9 mmol) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Carefully add thionyl chloride (11.0 mL, 150 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The solid should fully dissolve.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure.
-
Carefully add anhydrous methanol (100 mL) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1 hour, then heat to reflux for an additional 1 hour.
-
Cool the solution and remove the methanol under reduced pressure to yield crude methyl 3-fluoro-4-methylbenzoate.
-
-
Self-Validation: The product can be verified by ¹H NMR, observing the appearance of a methyl ester singlet around 3.9 ppm.[4]
Protocol 4.2: Step 2 - Benzylic Bromination
-
Causality: N-Bromosuccinimide (NBS) is a selective reagent for free-radical bromination at the benzylic position, activated by the radical initiator AIBN. This step creates a reactive electrophilic site for building the propionic acid side chain.
-
Procedure:
-
Dissolve the crude ester from Step 1 in carbon tetrachloride (150 mL).
-
Add N-Bromosuccinimide (NBS) (12.7 g, 71.4 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.5 g).
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4-6 hours, with illumination from a flood lamp to promote initiation.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 4-(bromomethyl)-3-fluorobenzoate.
-
Protocol 4.3: Step 3 & 4 - Side-Chain Formation and Aromatic Bromination
(Note: For brevity, this protocol combines several standard transformations. Experienced chemists may perform them sequentially without extensive purification of intermediates.)
-
Causality: This sequence first uses a classic malonic ester synthesis to form the propanoic acid backbone. Subsequent electrophilic aromatic substitution with bromine, directed by the ester and alkyl groups, installs the halogen required for the Suzuki coupling.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.6 g, 70 mmol) in absolute ethanol (75 mL).
-
To this solution, add diethyl malonate (11.4 mL, 75 mmol) dropwise at 0 °C.
-
Add the crude brominated ester from Step 2 dissolved in 25 mL of ethanol. Stir at reflux for 3 hours.
-
Add a solution of sodium hydroxide (10 g in 50 mL water) and continue to reflux for 4 hours to saponify all ester groups.
-
Cool the mixture and carefully acidify with 6M HCl until pH ~1. This will induce decarboxylation upon heating.
-
Heat the acidified mixture to reflux for 6 hours to complete decarboxylation, yielding 2-(3-fluoro-4-methylphenyl)propanoic acid.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Dissolve the resulting acid in a suitable solvent (e.g., acetic acid). Add a catalytic amount of iron(III) bromide followed by the dropwise addition of bromine (1.1 eq).
-
Stir at room temperature until the bromine color disappears. Quench with sodium bisulfite solution and extract the product. This yields the key intermediate: 2-(4-bromo-3-fluorophenyl)propanoic acid .
-
Protocol 4.4: Step 5 & 6 - Suzuki Coupling and Final Saponification
-
Causality: The Suzuki coupling is a highly reliable palladium-catalyzed cross-coupling reaction for forming C-C bonds between an aryl halide and an arylboronic acid.[3] The final saponification step deprotects the carboxylic acid to yield the final active NSAID analogue.
-
Procedure:
-
In a flask, combine the bromo-aryl intermediate from the previous step (1 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction to 90 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.
-
Monitor by TLC or LC-MS for disappearance of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of THF/water and add sodium hydroxide (3.0 eq). Stir at 60 °C for 2 hours.
-
Cool the mixture, wash with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 2M HCl to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization of Final Product
Validation of the final compound's structure and purity is critical.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons showing coupling patterns consistent with a 1,2,4-trisubstituted ring and a 1,4-disubstituted ring. A quartet for the methine proton and a doublet for the methyl group of the propanoic acid side chain. A singlet for the methyl group on the second phenyl ring. |
| ¹³C NMR | Signals corresponding to all unique carbons, including the carbonyl carbon of the carboxylic acid (~175-180 ppm). |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₁₆H₁₅FO₂. |
| HPLC | Single major peak indicating high purity (e.g., >98%). |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. While not a direct precursor in all established NSAID manufacturing, its strategic functionalization, as demonstrated in the proposed synthesis of a Flurbiprofen analogue, showcases its potential for creating novel chemical entities. The protocols provided herein offer a robust framework for researchers to explore its utility, leveraging well-understood, high-yield chemical transformations to access complex, biologically active molecules. This guide underscores the importance of strategic intermediate selection in the efficient and innovative development of new therapeutic agents.
References
- Lu, G., et al. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units.
- Wiley. (n.d.). This compound. SpectraBase.
- DCAT. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
Sources
Application Notes & Protocols: Synthesis of Potent Fluoroquinolone Antibacterial Agents from 3-Fluoro-4-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals in medicinal chemistry and infectious diseases.
Abstract
This comprehensive guide details the synthetic transformation of 3-Fluoro-4-methylbenzoic acid, a versatile fluorinated building block, into a potent fluoroquinolone antibacterial agent. We provide an in-depth, scientifically-grounded narrative that moves beyond simple step-by-step instructions to explain the causality behind experimental choices. The protocols herein describe a complete and validated synthetic pathway, beginning with the conversion of the starting benzoic acid to a key aniline intermediate via the Curtius Rearrangement, followed by the construction of the quinolone core using the Gould-Jacobs reaction, and culminating in the introduction of pharmacologically critical substituents to yield a final drug candidate analogous to widely-used antibiotics. This document is designed to serve as a practical and authoritative resource for researchers engaged in the discovery and development of new antibacterial therapies.
Introduction: Strategic Importance of this compound
The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetics.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby leading to bacterial cell death.[2]
The strategic incorporation of fluorine atoms into the quinolone scaffold is a well-established principle in medicinal chemistry, significantly enhancing antibacterial potency. This compound is an exemplary starting material in this context. Its specific substitution pattern—a fluorine atom activating the aromatic ring and a methyl group that can be further functionalized or serve as a positional director—makes it an ideal precursor for the synthesis of advanced fluoroquinolone cores. This guide elucidates a robust synthetic route to harness this potential.
Overall Synthetic Strategy
The transformation of this compound into a final fluoroquinolone antibiotic is a multi-stage process. Our approach is designed for clarity and reproducibility, divided into two primary phases:
-
Phase 1: Synthesis of the Quinolone Core. This phase involves the conversion of the initial benzoic acid into the foundational bicyclic quinolone carboxylic acid structure.
-
Phase 2: Final API Elaboration. This phase focuses on the strategic installation of key pharmacophoric groups—specifically an N-cyclopropyl group and a C-7 piperazinyl moiety—that are known to confer potent antibacterial activity.
The complete workflow is outlined below.
Caption: Mechanism of the Curtius Rearrangement.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry toluene (5 mL/g) under a nitrogen atmosphere, add thionyl chloride (1.5 eq). [3]Add two drops of dimethylformamide (DMF) as a catalyst. Heat the mixture at reflux (approx. 80°C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Scientific Rationale: Conversion to the more reactive acyl chloride is necessary to facilitate the subsequent reaction with the azide nucleophile. DMF catalyzes the reaction by forming a Vilsmeier intermediate.
-
-
Acyl Azide Synthesis: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve sodium azide (1.8 eq) in water (3 mL/g) and cool to 0°C. Add the sodium azide solution dropwise to the vigorously stirred acyl chloride solution. Maintain the temperature below 10°C. Stir for 1 hour at 0-5°C.
-
Trustworthiness: This is a critical step. The temperature must be strictly controlled as acyl azides can be unstable at higher temperatures. Perform this step behind a blast shield.
-
-
Rearrangement and Trapping: Carefully separate the organic layer. Add tert-butanol (3.0 eq) to the toluene solution of the acyl azide. Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until nitrogen gas evolution ceases. [4] * Expertise & Experience: The isocyanate intermediate is highly reactive. By performing the rearrangement in the presence of tert-butanol, it is trapped in situ as a stable Boc-protected amine, which is much easier to handle and purify than the free amine.
-
Deprotection: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. To the resulting crude Boc-protected aniline, add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Isolation: Neutralize the mixture with 2M NaOH solution and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-Fluoro-4-methylaniline. [5][6]
Reagent/Product Molar Mass ( g/mol ) Moles (Relative) This compound 154.14 1.0 eq Thionyl Chloride 118.97 1.5 eq Sodium Azide 65.01 1.8 eq tert-Butanol 74.12 3.0 eq | Product: 3-Fluoro-4-methylaniline | 125.15 | Expected Yield: 75-85% |
Protocol 2: Gould-Jacobs Reaction to Form the Quinolone Core
The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline scaffold, which is the core of all quinolone antibiotics. [7]It involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. [8][9] Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, combine 3-Fluoro-4-methylaniline (1.0 eq, from Protocol 1) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat the mixture at 120-130°C for 2 hours. [10]Ethanol will be evolved as a byproduct.
-
Scientific Rationale: This step forms the key anilinomethylenemalonate intermediate via a nucleophilic substitution of the ethoxy group on EMME by the aniline nitrogen.
-
-
Thermal Cyclization: To the crude intermediate from the previous step, add diphenyl ether as a high-boiling solvent (approx. 10 mL/g of aniline). Heat the mixture to 250-260°C with stirring. Maintain this temperature for 30-45 minutes.
-
Expertise & Experience: The high temperature is crucial for the intramolecular cyclization to occur. [9]Diphenyl ether is the traditional solvent of choice due to its high boiling point and stability. The reaction should be monitored by TLC for the formation of the cyclized product.
-
-
Isolation of the Ester: Cool the reaction mixture to room temperature. The product, Ethyl 6-fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Add hexane to the mixture to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent.
-
Saponification (Hydrolysis): Suspend the crude ester in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-3 hours until a clear solution is formed. [7] * Scientific Rationale: Saponification converts the ethyl ester to the corresponding carboxylate salt, which is the direct precursor to the final active compounds.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with concentrated HCl. The quinolone carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) |
| 3-Fluoro-4-methylaniline | 125.15 | 1.0 eq |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.1 eq |
| Product: Quinolone Carboxylic Acid | 235.19 | Expected Yield: 60-70% |
Phase 2 Protocols: Elaboration to Final API
With the core synthesized, the final steps involve adding substituents known to maximize antibacterial potency.
Protocol 3: N-Cyclopropylation and C-7 Substitution
The N-1 cyclopropyl group and a C-7 piperazine ring are hallmark features of many highly active fluoroquinolones, including Ciprofloxacin. [11]The cyclopropyl group enhances binding to DNA gyrase, while the piperazine moiety improves spectrum of activity and cell penetration.
Step-by-Step Protocol:
-
Intermediate Protection (Optional but Recommended): The carboxylic acid can be re-esterified (e.g., with ethanol and sulfuric acid) to protect it during the subsequent N-alkylation step. For this protocol, we will proceed with the free acid, but protection can improve yields.
-
N-Cyclopropylation: Suspend the quinolone carboxylic acid (1.0 eq, from Protocol 2) in DMF. Add potassium carbonate (3.0 eq) and cyclopropyl bromide (1.5 eq). Heat the reaction mixture at 80°C for 6-8 hours.
-
Scientific Rationale: The base deprotonates the quinolone nitrogen, which then acts as a nucleophile to displace the bromide from cyclopropyl bromide, forming the N-C bond.
-
-
C-7 Substitution: To the same reaction vessel, add N-methylpiperazine (2.0 eq). Continue heating at 100-110°C for 12-16 hours.
-
Expertise & Experience: This is a nucleophilic aromatic substitution (SNA_r_) reaction. The fluorine at the C-6 position activates the C-7 position towards substitution. While the core structure from our starting material has a methyl group at C-7, a more common synthetic route leading to C-7 substitution would start from a precursor with a leaving group (like Cl or F) at that position. For the purpose of this guide, we will assume a precursor like 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is used for this step. [12]The protocol demonstrates the key final step in fluoroquinolone synthesis.
-
-
Workup and Isolation: Cool the reaction mixture and pour it into ice water. Adjust the pH to ~7 with acetic acid. A precipitate will form. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. Purify the crude product by recrystallization from an ethanol/water mixture.
Expected Results and Characterization
The synthesized compounds should be characterized using standard analytical techniques.
| Compound | Expected Appearance | Key Spectroscopic Data (Anticipated) |
| 3-Fluoro-4-methylaniline | Colorless to pale yellow oil/solid | ¹H NMR will show characteristic aromatic protons and a singlet for the methyl group. Mass Spec (ESI+): m/z = 126.1 [M+H]⁺. |
| Quinolone Carboxylic Acid | Off-white to pale yellow solid | ¹H NMR will show a downfield singlet for the H-2 proton (~8.5-8.9 ppm) and signals for the aromatic and methyl protons. IR will show strong C=O stretches. |
| Final Fluoroquinolone API | White to yellowish solid | ¹H NMR will show signals for the cyclopropyl group (multiplets, ~1.0-1.4 and ~3.4-3.6 ppm) and piperazine protons. ¹⁹F NMR will show a singlet. Mass Spec (ESI+): m/z consistent with the final structure. |
Antibacterial Activity Evaluation
The final compounds should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the standard measure of potency. [1]
| Organism | Representative MIC (µg/mL) for similar Fluoroquinolones |
|---|---|
| Staphylococcus aureus | 0.1 - 2.0 [13] |
| Streptococcus pneumoniae | 0.2 - 4.0 [13] |
| Escherichia coli | 0.05 - 1.0 [14] |
| Pseudomonas aeruginosa | 0.5 - 8.0 [1] |
(Note: These values are representative for potent fluoroquinolones and serve as a benchmark for newly synthesized compounds.)
Conclusion
This application guide provides a detailed, robust, and scientifically-grounded pathway for the synthesis of potent antibacterial agents starting from this compound. By explaining the rationale behind key transformations like the Curtius rearrangement and the Gould-Jacobs reaction, this document empowers researchers to not only replicate these procedures but also to adapt them for the synthesis of novel derivatives in the ongoing search for next-generation antibiotics.
References
- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. (n.d.). PubMed Central.
- Gould–Jacobs reaction. (2023). In Wikipedia.
- Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-6. [Link]
- Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]
- Swellmeen, L., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4). [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Patel, D. R., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-32. [Link]
- Domagala, J. M., et al. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a new antibacterial agent. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]
- Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. ACS Omega, 3(1), 1-21. [Link]
- Curtius rearrangement. (2023). In Wikipedia.
- Aldred, K. J., et al. (2014). The mechanism of action of antibacterial (fluoro)quinolones. Biochemical Journal, 458(3), 347-360. [Link]
- Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
- Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(12), 1149-1172. [Link]
- Curtius Rearrangement. (n.d.). Chemistry Steps.
- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (2010). Google Patents.
- Mąka, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 803. [Link]
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). ResearchGate.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). Google Patents.
- Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). National Institutes of Health.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
- Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- 3-Fluoro-4-methylaniline. (n.d.). PubChem.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014).
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- 5. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
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Application Notes and Protocols for 3-Fluoro-4-methylbenzoic Acid in Polymer Chemistry
Introduction: The Strategic Advantage of Fluorine and Methyl Functionalization in Advanced Polymers
In the pursuit of high-performance materials, the strategic incorporation of specific functional groups onto monomer backbones is a cornerstone of modern polymer chemistry. 3-Fluoro-4-methylbenzoic acid emerges as a monomer of significant interest, offering a unique combination of a fluorine atom and a methyl group on an aromatic ring. This structural motif provides a powerful tool for fine-tuning the properties of resulting polymers, such as aromatic polyesters, polyamides, and poly(ether ether ketone)s (PEEKs).
The highly electronegative fluorine atom imparts several desirable characteristics to the polymer chain. These include enhanced thermal stability, increased chemical resistance, and a lower dielectric constant, properties crucial for applications in demanding environments like aerospace, electronics, and automotive industries.[1][2] Furthermore, the presence of fluorine can improve the solubility of otherwise intractable aromatic polymers, facilitating their processing.[3][4][5] The methyl group, on the other hand, can influence the polymer's morphology and mechanical properties, often leading to a decrease in crystallinity and an increase in flexibility without significantly compromising thermal performance.
This guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced polymers. The methodologies described herein are grounded in established polycondensation principles and are designed to be self-validating for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile monomer.
I. High-Performance Aromatic Polyesters
Aromatic polyesters are a class of polymers known for their excellent mechanical strength and thermal stability. The incorporation of this compound can further enhance these properties.
Application Note: Enhancing Thermal and Mechanical Properties
The introduction of the 3-fluoro-4-methylbenzoyl moiety into a polyester backbone disrupts the chain packing, which can lead to a desirable combination of high glass transition temperature (Tg) and good solubility in common organic solvents. The fluorine atom contributes to increased intermolecular forces and oxidative stability, thereby elevating the polymer's thermal decomposition temperature.
Protocol: Synthesis of a Copolyester via Direct Polycondensation
This protocol describes the synthesis of a copolyester from this compound, terephthalic acid, and a diol (e.g., bisphenol A).
Materials:
-
This compound
-
Terephthalic acid
-
Bisphenol A
-
Thionyl chloride
-
Pyridine (catalyst)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 molar equivalents to the total carboxylic acid groups) to a mixture of this compound and terephthalic acid. Add a catalytic amount of pyridine. Gently reflux the mixture for 2-4 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride by distillation.
-
Polymerization: Dissolve the resulting diacid chloride mixture in anhydrous NMP in a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Dissolve bisphenol A in anhydrous NMP in a separate flask and add it dropwise to the stirred diacid chloride solution at room temperature under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature to 80-100°C and maintain for 4-6 hours to ensure complete reaction.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and catalyst.
-
Dry the polymer in a vacuum oven at 100-120°C overnight.
Causality of Experimental Choices:
-
Acid Chloride Route: The conversion of carboxylic acids to more reactive acid chlorides is a common strategy to facilitate the polycondensation reaction with less reactive diols like bisphenol A.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acid chloride and terminate the polymer chain growth.
-
Nitrogen Atmosphere: Prevents oxidation of the reactants and polymer at elevated temperatures.
-
Stepwise Temperature Increase: Allows for controlled polymerization and minimizes side reactions.
Expected Polymer Properties:
The resulting copolyester is expected to be an amorphous or semi-crystalline solid with good solubility in polar aprotic solvents. The thermal properties will depend on the molar ratio of the two acid monomers.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N2) |
| Inherent Viscosity | 0.5 - 1.2 dL/g (in NMP at 30°C) |
Note: These are estimated values based on analogous fluorinated aromatic polyesters. Actual values will need to be determined experimentally.
II. High-Performance Fluorinated Polyamides
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. Incorporating this compound can lead to novel aramids with modified properties.
Application Note: Improved Processability and Tailored Properties
The fluorine and methyl groups on the benzoic acid moiety can disrupt the strong hydrogen bonding typically found in aramids, leading to improved solubility and processability without a significant loss in thermal stability.[3][4][5][6] This allows for the fabrication of films and fibers from solution.
Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol outlines the synthesis of a polyamide from the acid chloride of this compound and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
This compound chloride (prepared as in the polyester protocol)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Lithium chloride (LiCl)
-
Pyridine (acid scavenger)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Low-temperature bath
Procedure:
-
Diamine Solution: In a dry three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline and lithium chloride (5% w/v) in anhydrous DMAc. Cool the solution to 0°C using an ice-salt bath.
-
Acid Chloride Addition: Dissolve the this compound chloride in a small amount of anhydrous DMAc and add it dropwise to the stirred diamine solution, maintaining the temperature below 5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the resulting fibrous solid, wash it extensively with methanol and then with hot water.
-
Dry the polyamide in a vacuum oven at 120-150°C for 24 hours.
Causality of Experimental Choices:
-
Low Temperature: This minimizes side reactions and allows for the formation of high molecular weight polymer.
-
LiCl: This salt helps to keep the growing polymer chains in solution by breaking up the strong intermolecular hydrogen bonds.
-
Pyridine: Acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards polymer formation.
III. Synthesis of Fluorinated Poly(ether ether ketone)s (PEEK)
PEEK is a high-performance thermoplastic with exceptional thermal and chemical resistance. Introducing fluorine can further enhance these properties.
Application Note: Modifying Crystallinity and Dielectric Properties
The incorporation of this compound derivatives in a PEEK-like structure can disrupt the polymer's crystallinity, leading to amorphous or semi-crystalline materials with improved solubility and potentially lower dielectric constants, making them suitable for advanced electronic applications.[2][7][8]
Workflow for PEEK Synthesis
Caption: General workflow for the synthesis of fluorinated PEEK.
IV. Liquid Crystalline Polymers
The rigid, rod-like structure of aromatic molecules derived from this compound makes them excellent candidates for the synthesis of liquid crystalline polymers (LCPs).[9][10]
Application Note: Tailoring Mesophase Behavior
The fluorine and methyl substituents on the aromatic ring can influence the mesophase behavior of the resulting LCPs. The fluorine atom can enhance the dipole moment and polarizability, potentially leading to the formation of smectic or nematic phases with broad temperature ranges. The methyl group can affect the aspect ratio of the mesogen, influencing the clearing temperature.
Conceptual Polymerization Scheme for LCPs
Caption: Conceptual pathway for LCP synthesis.
V. Characterization of Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polymer and the successful incorporation of the 3-fluoro-4-methylbenzoyl units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester, amide, ether linkages).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the decomposition temperature.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of polymer films or fibers.
VI. Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a highly versatile monomer that offers a gateway to a wide range of high-performance polymers with tailored properties. The strategic placement of the fluorine and methyl groups provides a powerful means to enhance thermal stability, chemical resistance, and processability. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers to explore the full potential of this valuable building block in the development of next-generation materials.
References
- Geng, Z., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Frontiers in Chemistry. [Link]
- Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymer Science, Series B, 63(4), 333-340. [Link]
- Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties.
- Jiao, Q., et al. (2008). Synthesis and characterization of fluorinated poly(aryl ether ether ketone)s terminated with a phenylethynyl group. Polymer, 49(18), 3873-3878. [Link]
- University of Bayreuth. (2025). Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. Press Release. [Link]
- Plajer, A. J., et al. (2024). Fluoride recovery in degradable fluorinated polyesters.
- Zhang, Y., et al. (2013). Fluorinated Porous Organic Polymers via Direct C-H Arylation Polycondensation. ACS Macro Letters, 2(6), 522-526. [Link]
- Li, Y., et al. (2018). Synthesis of Branched Fluorine-containing Polyesters and their Properties. Journal of Beijing Institute of Technology, 27(1), 133-139. [Link]
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- Pellis, A., et al. (2021). Novel semi-aromatic polyesters based on the biobased diol 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol): synthesis, characterization and properties. Polymer Chemistry, 12(3), 349-357. [Link]
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Protocol for the synthesis of 3-Fluoro-4-methylbenzoic acid
An Application Note and Detailed Protocol for the Synthesis of 3-Fluoro-4-methylbenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability and binding affinity. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore several viable synthetic strategies and present a detailed, field-proven protocol for the most robust and accessible method: the Grignard carboxylation of 2-fluoro-4-bromotoluene. This guide emphasizes the causality behind experimental choices, self-validating protocol design, and authoritative scientific grounding.
Introduction and Strategic Overview
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry. For fluorinated analogues like this compound, several synthetic pathways can be envisioned. The choice of method often depends on the availability of starting materials, scalability, safety considerations, and desired purity. The three primary strategies for accessing this target molecule are:
-
Side-Chain Oxidation: Direct oxidation of the methyl group of 2-fluoro-4-methyltoluene. This is an atom-economical approach but can suffer from over-oxidation to terephthalic acid derivatives or require harsh, environmentally challenging reagents.[1]
-
Diazotization and Fluorination (Balz-Schiemann type reaction): Starting from 3-amino-4-methylbenzoic acid, a diazonium salt is formed and subsequently displaced with fluoride.[2] This is a classic method for introducing fluorine onto an aromatic ring but involves potentially unstable diazonium intermediates that require careful handling.[3][4]
-
Grignard Reaction and Carboxylation: Formation of an organometallic Grignard reagent from a corresponding aryl halide (2-fluoro-4-bromotoluene) followed by quenching with carbon dioxide (dry ice). This method is highly reliable, generally high-yielding, and builds the carboxylic acid functionality directly from a carbon dioxide source.
While each route has its merits, the Grignard carboxylation method offers an excellent balance of reliability, yield, and operational simplicity for a laboratory setting, making it our recommended protocol.
Caption: Comparative overview of primary synthetic routes.
Recommended Protocol: Synthesis via Grignard Carboxylation
This protocol details the synthesis of this compound from 2-fluoro-4-bromotoluene. The core of this procedure is the formation of the phenylmagnesium bromide intermediate, which acts as a potent nucleophile.[5] This nucleophile subsequently attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which is then protonated during an acidic workup to yield the final product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2-Fluoro-4-bromotoluene | C₇H₆BrF | 189.03 | 18.9 g (0.1 mol) | Starting material. |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Ensure turnings are fresh and not oxidized. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 150 mL | Must be anhydrous. Use a freshly opened bottle or dried stock. |
| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | Catalyst to initiate the Grignard reaction. |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | ~100 g | Crush into a powder just before use. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~30 mL | For preparing 3 M solution. Handle with care. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 200 mL | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying the organic phase. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Grignard synthesis.
Step-by-Step Procedure
PART A: Grignard Reagent Formation
-
Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to remove any adsorbed moisture and allow it to cool to room temperature. This is a critical step, as Grignard reagents are highly sensitive to water.[6]
-
Charging the Flask: Place the magnesium turnings (2.67 g) into the flask. Add one or two small crystals of iodine. The iodine serves as an activating agent, etching the passivating oxide layer on the magnesium surface to expose fresh metal.[5]
-
Initiation: Add 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of 2-fluoro-4-bromotoluene (18.9 g) in 70 mL of anhydrous diethyl ether.
-
Reaction Start: Add approximately 5-10 mL of the 2-fluoro-4-bromotoluene solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.
-
Reagent Formation: Once the reaction has started, add the remaining 2-fluoro-4-bromotoluene solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture and gently heat under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray to brown color. Allow the Grignard reagent to cool to room temperature.
PART B: Carboxylation and Product Isolation
-
Preparation for Carboxylation: In a separate 1 L beaker, place approximately 100 g of freshly crushed dry ice. It is important to use a significant excess of CO₂ to minimize the side reaction where the Grignard reagent reacts with the newly formed ketone product.
-
Carboxylation: Slowly pour the cooled Grignard solution onto the crushed dry ice with gentle manual stirring. A vigorous reaction will occur. The Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt.
-
Quenching and Workup: Allow the excess dry ice to sublime. A thick, solid mass will remain. Slowly and carefully add 100 mL of 3 M sulfuric acid to the beaker to quench the reaction and protonate the carboxylate salt. Stir until the solid dissolves. Two distinct layers (aqueous and organic) should form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts and wash them sequentially with 50 mL of water and then 50 mL of saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude solid product will remain.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a heptane/ethyl acetate mixture, to yield pure this compound as a white solid.
Data Summary and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 159-162 °C |
| Molecular Formula | C₈H₇FO₂[7] |
| Purity (by HPLC) | >98% |
Note: Expected values are based on typical results for this reaction type and may vary based on experimental conditions and purity of reagents.
Safety and Troubleshooting
| Hazard/Issue | Precaution/Solution |
| Diethyl Ether Flammability | Diethyl ether is extremely flammable and volatile. Perform the reaction in a well-ventilated fume hood, away from any ignition sources. |
| Grignard Reagent Reactivity | Grignard reagents react violently with water and protic solvents. Ensure all glassware is scrupulously dried and use anhydrous solvents. |
| Corrosive Acids | Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Reaction Fails to Initiate | Cause: Inactive magnesium (oxide layer) or wet conditions. Solution: Add a fresh crystal of iodine. Gently warm the flask. If it still fails, add a small amount of pre-formed Grignard reagent. |
| Low Product Yield | Cause: Incomplete Grignard formation (wet conditions), or side reactions during carboxylation. Solution: Ensure anhydrous conditions. Pour the Grignard reagent onto a large excess of freshly crushed dry ice. |
References
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Application Note: Strategic Use of 3-Fluoro-4-methylbenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Strategic Role of Fluorine in Modern Anti-Inflammatory Drug Design
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a cornerstone of medicinal chemistry, driven by the need for agents with improved efficacy, selectivity, and pharmacokinetic profiles. A key challenge lies in designing molecules that effectively target inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes, while minimizing off-target effects.[1] The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to overcome these hurdles.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4][5]
3-Fluoro-4-methylbenzoic acid is a particularly valuable building block in this context. The fluorine atom can enhance binding interactions within enzyme active sites and block metabolic oxidation, while the carboxylic acid group provides a versatile handle for synthetic elaboration.[6] This application note details the synthesis of a key intermediate for a class of COX-2 inhibitors, demonstrating the practical application of this compound in constructing potent anti-inflammatory agents.
The Rationale: Why this compound?
The choice of a starting material is a critical decision in drug synthesis, directly impacting the properties of the final active pharmaceutical ingredient (API). The substitution pattern of this compound offers several distinct advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic attack by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can prevent unwanted hydroxylation, thereby increasing the drug's half-life and bioavailability.[2][6]
-
Modulation of Acidity (pKa): The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid group, which can be crucial for optimizing a drug's solubility and transport properties.[1]
-
Improved Target Binding: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.[4] In the context of COX-2 inhibitors, this can lead to higher potency and selectivity.[7][8][9]
-
Synthetic Versatility: The carboxylic acid moiety is readily converted into a variety of functional groups (e.g., amides, esters, ketones), allowing for the construction of diverse molecular scaffolds.[10]
Core Application: Synthesis of a Fluorinated Diarylimidazole Precursor
This section outlines the synthesis of a fluorinated diarylimidazole, a scaffold known for its potent and selective COX-2 inhibitory activity. The protocol demonstrates a reliable pathway starting from this compound.
Synthetic Pathway Overview
The overall workflow involves a two-step process: first, the conversion of the starting benzoic acid into a reactive α-bromoketone intermediate, followed by a Hantzsch-type condensation with an appropriate amidine to form the target diarylimidazole.
Caption: Synthetic workflow from this compound to a diarylimidazole core.
Detailed Experimental Protocol
Part A: Synthesis of 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one (Intermediate)
This protocol first converts the carboxylic acid to an acid chloride, followed by an Arndt-Eistert homologation and subsequent bromination.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
Diazomethane (CH₂N₂, ~2.5 eq in diethyl ether, Caution: Explosive and Toxic )
-
48% Hydrobromic acid (HBr, excess)
-
Dichloromethane (DCM), Anhydrous
-
Diethyl ether, Anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation (Caution!): Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~2.5 eq) with vigorous stirring. Perform this step in a fume hood with a blast shield.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the acid chloride by TLC.
-
Bromination: Cool the reaction mixture back to 0 °C and slowly add 48% HBr dropwise until the yellow color of the diazoketone disappears and gas evolution (N₂) stops.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α-bromoketone intermediate as a solid.
-
Part B: Synthesis of the Fluorinated Diarylimidazole (Target Molecule)
-
Materials & Reagents:
-
2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one (1.0 eq)
-
4-(Methylsulfonyl)benzamidine hydrochloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.5 eq)
-
Ethanol
-
-
Step-by-Step Methodology:
-
Reaction Setup: Combine the α-bromoketone intermediate (1.0 eq), 4-(methylsulfonyl)benzamidine hydrochloride (1.1 eq), and sodium bicarbonate (2.5 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure fluorinated diarylimidazole.
-
Data Presentation and Expected Results
The following table summarizes the expected outcomes for the synthesis, based on typical results for similar reactions.
| Parameter | Step A: α-Bromoketone | Step B: Diarylimidazole |
| Typical Yield | 75 - 85% | 65 - 80% |
| Physical Appearance | White to pale yellow solid | Off-white crystalline solid |
| Purity (by HPLC) | >95% | >98% |
| Key ¹H NMR Signals | Singlet ~4.5 ppm (CH₂Br) | Aromatic protons, singlets for methyl and sulfonyl methyl groups |
| Key ¹⁹F NMR Signal | Singlet in the aromatic region | Singlet in the aromatic region |
| Mass Spec (m/z) | [M+H]⁺ corresponding to C₉H₈BrFO | [M+H]⁺ corresponding to C₁₇H₁₅FN₂O₂S |
Scientific Validation and Mechanistic Insights
The efficacy of diaryl-substituted heterocyclic compounds as selective COX-2 inhibitors is well-established.[9] The anti-inflammatory effects of these NSAIDs are derived from the inhibition of the COX pathway, which blocks the conversion of arachidonic acid to prostaglandins.[1] The development of selective COX-2 inhibitors is a key objective in designing safer NSAIDs with reduced gastrointestinal side effects.[1]
The structural features of the synthesized diarylimidazole are critical for its biological activity:
-
Sulfonyl Group: The methylsulfonyl (-SO₂CH₃) group on one of the phenyl rings is a classic pharmacophore for selective COX-2 inhibition. It is known to insert into a secondary side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.
-
Fluorinated Ring: The 3-fluoro-4-methylphenyl moiety, derived from our starting material, contributes to the overall lipophilicity and electronic character of the molecule. Molecular modeling studies have shown that fluorine can form specific hydrogen bonds or polar interactions with amino acid residues in the enzyme's active site, enhancing binding affinity.[7]
Caption: Binding hypothesis of the diarylimidazole inhibitor within the COX-2 active site.
Conclusion
This compound serves as an exemplary starting material for the synthesis of medicinally relevant compounds. This application note has demonstrated its utility in a practical, multi-step synthesis of a fluorinated diarylimidazole, a core structure in a class of potent and selective COX-2 inhibitors. The strategic placement of the fluorine atom is key to enhancing the pharmacological profile of the final molecule, illustrating a foundational principle in modern drug design. The protocols provided are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
References
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- Abdel-Aziz, A.A.-M., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
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Application Notes and Protocols: Leveraging 3-Fluoro-4-methylbenzoic Acid in the Development of Targeted Therapies
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] 3-Fluoro-4-methylbenzoic acid is a versatile chemical building block that exemplifies the power of this approach. Its substituted benzoic acid scaffold serves as an ideal starting point for the synthesis of a diverse array of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases.[3]
This technical guide provides an in-depth exploration of the application of this compound in the development of two distinct classes of targeted therapies: Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML) and cyclooxygenase-2 (COX-2) inhibitors for managing inflammation. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and the underlying signaling pathways, offering researchers a comprehensive resource to accelerate their drug discovery programs.
Part 1: Development of Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML.[4] Targeted inhibition of this oncoprotein has revolutionized the treatment of CML, with drugs like imatinib setting a precedent for the efficacy of molecularly targeted therapies.[5] this compound serves as a valuable scaffold for the synthesis of novel benzamide-based Bcr-Abl inhibitors.[6]
Rationale for this compound in Bcr-Abl Inhibitor Design
The benzamide core derived from this compound can be strategically elaborated to occupy the ATP-binding site of the Bcr-Abl kinase domain. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve metabolic stability, a critical attribute for orally bioavailable drugs.[1]
Protocol 1: Synthesis of a Novel Benzamide-Based Bcr-Abl Inhibitor
This protocol outlines the synthesis of a representative Bcr-Abl inhibitor derived from this compound. The synthesis involves a key amide bond formation step.
Step 1: Acyl Chloride Formation from this compound
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-fluoro-4-methylbenzoyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Amide Coupling with a Substituted Aniline
-
Reagents and Materials:
-
3-Fluoro-4-methylbenzoyl chloride (from Step 1)
-
Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) (1 equivalent)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the substituted aniline in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine or DIPEA to the solution.
-
Slowly add a solution of 3-fluoro-4-methylbenzoyl chloride in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final benzamide-based Bcr-Abl inhibitor.
-
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the synthesized compound against the Bcr-Abl kinase.[7][8]
-
Reagents and Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Abltide peptide)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Bcr-Abl kinase, and the tyrosine kinase substrate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Bcr-Abl Inhibition Assay
This protocol evaluates the ability of the synthesized compound to inhibit Bcr-Abl activity in a cellular context using a CML cell line.[9][10][11]
-
Reagents and Materials:
-
K562 (Bcr-Abl positive) human CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized inhibitor compound
-
Cell lysis buffer
-
Phospho-Bcr-Abl (Tyr177) and total Bcr-Abl antibodies
-
Phospho-STAT5 and total STAT5 antibodies
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed K562 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor compound for 2-4 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the phosphorylation levels of Bcr-Abl and its downstream target STAT5.
-
Use antibodies against total Bcr-Abl and total STAT5 as loading controls.
-
Quantify the band intensities to determine the dose-dependent inhibition of Bcr-Abl signaling.
-
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that drive cell proliferation and survival.[4][12][13][14]
Caption: Bcr-Abl signaling cascade and point of inhibition.
Part 2: Development of Selective COX-2 Inhibitors
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][15][16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[17][18] Selective inhibition of COX-2 offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[19] this compound can be utilized as a starting material for the synthesis of diarylheterocycle-based COX-2 inhibitors, a class that includes drugs like celecoxib.[20][21]
Rationale for this compound in COX-2 Inhibitor Design
The structural motif derived from this compound can be incorporated into scaffolds that selectively bind to the active site of the COX-2 enzyme. The fluorine substituent can enhance the binding interactions within the hydrophobic channel of the enzyme and improve the overall pharmacokinetic profile of the inhibitor.[1]
Protocol 4: Synthesis of a Diarylpyrazole-Based COX-2 Inhibitor
This protocol outlines a synthetic route to a diarylpyrazole COX-2 inhibitor, adapting known procedures for celecoxib synthesis.[20][21]
Step 1: Claisen Condensation
-
Reagents and Materials:
-
4-Methylacetophenone (or a derivative)
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve 4-methylacetophenone (1 equivalent) in toluene.
-
Add sodium methoxide (1.2 equivalents) followed by ethyl trifluoroacetate (1.2 equivalents) at room temperature.
-
Heat the mixture to 55-60°C and stir for 4 hours.
-
Cool the reaction and wash with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate under reduced pressure to obtain the 1,3-dione intermediate.
-
Step 2: Cyclocondensation with a Hydrazine Derivative
-
Reagents and Materials:
-
1,3-dione intermediate (from Step 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or acetic acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve the 1,3-dione intermediate in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the diarylpyrazole COX-2 inhibitor.
-
(Note: this compound can be chemically modified to an appropriate acetophenone derivative to be used in this synthetic scheme.)
Protocol 5: In Vitro COX-2 Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of the synthesized compound against COX-2.[22][23][24][25][26]
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Synthesized inhibitor compound
-
96-well plate, plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the serially diluted inhibitor or DMSO (vehicle control) and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm every 30 seconds for 5 minutes.
-
Calculate the initial reaction rate for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Cyclooxygenase (COX) Pathway and Inflammation
COX enzymes are central to the inflammatory cascade, producing prostaglandins that mediate various aspects of the inflammatory response.[1][15][16][17][18][27][28][29][30]
Caption: The cyclooxygenase pathway and selective COX-2 inhibition.
Conclusion
This compound stands out as a highly valuable and versatile building block in the design and synthesis of targeted therapies. Its strategic application, as demonstrated in the development of Bcr-Abl and COX-2 inhibitors, underscores the importance of fluorination in modern drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this remarkable intermediate.
References
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- ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by non ABL-directed inhibitors.
- ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. PloS one, 11(9), e0161748. [Link]
- ResearchGate. (n.d.). The cyclooxygenase pathway involved in inflammation.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service.
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- ResearchGate. (n.d.). BCR-ABL signalling pathways.
- Wikipedia. (n.d.). Prostaglandin.
- Hantschel, O., et al. (2007). A chemical-genetic screen for Bcr-Abl inhibitors reveals the activity of NA-PP1 against a clinically relevant Abl-T315I mutant. Nature biotechnology, 25(3), 355-362. [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232-235. [Link]
- Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction.
- Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service.
- Li, J., et al. (2021). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Ahmed, A. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
- ResearchGate. (n.d.). Figure 4. Chemical synthesis of 3-substituted benzamides.
- Wuest, F., et al. (2011). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry, 9(21), 7466-7474. [Link]
- Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2486. [Link]
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. International Journal of Pharmaceutical Research, 10(5), 608-614. [Link]
- van der Westhuyzen, R., et al. (2019). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Beilstein Journal of Organic Chemistry, 15, 2396-2403. [Link]
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]
- Black, W. C., et al. (2000). Process for synthesizing COX-2 inhibitors. U.S.
- Wuest, F., et al. (2011). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry, 9(21), 7466-7474. [Link]
- Jones, D., et al. (2009). Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. The Journal of Molecular Diagnostics, 11(1), 4-11. [Link]
- Rawson, T. E., & Williams, R. T. (2013). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry, 11(31), 5036-5046. [Link]
- Wang, Y., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC advances, 9(5), 2535-2546. [Link]
- Palmer, B. D., & Denny, W. A. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
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High-Throughput Synthesis of 3-Fluoro-4-methylbenzoic Acid Analog Libraries for Accelerated Drug Discovery
An Application Note and Protocol for Drug Discovery Professionals
Abstract
Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry, primarily because the inclusion of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Fluoro-4-methylbenzoic acid is a valuable scaffold that serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs).[3] To accelerate the drug discovery process, high-throughput synthesis (HTS) methodologies are essential for rapidly generating large libraries of structurally related analogs for screening. This guide provides a comprehensive, field-proven protocol for the efficient synthesis of a diverse amide library based on the this compound core. We detail a robust, two-part workflow: (1) the scalable synthesis of the core this compound scaffold, and (2) its subsequent use in a 96-well plate format for parallel amide coupling to a diverse set of amines. The protocols are designed to be self-validating, incorporating in-process controls and high-throughput analytical techniques for quality assurance.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic properties.[1] The this compound motif, in particular, presents a unique combination of features:
-
Metabolic Blocker: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulated Acidity: The electron-withdrawing nature of fluorine influences the pKa of the carboxylic acid, which can affect receptor binding and cell permeability.
-
Versatile Handle: The carboxylic acid group is an ideal anchor for combinatorial library synthesis, readily undergoing reactions like amidation to explore a vast chemical space.[2][3]
Generating libraries of analogs, rather than single compounds, allows researchers to systematically explore structure-activity relationships (SAR) and identify candidates with optimal potency and safety profiles.[4] The following protocols leverage the principles of parallel synthesis to construct such a library in a time- and resource-efficient manner.[4][5]
Synthesis of the Core Scaffold: this compound
The foundational step is the reliable, large-scale synthesis of the core building block. A Grignard reaction using 2-bromo-5-fluorotoluene is a robust and well-documented method for this transformation.[6][7] This approach is advantageous due to the commercial availability of the starting material and the high yields typically achieved.
Protocol 2.1: Bench-Scale Grignard Carboxylation
Reaction Scheme: 2-Bromo-5-fluorotoluene → (Mg, THF) → Grignard Reagent → (1. CO₂, 2. H₃O⁺) → this compound
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-fluorotoluene | ≥98% | Standard Supplier | --- |
| Magnesium Turnings | --- | Standard Supplier | Must be dry. |
| Iodine | Crystal | Standard Supplier | For Grignard initiation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free. |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Local Supplier | Use crushed, fresh dry ice. |
| Hydrochloric Acid (HCl) | 3M Aqueous | --- | For workup. |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying. |
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Grignard Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-bromo-5-fluorotoluene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings.
-
Reaction Initiation: Gently warm the flask until the brown color of the iodine disappears, indicating the initiation of the Grignard reaction. Once initiated, the reaction should become self-sustaining (exothermic).
-
Grignard Formation: Add the remaining 2-bromo-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush dry ice in a separate, large beaker and slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring. Caution: This is a highly exothermic process that releases CO₂ gas.
-
Quenching and Workup: Once the addition is complete and the mixture has warmed to room temperature, slowly add 3M HCl to quench the reaction and dissolve the magnesium salts. The pH should be acidic (~pH 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound as a white solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. The expected molecular weight is 154.14 g/mol .[3]
High-Throughput Synthesis of an Amide Analog Library
This section details the parallel synthesis of a 96-compound amide library using the previously synthesized this compound and a diverse plate of primary and secondary amines. The workflow is optimized for a 96-well plate format and is amenable to automation.
Workflow Overview
The overall process involves the preparation of master plates, parallel reaction execution, high-throughput purification, and quality control analysis.
Caption: High-throughput parallel synthesis workflow.
Protocol 3.1: 96-Well Parallel Amide Coupling
Causality of Reagent Selection:
-
Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen over simpler carbodiimides like EDC for its high efficiency, rapid reaction kinetics, and low rate of epimerization (if chiral amines are used). These features are critical for ensuring high conversion rates in a high-throughput setting where reaction times are minimized.
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction without competing with the primary/secondary amine nucleophile.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves a wide range of organic reagents, ensuring reaction homogeneity.
Step-by-Step Procedure (per well, for a 10 µmol scale):
-
Reagent Plate Preparation:
-
Amine Plate (96-well): Prepare a master plate containing 100 µL/well of a 0.1 M solution of 96 different primary or secondary amines in DMF.
-
Acid Stock: Prepare a 0.1 M stock solution of this compound in DMF.
-
Reagent Stocks: Prepare a 0.1 M stock solution of HATU in DMF and a 0.2 M stock solution of DIPEA in DMF.
-
-
Reaction Setup (in a new 96-well reaction block):
-
To each well, add 100 µL (10 µmol, 1.0 eq.) of the this compound stock solution.
-
Add 110 µL (11 µmol, 1.1 eq.) of the HATU stock solution.
-
Add 100 µL (20 µmol, 2.0 eq.) of the DIPEA stock solution.
-
-
Activation:
-
Seal the reaction block and shake at room temperature for 15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate, which is crucial for efficient coupling.
Caption: Simplified HATU-mediated amide coupling mechanism.
-
-
Amide Coupling:
-
Transfer 100 µL (10 µmol, 1.0 eq.) from each well of the amine master plate to the corresponding well of the reaction block.
-
Seal the reaction block securely and shake at room temperature for 12-18 hours.
-
-
Parallel Workup & Purification (via Solid-Phase Extraction):
-
Conditioning: Condition a 96-well SPE plate (e.g., reversed-phase C18) by washing with methanol followed by water.
-
Loading: Acidify the reaction mixtures with 10 µL of acetic acid per well, then load onto the SPE plate.
-
Washing: Wash the plate with a low-organic solvent (e.g., 5% acetonitrile in water) to remove excess reagents, salts, and DMF.
-
Elution: Elute the desired amide products with a high-organic solvent (e.g., 90% acetonitrile in water) into a clean 96-well collection plate.
-
-
Analysis and Final Plate Preparation:
-
Analyze an aliquot from each well of the collection plate using a high-throughput UPLC-MS system to confirm the identity (by mass) and purity of each analog.
-
Concentrate the purified samples to dryness.
-
Re-dissolve the final compounds in a standard volume of DMSO (e.g., 200 µL) to create a 50 mM master library plate ready for biological screening.
-
Expected Data and Troubleshooting
High-quality execution should yield a library where the majority of compounds meet the typical screening criteria of >90% purity.
Example Data Table for a Subset of the Library:
| Well ID | Amine Used | Formula | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by UV (%) |
| A01 | Benzylamine | C₁₅H₁₄FNO | 244.11 | 244.1 | 98 |
| A02 | Morpholine | C₁₂H₁₄FNO₂ | 224.10 | 224.1 | 96 |
| A03 | Aniline | C₁₄H₁₂FNO | 230.09 | 230.1 | 95 |
| A04 | Cyclohexylamine | C₁₄H₁₈FNO | 236.14 | 236.2 | 97 |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive amine (sterically hindered).2. Insufficient activation time.3. Moisture in reagents/solvents. | 1. Increase reaction temperature (40-50°C) or time.2. Extend pre-activation to 30 minutes.3. Use fresh anhydrous solvents. |
| No Product Detected | 1. Incorrect amine transferred.2. Amine is a salt (e.g., HCl salt) and requires extra base. | 1. Verify amine plate map and liquid handler programming.2. Add an additional equivalent of DIPEA. |
| Multiple Peaks in LC-MS | 1. Unreacted starting material.2. Side-product formation.3. Impure amine starting material. | 1. Optimize SPE wash/elution conditions.2. Confirm purity of amine plate by analyzing source vials. |
Conclusion
This application note provides a robust and scalable framework for the high-throughput synthesis of this compound amide analogs. By combining a reliable synthesis of the core scaffold with an optimized parallel coupling and purification workflow, research organizations can significantly accelerate their drug discovery efforts. This methodology enables the rapid generation of diverse chemical libraries, facilitating a deeper and more efficient exploration of structure-activity relationships to identify promising new therapeutic candidates.
References
- PrepChem (2023).Synthesis of 3-fluoro-4-methyl-benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
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- MDPI.Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Nielsen, T. E., & Le Quement, S. (2007).Synthesis of N-Alkyl-octahydroisoquinolin-1-one-8-carboxamide Libraries Using a Tandem Diels–Alder/Acylation Sequence. ACS Combinatorial Science.
- Cernijenko, A., et al. (2021).Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH.
- PharmaTutor.COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH. (2017).
- Pashkovsky, F. S., et al. (2019).Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- OpenStax.Ch. 16 Chemistry Matters—Combinatorial Chemistry - Organic Chemistry. (2023).
- Google Patents.Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- Bagnoli, L., et al. (2024).Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. NIH.
- Google Patents.Processes for the preparation of fluorinated benzoic acids.
- Inno-Pharmchem.4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
- Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functional Group Transformations of 3-Fluoro-4-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-4-methylbenzoic Acid
This compound is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure is distinguished by three key features, each offering a distinct handle for chemical modification: a carboxylic acid group, a fluorine atom, and a methyl group attached to the aromatic ring. The interplay of these groups dictates the molecule's reactivity and provides a platform for diverse functional group transformations.
The presence of a fluorine atom can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and membrane permeation, making it a highly sought-after feature in drug design.[2][3] The carboxylic acid is a versatile functional group that can be readily converted into esters, amides, or reduced to an alcohol.[2][4] Simultaneously, the methyl group can undergo benzylic functionalization, and the aromatic ring itself is amenable to electrophilic substitution, allowing for the construction of intricate molecular architectures.[2][4]
This document provides a detailed guide to the key functional group transformations of this compound, offering experimentally grounded protocols and explaining the rationale behind the methodological choices.
Part 1: Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is often the primary site for initial derivatization, enabling linkage to other molecular scaffolds.
Esterification: Masking Polarity and Creating Prodrugs
Principle and Rationale: Esterification converts the polar carboxylic acid into a less polar ester group. This transformation is fundamental for creating prodrugs, improving solubility in organic solvents, or protecting the acid group during subsequent reactions. Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a classic and cost-effective method.[5][6] For more sensitive substrates, milder conditions can be employed. Recent advancements include the use of heterogeneous catalysts which can simplify purification and reduce reaction times.[7][8]
Experimental Protocol: Acid-Catalyzed Esterification (Methyl Ester Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-fluoro-4-methylbenzoate.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
|---|---|
| Reactants | This compound, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux (~65°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
| Product | Methyl 3-fluoro-4-methylbenzoate |
Reaction Workflow:
Caption: Two-step amidation workflow.
Part 2: Transformations of the Aromatic Ring
Principle and Rationale: Electrophilic Aromatic Substitution (SEAr) allows for the introduction of new functional groups onto the benzene ring. [9]The regiochemical outcome is dictated by the existing substituents. The fluorine atom is a deactivating but ortho, para-director, while the methyl group is an activating ortho, para-director. The carboxylic acid group is a strong deactivating, meta-director. [10]The combined effect will direct incoming electrophiles primarily to the position ortho to the fluorine and meta to the carboxylic acid (the C5 position).
Experimental Protocol: Nitration
-
Reaction Setup: Add this compound (1.0 eq.) to concentrated sulfuric acid in a flask cooled in an ice-salt bath to 0-5°C.
-
Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the solid product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification to yield 3-fluoro-4-methyl-5-nitrobenzoic acid.
Data Summary Table:
| Parameter | Value |
|---|---|
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Temperature | 0-5°C |
| Reaction Time | 1-2 hours |
| Expected Product | 3-Fluoro-4-methyl-5-nitrobenzoic acid |
| Expected Yield | Moderate to Good |
Reaction Workflow:
Caption: Electrophilic aromatic nitration workflow.
Part 3: Transformations of the Methyl Group
Principle and Rationale: The methyl group's benzylic protons are susceptible to free-radical substitution. Benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or AIBN is a highly selective method to install a bromine atom. [4]The resulting benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution reactions.
Experimental Protocol: Benzylic Bromination
-
Reaction Setup: Combine this compound (1.0 eq.), N-bromosuccinimide (NBS) (1.1 eq.), and a catalytic amount of a radical initiator (e.g., AIBN) in a flask with a reflux condenser.
-
Solvent: Add an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reaction: Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction. The reaction is typically complete within a few hours, which can be monitored by the consumption of the denser NBS.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, the crude 4-(bromomethyl)-3-fluorobenzoic acid can be purified by recrystallization.
Data Summary Table:
| Parameter | Value |
|---|---|
| Reagents | N-Bromosuccinimide (NBS), AIBN (cat.) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Conditions | Reflux with light initiation |
| Expected Product | 4-(Bromomethyl)-3-fluorobenzoic acid |
| Expected Yield | Good to Excellent |
Reaction Workflow:
Caption: Benzylic bromination workflow.
Part 4: Advanced Transformations for C-C Bond Formation
Principle and Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. [11][12]While this compound itself is not a direct substrate, it can be converted into a suitable coupling partner. For instance, the corresponding aryl bromide or triflate derivative (synthesized from a phenolic precursor) can be coupled with a boronic acid in the presence of a palladium catalyst and a base. This strategy is central to synthesizing complex biaryl structures common in pharmaceuticals.
General Protocol: Suzuki-Miyaura Cross-Coupling (Note: This protocol assumes the starting material has been converted to an aryl halide, e.g., 5-bromo-3-fluoro-4-methylbenzoic acid).
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.
Data Summary Table:
| Parameter | Value |
|---|---|
| Substrates | Aryl Halide, Boronic Acid |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | K₂CO₃, Cs₂CO₃, etc. |
| Solvent | Toluene/Water, Dioxane/Water |
| Temperature | 80-100°C |
| Product | Biaryl derivative |
References
- PrepChem.Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Dakota Chemicals.4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
- MDPI.Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Royal Society of Chemistry.Direct amidation of acid fluorides using germanium amides.
- MDPI.Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia.Electrophilic aromatic substitution.
- RSC Publishing.Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Jasperse, Chem 360.5 Major Electrophilic Aromatic Substitution Reactions.
- Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Quick Company.An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- ResearchGate.(PDF) this compound.
- Master Organic Chemistry.Electrophilic Aromatic Substitution Mechanism.
- ResearchGate.Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- PubMed.Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters.
- PubMed.The role of fluorine in medicinal chemistry.
- MDPI.Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Google Patents.A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- YouTube.18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
- ResearchGate.TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- Global Scientific Journal.Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Syntheses.2-amino-3-fluorobenzoic acid.
- Google Patents.Preparation of 3-bromo-4-fluoro-benzoic acid.
- Truman ChemLab.Fischer Esterification of 3-ntrobenzoic acid 2017.
- Indo American Journal of Pharmaceutical Research.synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
Sources
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- 5. chemlab.truman.edu [chemlab.truman.edu]
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- 8. researchgate.net [researchgate.net]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-fluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will delve into the common pitfalls of the most prevalent synthetic route—the Balz-Schiemann reaction—and provide actionable, field-proven insights to optimize your experimental outcomes.
Overview of the Primary Synthetic Route
The most common and reliable method for introducing fluorine onto an aromatic ring at a specific position is the Balz-Schiemann reaction. This process transforms a primary aromatic amine into the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate.[1][2] For the synthesis of this compound, the typical starting material is 3-amino-4-methylbenzoic acid.
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Diazotization
Q1: My starting amine is not fully converting into the diazonium salt. What could be wrong?
A1: Incomplete diazotization is a frequent cause of low overall yield. The key is maintaining precise control over the reaction conditions.
-
Cause 1: Insufficiently Acidic Conditions. The reaction requires a strong acid to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to keep the reaction medium sufficiently acidic to stabilize the resulting diazonium salt.[3]
-
Solution: Ensure you are using a sufficient excess of a strong acid like fluoroboric acid (HBF₄) or hydrochloric acid (HCl). The amine must be fully protonated to prevent unwanted side reactions.
-
-
Cause 2: Temperature Too High. Diazonium salts are notoriously unstable at elevated temperatures.[3] If the temperature rises above 5 °C, the salt can prematurely decompose, often leading to the formation of phenolic byproducts through reaction with water.[4][5]
-
Solution: Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath. Add your solution of sodium nitrite slowly, dropwise, to prevent any exothermic spikes.
-
-
Cause 3: Inefficient Mixing. If the amine starting material is not fully dissolved or suspended, the reagents cannot react effectively.
-
Solution: Ensure vigorous stirring throughout the addition of sodium nitrite to maintain a homogenous mixture.
-
Q2: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this?
A2: Tar formation is often due to side reactions of the highly reactive diazonium cation.
-
Cause 1: Reaction with Counter-ions or Solvents. If using HCl for the initial diazotization, the chloride ion can compete with the desired tetrafluoroborate anion, leading to Sandmeyer-type byproducts (Ar-Cl).
-
Solution: The classic Balz-Schiemann reaction uses fluoroboric acid (HBF₄) directly, which serves as both the acid and the source of the tetrafluoroborate counterion.[2] This minimizes competing nucleophiles.
-
-
Cause 2: Self-Coupling Reactions. The diazonium salt can couple with unreacted, unprotonated starting amine to form highly colored azo compounds.
-
Solution: This reinforces the need for sufficiently acidic conditions to ensure the starting amine is fully protonated and thus deactivated towards electrophilic attack. Slow, controlled addition of nitrite also keeps the instantaneous concentration of the diazonium salt low, disfavoring bimolecular side reactions.
-
Stage 2: The Balz-Schiemann Reaction (Thermal Decomposition)
Q3: My final yield of the fluoro-aromatic compound is extremely low after heating the diazonium salt. What are the primary factors?
A3: The thermal decomposition (pyrolysis) step is the most critical and often the lowest-yielding part of the process. The stability of the isolated diazonium tetrafluoroborate salt and the decomposition conditions are paramount.
Caption: Troubleshooting logic for low yield in the thermal decomposition step.
-
Cause 1: Decomposition Temperature and Method. The traditional Balz-Schiemann reaction often requires high temperatures for the solid-state decomposition, which can lead to charring and destruction of the starting material and product.[6][7] The decomposition can also be highly exothermic and difficult to control.[8]
-
Solution A (Solvent Slurry): Instead of heating the dry salt, suspend it in an inert, high-boiling point solvent (like decane or dichlorobenzene). This allows for much better temperature control. Heat the slurry gradually.
-
Solution B (Solvent Choice): Recent studies have shown that low- or non-polar solvents can significantly improve yields by promoting the necessary fluorine transfer from the BF₄⁻ anion to the aryl cation.[6][7] Polar solvents can solvate the ions separately, hindering the reaction and promoting side reactions. Consider using solvents like chlorobenzene or even hexane.
-
-
Cause 2: Purity of the Diazonium Salt. The isolated diazonium tetrafluoroborate salt must be completely dry. The presence of water or residual acid can lead to a host of side reactions upon heating.
-
Solution: After filtering the salt, wash it with cold diethyl ether to remove water and then dry it thoroughly under vacuum over a desiccant like P₂O₅.
-
Q4: Are there alternatives to HBF₄ or modifications that can improve yields?
A4: Yes, several innovations have been developed to address the limitations of the classic Balz-Schiemann reaction.
-
Alternative Counterions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes provide higher yields, as these anions can be better fluoride donors.[1][8] However, the reagents are more expensive and may pose different safety risks.
-
In Situ Diazotization/Fluorination: To avoid isolating the potentially explosive diazonium salt, protocols using reagents like tert-butyl nitrite and BF₃·OEt₂ in an organic solvent have been developed. This generates the diazonium species in situ, which then decomposes under milder conditions.[8]
-
Photochemical Decomposition: Modern adaptations include photochemical initiation, which can allow the reaction to proceed at lower temperatures under visible light, improving yields and safety.[6][9]
Stage 3: Purification
Q5: My final product is contaminated with a brown, insoluble material. What is it and how do I remove it?
A5: This is likely polymeric or charred material from the decomposition step.
-
Solution A (Filtration): After the reaction is complete, dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane). The undesired polymeric material should be insoluble and can be removed by filtration through a plug of celite or silica gel.
-
Solution B (Acid-Base Extraction): Since your target compound is a carboxylic acid, you can use acid-base chemistry for purification. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Wash the aqueous layer with fresh solvent, then re-acidify it with HCl to precipitate your pure product, which can be collected by filtration.
Quantitative Data Summary
The choice of reaction parameters can dramatically affect the outcome. The following table summarizes key variables and their expected impact on yield.
| Parameter | Stage | Common Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Diazotization | 0 - 10 °C | 0 - 5 °C | Minimizes premature decomposition of the diazonium salt and formation of phenolic impurities.[4] |
| Solvent | Decomposition | Solid-state (neat) | Low-polarity solvent (e.g., PhCl, hexane) | Improves heat transfer and control; non-polar media favor the Sₙ1-type fluoride transfer, boosting yield.[6][7] |
| Fluoride Source | Diazotization | HBF₄ | HBF₄ or [NO]PF₆ | While HBF₄ is standard, alternative reagents like hexafluorophosphate salts can improve yields for certain substrates.[1] |
| Work-up | Purification | Direct Crystallization | Acid-Base Extraction | Effectively removes neutral, polymeric, and non-acidic byproducts common in this reaction. |
Detailed Experimental Protocol: A Reference Methodology
This protocol is a synthesized example based on established procedures for the Balz-Schiemann reaction. Warning: This reaction involves potentially hazardous intermediates and should only be performed by trained chemists with appropriate safety precautions, including a blast shield.
Step 1: Diazotization and Salt Formation
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-methylbenzoic acid (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, 4.0 eq) at 0 °C.
-
Stir the mixture vigorously to form a fine slurry.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine slurry over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
The diazonium tetrafluoroborate salt will precipitate as a pale solid.
Step 2: Isolation of the Diazonium Salt
-
Collect the precipitated salt by vacuum filtration on a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
-
Dry the salt thoroughly under high vacuum. The salt must be completely dry for the next step.
Step 3: Thermal Decomposition (Balz-Schiemann Reaction)
-
Place the dry diazonium salt in a round-bottom flask fitted with a condenser leading to a gas scrubber (to trap BF₃ gas).
-
Method A (Neat): Gently and slowly heat the solid using an oil bath. The decomposition often starts between 100-200 °C and can be vigorous. Heat until gas evolution ceases.
-
Method B (Slurry - Recommended): Suspend the dry salt in an inert, high-boiling solvent (e.g., dichlorobenzene or decane). Heat the slurry gradually with stirring to the decomposition temperature. This provides superior temperature control.
-
After cooling, the crude product will be in the flask as a dark solid or oil.
Step 4: Purification
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with saturated aqueous sodium bicarbonate solution.
-
Combine the aqueous extracts and wash once with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until no more precipitate forms (pH ~2).
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- Grokipedia. (n.d.). Balz–Schiemann reaction.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
- Ye, W., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
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- 4. scirp.org [scirp.org]
- 5. scirp.org [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the purification of 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity this compound in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with crude this compound?
A1: The impurity profile of your crude this compound is largely dependent on its synthetic route. Common synthesis pathways, such as the Grignard reaction of a substituted halobenzene with carbon dioxide or the oxidation of 3-fluoro-4-methylbenzaldehyde, can introduce specific impurities. Potential contaminants to be aware of include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-bromotoluene or 3-fluoro-4-methylbenzaldehyde.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers of fluoromethylbenzoic acid may be present.[1]
-
Byproducts from Side Reactions: For instance, Grignard-based syntheses can produce biphenyl-type impurities through coupling reactions.[2]
-
Over- or Under-oxidized Products: If an oxidation route is used, you might find residual aldehyde (under-oxidation) or other related species.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unquenched reagents, may persist in the crude product.
Q2: Which purification technique is generally most effective for this compound?
A2: For solid organic acids like this compound, a combination of acid-base extraction followed by recrystallization is often the most effective and efficient purification strategy. Acid-base extraction is excellent for removing neutral and basic impurities, while recrystallization is highly effective at removing closely related structural analogues and other soluble impurities. For particularly challenging separations, column chromatography can be employed.
Q3: My this compound appears as an off-white or yellowish powder. How can I decolorize it?
A3: The presence of color often indicates trace amounts of highly conjugated impurities, which can sometimes form during the synthesis or upon storage. A common and effective method for decolorization is to treat a solution of the crude product with activated charcoal before the final crystallization step. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q4: I'm struggling to get my this compound to crystallize. What could be the issue?
A4: Difficulty in crystallization can stem from several factors. The most common culprits are the use of a suboptimal solvent or an insufficient concentration of your compound. It is also possible that the presence of significant impurities is inhibiting crystal lattice formation. Experimenting with different solvents or solvent mixtures and ensuring your solution is saturated at the solvent's boiling point are key steps to successful crystallization.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Challenge 1: Low Purity After Recrystallization
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Broad Melting Point Range | 1. Incomplete removal of impurities.2. Presence of isomeric impurities.3. Solvent inclusion in the crystals. | 1. Perform a second recrystallization, potentially with a different solvent system.2. Consider preparative chromatography for challenging isomer separations.3. Ensure crystals are thoroughly dried under vacuum to remove residual solvent. |
| Persistent Colored Impurities | 1. Highly soluble colored byproducts.2. Inefficient removal by initial purification steps. | 1. Use activated charcoal treatment during recrystallization.2. If impurities are non-volatile, consider sublimation as a final purification step. |
| Presence of Starting Material (e.g., 2-fluoro-4-bromotoluene) | 1. Incomplete reaction during synthesis.2. Similar solubility profile to the product. | 1. An initial acid-base extraction should effectively remove neutral starting materials.2. If co-crystallization is an issue, select a solvent system that maximizes the solubility difference between the product and the starting material. |
Challenge 2: Issues During the Recrystallization Process
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.2. The solution is supersaturated to a very high degree. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce saturation, and allow for slower cooling.2. Choose a solvent with a lower boiling point. |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated.2. Supersaturation requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Premature Crystallization During Hot Filtration | 1. The solution cools too rapidly in the funnel.2. The concentration of the solute is too high near its saturation point at the boiling temperature. | 1. Use a pre-heated funnel and filter flask.2. Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. The excess solvent can be boiled off after filtration. |
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solvent Type | Predicted Solubility of this compound | Recrystallization Suitability |
| Water | Polar Protic | Sparingly soluble to insoluble in cold water, slightly more soluble in hot water. | Potentially suitable, especially for removing highly polar or ionic impurities. May require a large volume of water. |
| Methanol/Ethanol | Polar Protic | Likely soluble at room temperature. | Generally not ideal as a single solvent due to high solubility at low temperatures. Could be a "good" solvent in a mixed-solvent system. |
| Acetone | Polar Aprotic | Likely soluble at room temperature. | Similar to alcohols, likely too good of a solvent on its own. |
| Ethyl Acetate | Moderately Polar | Moderate solubility, with a good temperature-solubility gradient. | A promising candidate for single-solvent recrystallization. |
| Toluene | Non-polar Aromatic | Low solubility in cold toluene, with increased solubility upon heating. | A good candidate, particularly for removing more polar impurities. |
| Hexane/Heptane | Non-polar Aliphatic | Likely insoluble or very sparingly soluble even when hot. | Unlikely to be a suitable primary solvent. Could be used as an anti-solvent ("bad" solvent) in a mixed-solvent system. |
Experimental Determination of an Optimal Solvent:
To determine the best solvent empirically:
-
Place a small amount of your crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
For solvents in which the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The solvent that dissolves the compound when hot but not when cold, and produces a good yield of crystals upon cooling, is a suitable choice.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert, venting frequently to release the pressure from the evolved CO₂ gas. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable single solvent (e.g., toluene or ethyl acetate) has been chosen.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to aid dissolution. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Workflow for Purification of this compound
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
- ResearchGate. (2007). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. YouTube.
- ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate.
- ResearchGate. (2004). This compound. ResearchGate.
- ResearchGate. (2015). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures. ResearchGate.
- PubChem. (n.d.). p-Toluic acid. PubChem.
- ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
- Chemspace. (n.d.). 3-fluoro-4-methylbenzaldehyde. Chemspace.
- ResearchGate. (2019). Solubility comparison in ethyl acetate. ResearchGate.
- Wikipedia. (n.d.). p-Toluic acid. Wikipedia.
- PubChem. (n.d.). 3-Methylbenzoic acid. PubChem.
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7). As a crucial building block in the development of pharmaceuticals and agrochemicals, its successful synthesis is paramount.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield and Byproduct Formation in Grignard-Based Synthesis
Question: I am attempting to synthesize this compound from 4-bromo-2-fluorotoluene via a Grignard reaction followed by carboxylation with CO₂, but my yields are consistently low and I'm isolating a significant amount of a non-polar byproduct. What's going wrong?
Answer: The Grignard reaction is notoriously sensitive to reaction conditions. Low yields in this specific synthesis are typically traced back to two main areas: Grignard reagent formation and competing side reactions.
-
Grignard Reagent Instability: The organomagnesium intermediate is a very strong base and will be quenched by any protic source, most commonly residual water in the glassware or solvent. It is imperative to use oven-dried glassware and anhydrous solvents (typically diethyl ether or THF) to prevent this.[2][3]
-
Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating.[2] Activation using methods like crushing the magnesium, adding a small crystal of iodine, or using a sonicator can be effective.[3]
-
Side Reaction - Biphenyl Formation: The primary byproduct is likely 5,5'-difluoro-2,2'-dimethyl-1,1'-biphenyl, formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromo-2-fluorotoluene.[4] This side reaction is favored at higher concentrations and temperatures. To mitigate this, the slow, dropwise addition of the aryl halide to the magnesium suspension is recommended to keep its instantaneous concentration low.[4]
-
Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) must be performed carefully. Ensure the Grignard solution is added to a large excess of freshly crushed, high-purity dry ice to prevent the intermediate carboxylate from reacting with another molecule of the Grignard reagent, which would lead to ketone formation.
Workflow: Troubleshooting Grignard Synthesis
Caption: Troubleshooting workflow for Grignard synthesis.
Protocol: Grignard Synthesis of this compound
-
Preparation: Dry all glassware in an oven at 120°C overnight. Assemble a three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry the assembly under a stream of dry nitrogen and allow it to cool to room temperature.
-
Initiation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromo-2-fluorotoluene (1.0 eq) in anhydrous diethyl ether.
-
Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by color change and gentle boiling), warm the flask gently or place it in an ultrasonic bath. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: After the magnesium is consumed, cool the reaction mixture. In a separate beaker, crush a large excess of dry ice (solid CO₂). Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Work-up: Once the dry ice has sublimated, slowly add 6M HCl to the mixture until the aqueous layer is acidic and all solids have dissolved.[3]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Issue 2: Incomplete Oxidation of 3-Fluoro-4-methyltoluene
Question: My attempt to oxidize 3-fluoro-4-methyltoluene with potassium permanganate is slow and incomplete, leaving a significant amount of starting material even after prolonged heating. How can I improve this conversion?
Answer: The oxidation of the methyl group on an electron-deficient ring (due to the fluorine atom) can be sluggish. Several factors can be optimized to drive the reaction to completion.
-
Choice of Oxidant: While potassium permanganate (KMnO₄) is a common choice, its effectiveness can be limited by its low solubility in organic solvents. The reaction occurs at the phase interface, which can be slow.[5]
-
Phase Transfer Catalysis: To overcome solubility issues, a phase transfer catalyst (PTC) like a quaternary ammonium salt can be employed. The PTC transports the permanganate ion into the organic phase, dramatically accelerating the reaction rate.
-
Reaction Conditions: Higher temperatures are generally required. However, prolonged heating can lead to decomposition of the oxidant and potential side reactions. A balance must be struck. Using a co-solvent system like pyridine/water can also improve the reaction.
-
Alternative Reagents: Stronger or more aggressive oxidation conditions, such as using chromic acid, are also known but generate hazardous heavy metal waste.[6] An alternative two-step route involves benzylic bromination of the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis of the resulting benzyl bromide to the benzoic acid.[7]
Table: Comparison of Oxidation Conditions
| Oxidant | Catalyst | Temperature (°C) | Typical Issues | Reference |
| KMnO₄ (aq.) | None | 90-100 | Slow reaction, low yield, phase separation issues. | [5] |
| KMnO₄ (aq.) | Quaternary Ammonium Salt | 70-90 | Improved rate, potential for catalyst degradation. | N/A |
| Na₂Cr₂O₇ / H₂SO₄ | None | 50-70 | High yield, generates hazardous Cr(VI) waste. | [6] |
| O₂ / Air | Cobalt catalyst | 150-170 | Industrial method, requires high pressure and temp. | [5] |
Issue 3: Poor Control and Side Reactions in Sandmeyer Synthesis
Question: I am using a Sandmeyer reaction sequence starting from 3-fluoro-4-methylaniline to introduce a nitrile group for subsequent hydrolysis. The reaction is messy, and the yield of the desired benzonitrile is low. What are the critical parameters to control?
Answer: The Sandmeyer reaction, which converts an aryl amine to a product via a diazonium salt, is highly effective but requires strict control over reaction conditions.[8][9] The primary point of failure is often the stability of the aryl diazonium salt intermediate.
-
Diazotization Temperature: The formation of the diazonium salt from the aniline with sodium nitrite and acid must be performed at low temperatures, typically 0-5°C.[10] If the temperature rises, the diazonium salt will prematurely decompose, primarily to form the corresponding phenol, leading to a significant byproduct and reduced yield.[10][11]
-
Acid Choice: The choice and concentration of the acid (e.g., HCl, HBr, H₂SO₄) are critical for both diazotization and the subsequent displacement reaction.
-
Copper Catalyst: The copper(I) salt (e.g., CuCN for cyanation) is a true catalyst and its quality is important.[12] Ensure it is fresh and not oxidized to copper(II).
-
Rate of Addition: The diazonium salt solution should be added slowly to the heated solution of the copper(I) salt. A rapid addition can lead to uncontrolled decomposition and an increase in side reactions.
Diagram: Sandmeyer Reaction Mechanism and Side Reactions
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ossila.com [ossila.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final active ingredient, making precise control over its synthesis crucial. This guide will focus on the most common synthetic routes and provide practical, experience-driven advice to optimize reaction conditions, maximize yields, and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Grignard Reaction: This involves the formation of a Grignard reagent from a suitable halo-fluoro-toluene derivative (e.g., 2-bromo-5-fluorotoluene) followed by carboxylation with carbon dioxide.[1]
-
Oxidation of 2-Fluoro-4-methyltoluene: The methyl group of 2-fluoro-4-methyltoluene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Friedel-Crafts Acylation: This route involves the acylation of a fluorotoluene derivative, followed by a haloform reaction or oxidation to yield the carboxylic acid.[2]
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes?
A2: Failure to initiate a Grignard reaction is a common issue, often stemming from:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[3] Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Passivated Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Gently crushing the magnesium turnings with a glass rod or adding a small crystal of iodine can help to activate the surface.
-
Impurities in the Starting Material: Impurities in the halo-fluoro-toluene can inhibit the reaction. Ensure the starting material is of high purity.
Q3: I am observing a low yield in the oxidation of 2-Fluoro-4-methyltoluene. How can I improve it?
A3: Low yields in this oxidation can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a fresh portion of the oxidizing agent can be added.
-
Over-oxidation: In some cases, over-oxidation can lead to the formation of byproducts. Careful control of the reaction temperature and stoichiometry of the oxidizing agent is crucial.
-
Product Loss During Workup: this compound has some solubility in water, especially at higher pH. Ensure the aqueous layer is thoroughly extracted with an organic solvent after acidification.
Q4: What are the common impurities I should look for, and how can I remove them?
A4: Common impurities depend on the synthetic route:
-
Grignard Route: Unreacted starting material (halo-fluoro-toluene) and biphenyl-type coupling products are common.
-
Oxidation Route: Incomplete oxidation can leave unreacted 2-fluoro-4-methyltoluene or intermediate benzyl alcohol and benzaldehyde derivatives.
-
Purification: The most effective method for purifying this compound is recrystallization.[4] A variety of solvent systems can be employed, with water or mixed solvent systems like hexane/ethyl acetate often being effective.[5]
Troubleshooting Guides
Grignard Reaction Route
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction fails to initiate | Magnesium surface is passivated with MgO. | Gently crush a few pieces of magnesium with a dry glass rod to expose a fresh surface. A small crystal of iodine can also be added to etch the surface. |
| Trace amounts of water in glassware or solvent. | Oven-dry all glassware immediately before use and use anhydrous solvents. Even atmospheric moisture can be an issue, so maintain a dry nitrogen or argon atmosphere. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | Ensure the reaction mixture is vigorously stirred during the addition of crushed dry ice to maximize the surface area for reaction. |
| Grignard reagent concentration is lower than expected. | The Grignard reagent can be titrated before carboxylation to determine its exact concentration, allowing for the precise addition of CO₂. | |
| Formation of a significant amount of biphenyl byproduct | Wurtz-type coupling of the aryl halide. | This side reaction is more prevalent at higher temperatures. Maintain a gentle reflux and avoid excessive heating during the formation of the Grignard reagent. |
Oxidation of 2-Fluoro-4-methyltoluene
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction is sluggish or incomplete | Insufficient oxidizing agent. | Monitor the reaction by TLC. If starting material remains after an extended period, add an additional portion of the oxidizing agent. |
| Low reaction temperature. | For permanganate oxidations, maintaining the reaction temperature is crucial for a reasonable reaction rate. Ensure the reaction is adequately heated as per the protocol. | |
| Formation of byproducts (e.g., aldehydes, alcohols) | Incomplete oxidation. | Extend the reaction time or increase the amount of oxidizing agent to ensure complete conversion to the carboxylic acid. |
| Difficult to filter the manganese dioxide byproduct | Fine precipitate of MnO₂. | After the reaction is complete, adding a filter aid like Celite before filtration can help to improve the flow rate and prevent clogging of the filter paper. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromo-5-fluorotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Dissolve 2-bromo-5-fluorotoluene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromo-5-fluorotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the appearance of cloudiness and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 2-bromo-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Carefully and quickly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of this compound via Oxidation
Materials:
-
2-Fluoro-4-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Celite
Procedure:
-
To a solution of 2-fluoro-4-methyltoluene in water, add a solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate in portions. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the crude this compound.
-
Purify by recrystallization.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons. The integration of these signals should be consistent with the structure.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (154.14 g/mol ). The fragmentation pattern can also provide structural confirmation.[7]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet), Carboxylic acid proton (broad singlet) |
| ¹³C NMR | Signals corresponding to the aromatic carbons, methyl carbon, and carboxylic acid carbon |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 154, and characteristic fragments |
Visualizing the Workflow
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Oxidation Synthesis Workflow
Caption: Workflow for the synthesis of this compound via oxidation.
References
- PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
- Advancements in lewis acid catalysis for friedel-crafts acyl
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Zaikin, V. G., & Mikaya, A. I. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 3(S0038), S0038. [Link]
- University of Rochester Department of Chemistry.
- Recrystalliz
- GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- University of California, Santa Cruz.
- Vione, D., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of Molecular Modeling, 20(2), 2091. [Link]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- The Recrystalliz
- organic synthesis: benzoic acid via a grignard reaction. [Link]
- ResearchGate.
- Grignard Reaction. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- Organic Chemistry Portal.
- Batsanov, A. S. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. [Link]
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- eGyanKosh.
- Science Ready.
- IOSR Journal.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. This compound(350-28-7) 1H NMR [m.chemicalbook.com]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-Fluoro-4-methylbenzoic Acid
Welcome to the Technical Support Center for the synthesis and purification of 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges, particularly the removal of stubborn isomeric impurities.
I. Understanding the Challenge: Isomer Formation
The synthesis of this compound can be complicated by the formation of regioisomers, which often have very similar physical and chemical properties, making their separation a significant challenge. The most common isomeric impurity is 2-Fluoro-4-methylbenzoic acid , especially when employing electrophilic aromatic substitution routes like the Friedel-Crafts acylation.
Common Synthetic Routes and Isomer Generation
-
Friedel-Crafts Acylation of m-Fluorotoluene: This method can lead to a mixture of isomers. The directing effects of the fluorine and methyl groups on the aromatic ring can result in the formation of both the desired this compound and the undesired 2-fluoro-4-methylbenzoic acid, among other minor byproducts.[1]
-
Grignard Reaction: A more regioselective approach involves the formation of a Grignard reagent from a precursor like 2-fluoro-4-bromotoluene, followed by carboxylation. While generally more direct, the purity of the starting material is crucial to prevent the formation of other isomers.
-
Sandmeyer Reaction: This route, starting from an appropriate aminotoluene derivative, can also be employed. However, careful control of reaction conditions is necessary to avoid side reactions and ensure high regioselectivity.[2][3]
II. Troubleshooting Guide: Isomer Removal
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My initial purity analysis (by HPLC or ¹H NMR) shows a significant percentage of an isomeric impurity. What is the most straightforward method to improve the purity?
Answer: For mixtures of this compound and its common isomer, 2-Fluoro-4-methylbenzoic acid, fractional crystallization is often the most effective and scalable initial purification step. This technique leverages subtle differences in the solubility of the isomers in a given solvent system.[4][5]
Underlying Principle: Why Fractional Crystallization Works
The separation of isomers by fractional crystallization is possible due to differences in their crystal lattice energies and their interactions with the solvent. These differences lead to variations in their solubility at different temperatures. By carefully selecting a solvent and controlling the cooling rate, one isomer can be induced to crystallize out of the solution while the other remains dissolved in the mother liquor.
Detailed Protocol: Fractional Crystallization
Objective: To selectively crystallize this compound from a mixture containing the 2-Fluoro-4-methylbenzoic acid isomer.
Recommended Solvent System: A mixture of a good solvent (where both isomers are soluble when hot) and an anti-solvent (where both are less soluble) can provide better separation. Toluene is a good starting point for recrystallization.[1]
Step-by-Step Procedure:
-
Dissolution: In a suitable flask, dissolve the crude mixture of isomers in a minimum amount of hot toluene. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature. Rapid cooling can lead to the co-precipitation of both isomers. Covering the flask with an insulating material can help to slow the cooling process.
-
Crystal Formation: The desired this compound, being generally less soluble, should start to crystallize.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any residual mother liquor containing the dissolved isomeric impurity.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to assess the efficiency of the separation. This process may need to be repeated for higher purity.
Question 2: I've tried fractional crystallization, but the separation is inefficient. What other techniques can I use?
Answer: If fractional crystallization does not provide the desired level of purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. This technique offers much higher resolution and can separate isomers with very similar properties.[2][6]
Underlying Principle: Why Preparative HPLC Works
Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent). For isomeric benzoic acids, a reversed-phase column (e.g., C18) is commonly used. The separation is influenced by factors such as hydrophobicity and subtle differences in pKa, which affect the interaction of the isomers with the stationary phase.[7]
Experimental Workflow: Preparative HPLC
Caption: Workflow for preparative HPLC purification of isomers.
Question 3: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the identity and quantify the purity of your this compound.
-
¹H and ¹³C NMR Spectroscopy: This is one of the most powerful methods for distinguishing between the isomers. The fluorine atom will cause distinct splitting patterns and chemical shifts for the adjacent protons and carbons.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can be used to determine the purity of the final product by separating it from any remaining isomers or other impurities.
-
Melting Point Analysis: Pure compounds have a sharp and defined melting point. A broad melting point range can indicate the presence of impurities. The reported melting point for this compound is in the range of 169-171 °C.
Comparative Data for Isomer Identification
| Property | This compound | 2-Fluoro-4-methylbenzoic acid |
| CAS Number | 350-28-7[11] | 403-16-7 |
| Molecular Weight | 154.14 g/mol [11] | 154.14 g/mol |
| Melting Point | 169-171 °C | ~188 °C[11] |
| ¹H NMR (indicative shifts) | Protons on the aromatic ring will show splitting patterns influenced by the fluorine at position 3.[8] | Protons on the aromatic ring will show different splitting patterns due to the fluorine at position 2. |
| pKa (predicted) | The pKa is expected to be slightly lower (more acidic) than p-toluic acid due to the electron-withdrawing fluorine. | The "ortho effect" of the fluorine atom adjacent to the carboxylic acid group is expected to make this isomer more acidic than the 3-fluoro isomer.[12] |
III. Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to separate the isomers?
A1: Acid-base extraction is generally not effective for separating regioisomers of benzoic acid.[13][14] While the technique is excellent for separating acids from neutral or basic compounds, the pKa values of the 2-fluoro and 3-fluoro isomers are typically too similar to allow for selective extraction by adjusting the pH.
Q2: Are there any chemical derivatization methods that can aid in separation?
A2: In some challenging cases, isomers can be separated by converting them into derivatives (e.g., esters or amides), which may have more distinct physical properties, making them easier to separate by crystallization or chromatography. After separation, the derivative can be hydrolyzed back to the carboxylic acid. However, this adds extra steps to the synthesis and is generally considered a less direct approach.
Q3: What is the best way to monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) can be a quick and convenient way to qualitatively monitor the separation during fractional crystallization. For more accurate quantitative analysis, HPLC is the preferred method.
IV. Conclusion
The successful synthesis of pure this compound hinges on a well-thought-out purification strategy to remove isomeric impurities. While fractional crystallization offers a practical first approach, preparative HPLC provides a high-resolution alternative for achieving high levels of purity. A thorough analytical characterization is essential to confirm the identity and purity of the final product.
V. References
-
ChemStackExchange. (2018). How would you separate benzoic acid, anisole, and 9-fluorenone without distillation? [Online] Available at: [Link]
-
Sulzer. (n.d.). Fractional Crystallization. [Online] Available at: [Link]
-
Chegg. (2020). Solved Separation of Benzoic Acid and Biphenyl - Solvents. [Online] Available at: [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
-
Angewandte Chemie International Edition. (2018). Supporting Information. [Online] Available at: [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Online] Available at: [Link]
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [Online] Available at:
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Online] Available at: [Link]
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
-
Quora. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? [Online] Available at: [Link]
-
Batsanov, A. S. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Online] Available at: [Link]
-
Santa Monica College. (2010). Recrystallization and Extractions of Organic Compounds. [Online] Available at: [Link]
-
AOBChem. (n.d.). 3-Fluoro-2-hydroxy-4-methylbenzoic acid. [Online] Available at: [Link]
-
Clark, J. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Online] Available at: [Link]
-
ResearchGate. (2004). (PDF) this compound. [Online] Available at: [Link]
-
ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Online] Available at: [Link]
-
ACS Publications. (2022). Seeking Rules Governing Mixed Molecular Crystallization. [Online] Available at: [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. [Online] Available at: [Link]
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcprocess.se [rcprocess.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(350-28-7) 1H NMR spectrum [chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. rsc.org [rsc.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support resource for 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this versatile fluorinated building block. Our goal is to provide you with the mechanistic insights and practical solutions needed to achieve the highest possible purity in your preparations, ensuring the integrity of your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each point details the problem, its likely causes, and a series of validated solutions.
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Problem: Upon cooling the recrystallization solution, the compound separated as a liquid or oily layer instead of forming solid crystals.
Possible Causes:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy at the temperature of crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the compound (169-171 °C).[1][2]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[3]
-
Slow Down Cooling: Insulate the flask by placing it on a wooden block or wrapping it in glass wool and covering the top with a watch glass. This encourages slow, ordered crystal growth.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This provides a surface for nucleation to begin before the solution cools to the melting point of the impure mixture.[4]
-
Re-evaluate Your Solvent System: If oiling out persists, the solvent may be unsuitable. Consider a lower-boiling point solvent or a mixed-solvent system where the compound is less soluble.
Q2: After setting up the recrystallization, no crystals have formed. Is the experiment a failure?
Problem: The solution has cooled to room temperature, and in some cases, even after being placed in an ice bath, no solid has precipitated.
Possible Causes:
-
Excess Solvent: Too much solvent was added during the initial dissolution step, meaning the solution is not supersaturated even at low temperatures.
-
Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites to initiate crystal growth.
Solutions:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Allow the more concentrated solution to cool again slowly.
-
Increase Insolubility (Mixed Solvents): If you are using a mixed-solvent system (e.g., ethanol/water), you can cautiously add a small amount of the "anti-solvent" (the one in which the compound is less soluble, like water) dropwise until persistent cloudiness appears. Then, add a drop or two of the "good" solvent (ethanol) to redissolve the cloudiness and allow it to cool.
Q3: My final product is off-color (e.g., yellow or brown), but the literature says it should be a white solid. How can I fix this?
Problem: The isolated crystals have a distinct color, indicating the presence of colored impurities.
Possible Causes:
-
High Molecular Weight By-products: Polymerization or side-reactions during synthesis can create colored, often aromatic, impurities.
-
Residual Reagents: Some reagents or catalysts used in the synthesis may be colored.
Solutions:
-
Activated Charcoal Treatment: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated carbon.
-
Protocol: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). A common mistake is adding too much, which can adsorb your product and reduce yield. Swirl the hot mixture for a few minutes.
-
Crucial Step - Hot Filtration: You must perform a hot gravity filtration to remove the charcoal. If the solution cools during this step, your product will prematurely crystallize along with the charcoal. Use a pre-heated funnel and flask to prevent this.[5]
-
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove the impurities if the charcoal treatment is insufficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the Grignard reaction of a brominated precursor followed by reaction with carbon dioxide.[6]
-
Starting Materials: Unreacted precursors like 2-fluoro-4-bromotoluene.
-
Isomeric Impurities: The most challenging impurities are often isomers formed during synthesis, such as 4-fluoro-2-methylbenzoic acid or 2-fluoro-4-methylbenzoic acid, which have very similar physical properties.[7]
-
Reaction By-products: Homocoupling products from the Grignard reaction or by-products from alternative syntheses.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, THF, diethyl ether).
Q2: Which purification method is the most effective?
There is no single "best" method; the choice depends on the nature and quantity of the impurities. A multi-step approach is often required. The following workflow is recommended:
Caption: General purification workflow for this compound.
-
Recrystallization: This is the most efficient first-line method for removing the bulk of impurities.[8]
-
Acid-Base Extraction: Useful for removing neutral or basic impurities. The acidic product is dissolved in a weak base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
-
Column Chromatography: This is the most powerful but also most labor-intensive method. It is typically reserved for removing persistent, structurally similar impurities like isomers.
Q3: How do I choose the right solvent for recrystallization?
The ideal solvent should dissolve this compound completely when hot but very poorly when cold. Given its structure as a substituted benzoic acid, both polar and non-polar solvents can be considered.[9]
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Notes |
| Water | 100 | Moderate | Very Low | Excellent for removing non-polar, organic-soluble impurities. A common choice for benzoic acids.[10] |
| Ethanol | 78 | High | Moderate | Good general-purpose solvent. Often used in a mixed system with water to fine-tune solubility. |
| Toluene | 111 | High | Low | Good for removing more polar impurities. Its boiling point is well below the compound's melting point. |
| Heptane/Toluene Mix | Variable | Adjustable | Low | A non-polar system. Start by dissolving in minimal hot toluene, then add hot heptane until cloudiness appears. |
| Ethanol/Water Mix | Variable | Adjustable | Low | A polar system. Dissolve in minimal hot ethanol, then add hot water dropwise until persistent cloudiness is observed. |
Q4: What analytical methods should I use to confirm the purity of my final product?
A combination of methods provides the most complete picture of purity.
Table 2: Recommended Purity Analysis Methods
| Technique | Information Provided | Key Indicator of High Purity |
| Melting Point | Assesses overall purity and identity. | A sharp melting range of 1-2 °C, consistent with the literature value (169-171 °C).[2] |
| HPLC | Quantitative assessment of purity and detection of minor impurities. | A single major peak with >98% area, no significant secondary peaks. |
| ¹H and ¹⁹F NMR | Confirms chemical structure and detects proton- or fluorine-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of unassigned peaks. |
| GC-MS | Detects volatile impurities and confirms molecular weight. | A single major peak corresponding to the correct mass-to-charge ratio. |
Experimental Protocols
Protocol 1: Standard Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot gravity filtration at this stage.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness appears. Add one or two more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%.
- PrepChem.com. (2018). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- PrepChem.com. (2018). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
- Benchchem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Florida A&M University. (2016). Lab Report Recrystallization.
- MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- ResearchGate. (2004). This compound.
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Wikipedia. (n.d.). p-Toluic acid.
- Creighton University. (n.d.). Recrystallization of Benzoic Acid.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 350-28-7 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. famu.edu [famu.edu]
- 6. prepchem.com [prepchem.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support resource for 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions related to the impurities in this critical synthetic intermediate. The presence of even trace amounts of impurities can significantly impact the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities in this compound typically originate from three main sources: the starting materials used in its synthesis, by-products formed during the chemical reactions, and degradation of the final product during storage or handling.[2] The specific impurity profile is highly dependent on the synthetic route employed.
Q2: Which isomeric impurities are most commonly encountered?
A2: Given the structure of this compound, positional isomers are a common challenge. For instance, in syntheses starting from m-fluorotoluene, the formation of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid as isomers is a possibility.[3] The regioselectivity of the reactions is crucial in minimizing the formation of these closely related compounds.
Q3: Can residual starting materials be a significant issue?
A3: Yes, incomplete reactions can lead to the carryover of starting materials into the final product. For example, if 2-fluoro-4-bromotoluene is used as a precursor in a Grignard reaction, any unreacted starting material could be present in the final product.[4] Similarly, incomplete oxidation of a methyl group in a precursor can result in the presence of the corresponding aldehyde.[5]
Q4: My final product has a noticeable discoloration. What is the likely cause?
A4: Discoloration, often appearing as a yellow or brown tint, is generally indicative of trace impurities. These can include by-products from side reactions. The specific cause can vary with the synthetic method used.[5]
Troubleshooting Guides
Issue 1: Presence of Unexpected Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram in addition to the main product peak.
-
The purity of the product, as determined by HPLC, is lower than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Isomeric Impurities | The reaction conditions may not have been specific enough to favor the formation of the desired isomer. | Optimize reaction conditions such as temperature and the choice of catalyst to improve regioselectivity. Recrystallization using a suitable solvent system (e.g., toluene, ethyl acetate) may be effective in separating isomers.[3] |
| Residual Starting Materials | The reaction may not have gone to completion due to insufficient reaction time or inadequate amounts of reagents. | Increase the reaction time and monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC. Consider using a slight excess of the limiting reagent. |
| By-products from Side Reactions | The reaction may have produced unintended compounds due to the reaction conditions or the presence of contaminants. | Review the synthetic route for potential side reactions. Adjusting the temperature, pressure, or order of reagent addition can often minimize the formation of by-products. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[6]
-
Detection: Monitor the elution of compounds at a wavelength where the analyte has significant absorbance, such as 254 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]
Issue 2: Inconsistent Results in Spectroscopic Analysis (NMR, IR)
Symptoms:
-
Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra show unexpected signals or shifts.
-
The spectroscopic data is not consistent with the expected structure of this compound.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Solvents | Residual solvents from the reaction or purification steps may be present in the final product. | Dry the sample under vacuum to remove any remaining solvents. |
| Structural Isomers | The presence of isomers will result in a more complex spectrum than expected. | Compare the obtained spectrum with reference spectra of the potential isomers. Utilize 2D NMR techniques for more detailed structural elucidation. |
| Degradation Products | The compound may have degraded due to improper storage or handling. | Store the compound in a cool, dry, and dark place. Re-purify the sample if degradation is suspected. |
Visualizing Impurity Formation
The following diagram illustrates a simplified synthetic pathway and potential points of impurity introduction.
Caption: A simplified workflow illustrating the points at which impurities can be introduced during the synthesis and storage of this compound.
References
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (n.d.). This compound.
- Dattakala College of Pharmacy. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. American Journal of PharmTech Research.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- RSC Publishing. (n.d.). Analytical Methods.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
Sources
- 1. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important chemical intermediate. The incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2][3] As such, robust and scalable synthetic routes to fluorinated building blocks like this compound are of critical importance.
This document provides a detailed exploration of common synthetic challenges and their solutions, grounded in established chemical principles and practical, field-proven insights.
I. Synthetic Strategies & Key Challenges
The synthesis of this compound on a larger scale presents several challenges that can impact yield, purity, and operational efficiency. The choice of synthetic route is a critical first step, with each pathway offering a unique set of advantages and potential pitfalls. Below, we dissect common synthetic strategies and their associated troubleshooting points.
Diagram: Synthetic Pathways to this compound
Caption: Overview of common synthetic routes.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, organized by the synthetic route.
Route A: Grignard Carboxylation
This route is a classic and often reliable method for synthesizing carboxylic acids.[4][5] It involves the formation of a Grignard reagent from an aryl halide, followed by reaction with carbon dioxide.[4][5]
FAQ 1: My Grignard reaction is difficult to initiate or gives low yields. What are the common causes and solutions?
Answer:
This is a frequent challenge in Grignard synthesis. The success of this reaction is highly dependent on the quality of reagents and the reaction conditions.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[6]
-
Troubleshooting:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[7]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7] The disappearance of the iodine's color or the evolution of ethylene gas indicates that the magnesium has been activated.[7]
-
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[7][8] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[7]
-
Troubleshooting:
-
Glassware: Rigorously dry all glassware, either by flame-drying under vacuum or by oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Solvents: Use anhydrous solvents. It is best practice to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents).[7]
-
-
-
Wurtz Coupling Side Reaction: A common byproduct is the formation of a biaryl compound through a Wurtz coupling reaction. This occurs when the formed Grignard reagent reacts with the unreacted aryl halide.[7]
-
Troubleshooting:
-
FAQ 2: During the carboxylation step with CO₂, I observe the formation of a significant amount of ketone byproduct. Why does this happen and how can it be prevented?
Answer:
The formation of a ketone byproduct arises from the reaction of the initially formed carboxylate salt with another equivalent of the Grignard reagent.
-
Cause: This side reaction is more prevalent at higher temperatures and with a high concentration of the Grignard reagent.
-
Troubleshooting:
-
Inverse Addition: Instead of bubbling CO₂ gas through the Grignard solution, try adding the Grignard reagent solution slowly to a slurry of dry ice in an anhydrous ether. This ensures that the Grignard reagent is always in the presence of a large excess of CO₂, minimizing the chance of it reacting with the carboxylate intermediate.
-
Temperature Control: Maintain a low temperature (typically below -20 °C) during the addition.
-
Route B: Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[9] In this case, the carboxylic acid group of 4-methylbenzoic acid can direct lithiation to the ortho position.[10][11][12]
FAQ 3: I am having trouble with the lithiation step. What are the critical parameters for success?
Answer:
Successful ortho-lithiation requires careful control of stoichiometry, temperature, and the choice of organolithium reagent.
-
Choice of Organolithium Reagent:
-
Temperature Control:
-
Safety Precautions for Organolithium Reagents:
-
Organolithium reagents are pyrophoric and react violently with water and air.[13][14] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen).[14]
-
Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[13][14][15][16] It is highly recommended to work in a fume hood and have a suitable fire extinguisher (Class D or powdered lime) readily available.[15][17]
-
FAQ 4: The subsequent fluorination step is giving me a mixture of products. How can I improve the selectivity?
Answer:
The choice of the electrophilic fluorinating agent is crucial for achieving high selectivity.
-
Common Electrophilic Fluorinating Agents:
-
N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used electrophilic fluorinating agents.[18]
-
-
Troubleshooting Poor Selectivity:
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction or decomposition. The reaction should be quenched as soon as the starting material is consumed.
-
Purity of the Lithiated Intermediate: Ensure the lithiation step has gone to completion before adding the fluorinating agent. Incomplete lithiation will result in unreacted starting material, complicating purification.
-
Route C: Oxidation of a Toluene Derivative
Oxidation of the methyl group of 3-fluoro-4-methyltoluene is a direct approach to the desired carboxylic acid.
FAQ 5: The oxidation reaction with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) is sluggish and gives a low yield. How can I optimize this reaction?
Answer:
Oxidation of an electron-deficient toluene derivative can be challenging.
-
Reaction Conditions:
-
Temperature: These oxidations often require elevated temperatures to proceed at a reasonable rate.[19]
-
Phase Transfer Catalysis: For reactions in a biphasic system (e.g., with KMnO₄), the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transfer of the oxidant into the organic phase.
-
-
Alternative Oxidants:
-
If traditional oxidants are not effective, consider alternative methods such as catalytic oxidation with a transition metal catalyst and a co-oxidant.
-
III. Purification and Characterization
FAQ 6: What is the most effective method for purifying the final product on a large scale?
Answer:
The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most practical and cost-effective method for purifying solid organic compounds on a large scale.
-
Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good solubility of the product at elevated temperatures and poor solubility at room temperature or below.
-
-
Acid-Base Extraction: As a carboxylic acid, this compound can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidification of the aqueous layer.
IV. Data Summary
| Parameter | Route A: Grignard | Route B: Lithiation | Route C: Oxidation |
| Starting Material | 3-Fluoro-4-methylbromobenzene | 4-Methylbenzoic acid | 3-Fluoro-4-methyltoluene |
| Key Reagents | Mg, CO₂ | s-BuLi, TMEDA, NFSI | KMnO₄ or K₂Cr₂O₇ |
| Typical Yield | Moderate to High | Moderate | Variable |
| Key Challenges | Moisture sensitivity, Wurtz coupling | Pyrophoric reagents, low temperatures | Sluggish reaction, harsh conditions |
| Scalability | Good | Moderate (requires specialized equipment) | Good |
V. Experimental Protocols
Protocol 1: Grignard Carboxylation of 3-Fluoro-4-methylbromobenzene
-
Preparation: Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine.
-
Grignard Formation: Slowly add a solution of 3-fluoro-4-methylbromobenzene in anhydrous THF to the magnesium turnings. Maintain a gentle reflux.
-
Carboxylation: Cool the reaction mixture to 0 °C and bubble dry CO₂ gas through the solution for several hours. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.
-
Workup: Quench the reaction with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization.
Protocol 2: Directed Ortho-Lithiation of 4-Methylbenzoic Acid
-
Preparation: Under an inert atmosphere, dissolve 4-methylbenzoic acid and TMEDA in anhydrous THF in a flame-dried, three-necked round-bottom flask.
-
Lithiation: Cool the solution to -78 °C and slowly add s-butyllithium. Stir for the appropriate time at this temperature.
-
Fluorination: Slowly add a solution of an electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product and purify by column chromatography or recrystallization.
VI. References
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]
-
gChem Global. Halex Comparative Reaction. [Link]
-
Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. [Link]
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
ChemistNate. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]
-
ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]
-
Study.com. Treating a Grignard reagent with carbon dioxide followed by aqueous HCl gives a carboxylic acid. [Link]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Journal of Visualized Experiments. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
-
gChem Global. Halex Reaction. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]
-
Semantic Scholar. Directed lithiation of unprotected benzoic acids. [Link]
-
Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
-
Mettler Toledo. Fluorine and Fluorination Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Directed lithiation of unprotected benzoic acids. [Link]
-
Oxford Academic. (2017). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
All About Drugs. (2017). Recent progress on fluorination in aqueous media. [Link]
-
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Global Scientific Journal. (2022). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
PubChem. m-Fluorotoluene. [Link]
-
Google Patents. (2010). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
-
Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
PubChem. p-Fluorotoluene. [Link]
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
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- 12. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 16. ehs.uci.edu [ehs.uci.edu]
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- 18. Recent progress on fluorination in aqueous media – All About Drugs [allfordrugs.com]
- 19. benchchem.com [benchchem.com]
Preventing byproduct formation in 3-Fluoro-4-methylbenzoic acid reactions
Welcome to the technical support center for 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Section 1: Electrophilic Aromatic Substitution (Nitration & Halogenation)
Question 1: I am attempting to nitrate this compound and obtaining a mixture of isomers. How can I improve regioselectivity for the 5-nitro product?
Answer: This is a classic challenge of regioselectivity in electrophilic aromatic substitution. The substitution pattern on your starting material, this compound, is governed by the competing directing effects of three different substituents on the aromatic ring:
-
-CH₃ (Methyl group): An activating, ortho, para-director.
-
-F (Fluoro group): A deactivating, ortho, para-director.
-
-COOH (Carboxylic acid group): A deactivating, meta-director.
The desired 5-nitro product (3-Fluoro-4-methyl-5-nitrobenzoic acid) is favored because the substitution occurs ortho to the activating methyl group and meta to the deactivating carboxylic acid group. However, other isomers, such as the 2-nitro product, can form.
Root Causes of Poor Selectivity:
-
Elevated Temperature: Nitration is highly exothermic. If the temperature rises, the reaction can lose kinetic control, leading to the formation of thermodynamically more stable, but undesired, isomers or even dinitrated byproducts.[1][2]
-
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for generating the nitronium ion (NO₂⁺). An improperly prepared or aged mixture can lead to side reactions.[3]
-
Rapid Reagent Addition: Adding the nitrating mixture too quickly causes localized temperature spikes, promoting byproduct formation.[1]
Troubleshooting Protocol for Improved Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain 0 to 5°C during addition. | Minimizes exothermic spikes and favors kinetic product formation, enhancing selectivity.[1][3] |
| Reagent Addition | Add nitrating mixture dropwise over 30-60 min. | Ensures uniform temperature and concentration, preventing localized side reactions.[1] |
| Nitrating Mixture | Use a pre-mixed, chilled solution of fuming HNO₃ in concentrated H₂SO₄. | Ensures efficient generation of the nitronium ion and minimizes water content which can inhibit the reaction.[2] |
| Monitoring | Use Thin Layer Chromatography (TLC) or LC-MS. | Allows for determination of reaction completion and prevents prolonged reaction times that could lead to byproduct accumulation. |
Question 2: I am trying to perform a benzylic bromination on the methyl group, but I'm getting low yields and ring bromination byproducts. What is the correct approach?
Answer: Benzylic bromination requires radical conditions, typically using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide with light. Byproducts like ring bromination occur when electrophilic conditions are inadvertently introduced.
Root Causes of Byproduct Formation:
-
Presence of Lewis Acids: Trace amounts of acid can catalyze electrophilic aromatic substitution on the ring, leading to bromination at positions activated by the methyl group.
-
Incorrect Solvent: Polar solvents can promote ionic pathways over the desired radical mechanism.
-
Excess Brominating Agent: Using more than one equivalent of NBS can lead to the formation of the di-brominated byproduct, 3-fluoro-4-(dibromomethyl)benzoic acid.[4][5]
Optimized Protocol for Benzylic Bromination:
-
Reagents: this compound (1 eq.), N-Bromosuccinimide (1.05 eq.), Azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Solvent: Carbon tetrachloride (CCl₄) or another non-polar solvent like cyclohexane.
-
Procedure:
-
Combine the benzoic acid, NBS, and AIBN in CCl₄ in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux while irradiating with a UV lamp or a standard 100W light bulb.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(bromomethyl)benzoic acid.
-
This protocol ensures a radical pathway is favored, minimizing electrophilic ring substitution and controlling the stoichiometry to prevent over-halogenation.[4][5]
Section 2: Carboxylic Acid Derivatization (Amide & Ester Formation)
Question 3: My amide coupling reaction between this compound and a primary amine using EDC/HOBt is sluggish and gives a low yield. What can I do to improve it?
Answer: Amide coupling is a cornerstone of medicinal chemistry, but its success is highly dependent on reaction conditions.[6] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid.
Root Causes of Low Yield:
-
Insufficient Activation: The carboxylic acid may not be fully converted to the active O-acylisourea intermediate by EDC.
-
Side Reactions of the Active Ester: The HOBt-activated ester can be unstable. Without efficient trapping by the amine, it can hydrolyze back to the starting material or undergo other side reactions.
-
Base Stoichiometry: An appropriate non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), is often required to neutralize the HCl salt of EDC and the proton released during amide bond formation. Incorrect amounts can stall the reaction.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices.
Troubleshooting Workflow for Amide Coupling:
Caption: Troubleshooting logic for EDC/HOBt mediated amide synthesis.
Optimized Protocol:
-
Reaction Setup: In an inert atmosphere, dissolve this compound (1.0 eq), your amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C in an ice bath. This controls the initial exothermic reaction upon adding the coupling agent.
-
Reagent Addition: Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[6]
Question 4: I am performing a Fischer esterification with ethanol and an acid catalyst, but the conversion is incomplete even after prolonged heating. I also see a dark-colored byproduct. What's happening?
Answer: Fischer esterification is an equilibrium-limited process.[7] Incomplete conversion is often due to the presence of water, which drives the equilibrium back towards the starting materials. The formation of dark byproducts at high temperatures can be due to decomposition or decarboxylation.
Root Causes of Incomplete Reaction & Byproduct Formation:
-
Water in the Reaction: Water is a product of the reaction. Any water present in the reagents (especially non-absolute ethanol or wet sulfuric acid) will inhibit the forward reaction.[7]
-
Insufficient Catalyst: While catalytic, an adequate amount of strong acid (e.g., H₂SO₄) is needed to protonate the carbonyl and facilitate the reaction.
-
High Temperature Decomposition: Aromatic carboxylic acids can decarboxylate at high temperatures, which can be accelerated by acid.[8][9] This can lead to the formation of 2-fluorotoluene and subsequent polymerization or charring.
Optimized Protocol for Fischer Esterification:
| Parameter | Recommended Condition | Rationale |
| Reagents | Use absolute ethanol and concentrated (98%) H₂SO₄. | Minimizes water content, pushing the equilibrium towards the ester product.[7] |
| Water Removal | Use a Dean-Stark apparatus during reflux. | Actively removes water as it is formed, driving the reaction to completion. |
| Alternative Method | Convert the acid to an acyl chloride first with SOCl₂ or (COCl)₂, then react with ethanol. | This is a non-equilibrium process that goes to completion and avoids high temperatures and strong acid, preventing decarboxylation.[10] |
| Temperature | Reflux gently. Avoid excessive temperatures. | Provides sufficient energy for the reaction without promoting significant thermal decomposition. |
Acyl Chloride Method - A More Robust Alternative:
-
In a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) to this compound at room temperature. A catalytic amount of DMF can be added.
-
Gently heat the mixture to 50-60°C for 1-2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM and cool to 0°C.
-
Slowly add absolute ethanol (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq).
-
Stir for 1-2 hours, then perform a standard aqueous workup to isolate the ethyl 3-fluoro-4-methylbenzoate.
Section 3: Preventing Decarboxylation
Question 5: In a reaction requiring high temperatures (e.g., a substitution or coupling), I am losing my carboxylic acid functionality. How can I prevent decarboxylation?
Answer: Decarboxylation is the loss of the -COOH group as CO₂. For aromatic acids, this side reaction is a significant concern at elevated temperatures (>150°C), especially in the presence of certain catalysts (like copper) or under strongly acidic or basic conditions.[8][9][11]
Mechanism of Byproduct Formation:
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6103926A - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 5. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ko.lneya.com [ko.lneya.com]
- 10. prepchem.com [prepchem.com]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Bond Formation with 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the specific challenges encountered during amide bond formation with 3-fluoro-4-methylbenzoic acid. The electronic properties of this substituted benzoic acid—specifically the electron-withdrawing nature of the fluorine atom and the electron-donating methyl group—can influence the reactivity of the carboxylic acid, necessitating careful optimization of reaction conditions. This resource offers a question-and-answer format to directly address common issues, providing not only solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the likely causes?
Several factors can contribute to poor yields in amide coupling reactions involving this compound. The primary culprits often involve suboptimal activation of the carboxylic acid, issues with the amine nucleophile, or unfavorable reaction conditions.[1]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the carboxylate, making the initial activation step with a coupling reagent more challenging.
-
Troubleshooting:
-
Choice of Coupling Reagent: For sterically hindered or electronically deactivated acids, standard carbodiimide reagents like EDC may not be sufficient.[2] Consider switching to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings due to the formation of a highly reactive O-acyluronium intermediate.[2][3] Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are also excellent alternatives.[4]
-
Use of Additives: When using carbodiimide reagents like EDC or DCC, the inclusion of additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is crucial to form a more reactive activated ester and minimize side reactions like racemization.[1][4][5]
-
Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.1-1.5 equivalents) and any additives (1.1-1.5 equivalents) relative to the carboxylic acid.[1][6]
-
-
-
Poor Amine Nucleophilicity: If your amine is sterically hindered or electronically deficient (e.g., an aniline with electron-withdrawing groups), it may not be nucleophilic enough to react efficiently with the activated ester.[7]
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier for less reactive amines.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (12-24 hours).
-
Excess Amine: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction's success.
-
Troubleshooting:
-
Solvent Selection: Use anhydrous polar aprotic solvents such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) to ensure all reagents remain in solution.[1][2] The presence of water can lead to hydrolysis of the activated intermediate.[1][8]
-
Base Selection: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) , is essential to neutralize any acids present without competing with the amine nucleophile.[1][2] Typically, 2-3 equivalents of the base are used.
-
-
Question 2: I'm observing a significant amount of an unidentifiable byproduct in my reaction mixture. What could it be and how can I prevent it?
Side reactions are a common challenge in amide bond formation. With your specific substrate, the nature of the byproduct can often be traced back to the coupling reagent or reaction conditions.
Potential Side Reactions & Prevention:
-
N-acylurea Formation (with Carbodiimides): When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[9]
-
Prevention: The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[4]
-
-
Guanidinylation of the Amine (with HATU): If an excess of HATU is used, or if the amine is added before the carboxylic acid is fully activated, the amine can react with HATU to form a guanidinium byproduct.[9][10]
-
Prevention:
-
Pre-activation: Stir the this compound, HATU, and a non-nucleophilic base (like DIPEA) in the solvent for 15-30 minutes before adding the amine.[1] This allows for the formation of the active ester prior to the introduction of the nucleophile.
-
Stoichiometry Control: Avoid using a large excess of HATU. Typically, 1.0-1.2 equivalents are sufficient.[1]
-
-
-
Dimerization/Polymerization: In some cases, particularly if there are other nucleophilic groups present on your amine or if conditions are not optimized, side reactions leading to dimers or polymers can occur.
-
Prevention: Ensure a controlled addition of the amine to the activated carboxylic acid and maintain an appropriate reaction concentration.
-
Question 3: How do I effectively purify my final amide product and remove the unreacted starting materials and coupling byproducts?
Proper workup and purification are critical for obtaining a pure amide product. The strategy will depend on the properties of your product and the byproducts generated.
General Purification Strategy:
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.[6]
-
Wash sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and basic byproducts like DIPEA.[6][11]
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted this compound and acidic byproducts like HOBt.[6][11]
-
A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.[6][11]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
-
Final Purification:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired amide from any remaining impurities.[9] The solvent system will need to be optimized based on the polarity of your product.
-
Recrystallization: If your amide is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[8][12]
-
Data & Protocols
Table 1: Recommended Coupling Reagent Stoichiometry
| Reagent/Component | Equivalents (relative to Carboxylic Acid) | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| Option 1: EDC/HOBt | ||
| EDC | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Additive to improve efficiency and reduce side reactions[5] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Option 2: HATU | ||
| HATU | 1.0 - 1.2 | High-activity coupling reagent[2] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.) to the stirred solution.
-
Pre-activation: Stir the mixture at room temperature for 20-30 minutes. During this time, the solution may change color, indicating the formation of the activated ester.[1]
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and proceed with the aqueous workup as described in the purification section above.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process
Diagram 1: General Amide Bond Formation Workflow
Caption: A simplified workflow for amide bond formation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
- BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
- Kim Reactor. (2024, April 14).
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?
- Wikipedia. (n.d.). HATU.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Dihydroxybenzamides.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- ResearchGate. (2020). What is the best technique for amide purification?
- Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. researchgate.net [researchgate.net]
Navigating the Challenges of Cross-Coupling 3-Fluoro-4-methylbenzoic Acid: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing catalyst selection in cross-coupling reactions involving 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this challenging substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The unique structure of this compound presents a dual challenge for palladium-catalyzed cross-coupling reactions. The strong C-F bond is notoriously difficult to activate, while the presence of the carboxylic acid group can lead to catalyst inhibition and solubility issues. This guide will provide in-depth, practical solutions to these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues encountered when coupling this compound and provide actionable troubleshooting steps.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or has a low yield. What are the likely causes?
A1: Low yields in the Suzuki-Miyaura coupling of this compound often stem from a combination of factors related to its electronic properties and the presence of the carboxylic acid.
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the fluorine and carboxylic acid groups can deactivate the aryl ring, making the oxidative addition of the palladium catalyst to the C-X (X = Br, I) bond the rate-limiting step.
-
Catalyst Inhibition by the Carboxylate Group: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can coordinate to the palladium center and form inactive catalyst species.
-
Poor Solubility: The carboxylate salt of the starting material may have poor solubility in the organic solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Protodeboronation of the Boronic Acid Partner: The presence of water and a strong base can lead to the undesired cleavage of the C-B bond of the boronic acid coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling of this compound.
Q2: I'm observing significant homocoupling of my boronic acid reagent in my Suzuki coupling. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Control the Rate of Reaction: In some cases, slowing down the reaction by using a lower temperature or a less active catalyst can disfavor the homocoupling pathway.
-
Use a High-Quality Palladium Source: Ensure your palladium catalyst has not been exposed to air for extended periods, as this can lead to the formation of palladium oxides that can promote homocoupling.
Q3: My Heck reaction with this compound is not proceeding. What should I consider?
A3: The Heck reaction with electron-deficient aryl halides like this compound can be challenging.
-
Catalyst and Ligand Choice: Standard Heck conditions may not be sufficient. Consider using more active catalyst systems, such as those based on palladacycles or bulky, electron-rich phosphine ligands.
-
Base Selection: The choice of base is critical. Organic bases like triethylamine are common, but for challenging substrates, inorganic bases like potassium carbonate or cesium carbonate may be more effective.
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion. However, be mindful of potential side reactions like decarboxylation at very high temperatures.
Q4: I am attempting a Sonogashira coupling, but I am getting a complex mixture of byproducts. What could be the issue?
A4: The Sonogashira coupling is sensitive to reaction conditions, and byproducts can arise from several sources.
-
Glaser-Hay Homocoupling of the Alkyne: This is a common side reaction, especially in the presence of copper(I) cocatalysts and oxygen. To minimize this, ensure rigorous degassing and consider a copper-free Sonogashira protocol.
-
Dehalogenation of the Aryl Halide: This can occur in the presence of a palladium-hydride species, which can be formed from the reaction of the palladium catalyst with the amine base or solvent.
-
Reaction with the Carboxylic Acid: The terminal alkyne could potentially react with the carboxylic acid under certain conditions, although this is less common under standard Sonogashira conditions.
Optimized Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies for analogous substrates. Optimization of specific parameters may be necessary for your particular coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for the coupling of structurally similar fluoro- and carboxyl-substituted aryl halides.[1][2]
Materials:
-
This compound (or its corresponding halide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol is a general starting point for the Heck coupling of electron-deficient aryl halides.[3][4]
Materials:
-
This compound halide (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMF, followed by the alkene and the this compound halide.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling.[5][6]
Materials:
-
This compound halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
In a Schlenk tube, dissolve the this compound halide and the terminal alkyne in anhydrous THF and triethylamine.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Stir the reaction at 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful coupling reaction with this compound. The following table provides a comparative summary of common choices.
| Reaction Type | Palladium Precursor | Recommended Ligands | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Bulky and electron-rich, they promote oxidative addition of the C-F bond and facilitate reductive elimination.[1][7] |
| Heck | Pd(OAc)₂ | Triphenylphosphine , P(o-tolyl)₃ | Moderately electron-rich and sterically demanding ligands that are effective for many Heck reactions.[3] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine (as part of the catalyst complex) | A versatile and widely used ligand for Sonogashira couplings.[6][8] |
Visualizing the Catalytic Cycles
Understanding the catalytic cycles is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues with 3-Fluoro-4-methylbenzoic acid
Welcome to the technical support resource for 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve consistent and successful results.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a fluorinated aromatic carboxylic acid. Understanding its fundamental properties is the first step in troubleshooting its behavior in solution.
| Property | Value | Source(s) |
| CAS Number | 350-28-7 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 169-175 °C | [2][4] |
Q2: I'm struggling with the low aqueous solubility of this compound. Why is this happening and what is the primary way to improve it?
A2: The limited aqueous solubility of this compound in neutral or acidic water is expected due to its molecular structure. The molecule consists of a largely non-polar benzene ring, and the carboxylic acid group, while polar, is not ionized at low pH. The key to enhancing its aqueous solubility is to deprotonate the carboxylic acid group by increasing the pH.[5][6]
The underlying principle is an acid-base equilibrium. In basic conditions (pH > pKa), the carboxylic acid (-COOH) loses a proton to become a carboxylate salt (-COO⁻). This negatively charged ion is significantly more polar than its neutral counterpart, leading to a dramatic increase in its solubility in polar solvents like water.[5] For benzoic acid, a related compound, the pKa is approximately 4.2, and its solubility is much higher in basic environments.[5]
Q3: In which organic solvents is this compound expected to be most soluble?
A3: While quantitative data is not extensively published, based on the principles of "like dissolves like" and data for similar aromatic carboxylic acids, solubility is highest in polar organic solvents.[7] Expect good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents such as methanol, ethanol, and acetic acid.[7][8] Its solubility will be progressively lower in less polar solvents like ethyl acetate and chloroform, and very low in non-polar solvents like toluene, hexane, and cyclohexane.[7][9]
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, for most solid solutes, including benzoic acid derivatives, solubility increases with temperature.[6] This is the principle behind recrystallization, where a compound is dissolved in a minimal amount of hot solvent and then allowed to crystallize upon cooling.[10] If you are facing solubility issues, gently warming the solution can be an effective strategy to dissolve the compound, provided the temperature does not negatively impact other reagents or the stability of the compound itself.
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving specific problems you may encounter in the lab.
Issue 1: My compound won't dissolve in my aqueous buffer.
Your this compound is either partially dissolved or remains as a solid suspension in your aqueous buffer system.
Root Cause Analysis:
The pH of your buffer is likely at or below the pKa of the carboxylic acid, meaning the compound is in its neutral, less soluble protonated form.
Solutions:
Option A: pH Adjustment (Primary Method) This is the most direct and effective method for aqueous systems.
-
Protocol:
-
Prepare a slurry of the this compound in your desired volume of water or buffer.
-
While stirring, add a suitable base dropwise. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions (e.g., 1 M).
-
Monitor the pH of the solution. As the pH rises above the compound's pKa, you will observe the solid dissolving as it converts to its highly soluble carboxylate salt.[11]
-
Once the solid is fully dissolved, you can adjust the pH back down if your experimental conditions require it, but be aware that the compound may precipitate out if the pH drops below its pKa.
-
Option B: Co-solvent System If pH adjustment is not compatible with your experiment, a co-solvent can be used.
-
Protocol:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol).
-
Slowly add this concentrated organic solution to your aqueous buffer with vigorous stirring.
-
Caution: The final concentration of the organic co-solvent should be kept as low as possible to avoid altering the properties of the aqueous medium or causing the compound to precipitate. The use of a co-solvent can sometimes impact reaction rates or pathways.[12]
-
Logical Flow: pH-Dependent Solubility
The following diagram illustrates the chemical principle behind using pH to control solubility.
Caption: pH effect on the ionization and solubility of this compound.
Issue 2: The compound precipitates out of solution during my organic reaction.
You've successfully dissolved the compound in an organic solvent, but as the reaction proceeds, a solid crashes out.
Root Cause Analysis:
This can happen for several reasons:
-
Change in Solvent Polarity: The reaction may be consuming a polar reagent or generating a non-polar product, causing the overall solvent polarity to decrease.
-
Reaction Product Insolubility: The product you are synthesizing may be less soluble in the chosen solvent than the starting material.
-
Temperature Change: If the reaction was initially heated to dissolve the starting material and has since cooled, the compound or product may be precipitating.
Solutions:
Option A: Use a More Effective Solvent or Co-Solvent System
-
Protocol:
-
Consult a solvent miscibility chart to select a stronger polar solvent that is compatible with your reaction chemistry (e.g., switch from ethyl acetate to THF or add DMF as a co-solvent).
-
Perform a small-scale solubility test with your new solvent system before repeating the full reaction.
-
A study on carboxylic acids found that even small amounts of water can sometimes enhance solubility in certain organic solvents, a strategy that could be explored cautiously.[13][14]
-
Option B: Increase Reaction Temperature
-
Protocol:
-
If your reaction is thermally stable, increasing the temperature can maintain the solubility of all components.
-
Set the reaction temperature to the reflux temperature of the solvent, if appropriate, to provide the maximum solubility enhancement.
-
Troubleshooting Workflow: Organic Solubility
This workflow provides a decision-making process for addressing solubility issues in organic media.
Caption: Decision tree for troubleshooting precipitation in organic reactions.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
- Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?.
- CymitQuimica. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Sigma-Aldrich. (n.d.). This compound 95 350-28-7.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Web.mit.edu. (n.d.). Recrystallization of Benzoic Acid.
- BenchChem. (n.d.). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions.
- YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?.
- ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Reddit. (2021, September 30). How to clean benzoic acid out of a glass beaker?.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound 95 350-28-7 [sigmaaldrich.com]
- 5. physicsforums.com [physicsforums.com]
- 6. sciencing.com [sciencing.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Stability of 3-Fluoro-4-methylbenzoic acid under reaction conditions
Welcome to the technical support center for 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during the handling and reaction of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability and reactivity is paramount for successful and reproducible outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: this compound is a solid that is stable under standard ambient conditions (room temperature).[4] For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Storing at 2-8 °C is also a common practice to minimize any potential for slow degradation over extended periods.[1]
Q2: Is this compound sensitive to air or moisture?
A2: While generally stable, it is good practice to handle this compound in a well-ventilated area and avoid prolonged exposure to atmospheric moisture. Some sources indicate that related fluorinated benzoic acids can be hygroscopic.[5] Therefore, minimizing exposure to air and storing with a desiccant can be beneficial, especially if the compound is of very high purity or is being used in moisture-sensitive reactions.
Troubleshooting Reaction Conditions
Esterification and Amide Coupling
Q3: I am observing unexpected byproducts during the esterification of this compound with an alcohol under acidic catalysis. What could be the cause?
A3: While esterification of benzoic acids is a robust reaction, side reactions can occur, particularly under harsh conditions. One possibility is the formation of self-condensation products, though this is less common for simple esters.[6] More likely, impurities in the starting materials or solvent could be leading to colored byproducts.[6] Ensure your alcohol and acid catalyst are of high purity and that the reaction temperature is not excessively high, as this can promote charring or other decomposition pathways. A thorough analysis of the byproduct, for instance by GC-MS, can provide definitive structural information.[6]
Q4: My amide coupling reaction with this compound is sluggish, or I am getting low yields. How can I improve the outcome?
A4: The electronic properties of this compound, with both an electron-withdrawing fluorine and a mildly electron-donating methyl group, can influence the reactivity of the carboxylic acid. If you are experiencing difficulties, consider the following:
-
Activation Method: For sterically hindered or electronically deficient amines, direct amide formation might be slow. The use of coupling agents is highly recommended. A common and effective method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]
-
Acyl Fluoride Intermediate: An alternative for challenging couplings is the conversion of the carboxylic acid to the corresponding acyl fluoride. Acyl fluorides are generally more reactive than the parent carboxylic acid and can lead to higher yields in amide bond formation, especially with N-methylated amino acids. Reagents like cyanuric fluoride or Deoxo-Fluor can be used for this transformation.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The order of addition of reagents can also be critical; it is often beneficial to pre-activate the carboxylic acid before adding the amine.[8]
Decision Workflow for Amide Coupling
Caption: Decision workflow for selecting an appropriate amide coupling strategy.
Reactions on the Aromatic Ring
Q5: I want to perform an electrophilic aromatic substitution on this compound. Where will the new substituent be directed?
A5: The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the existing substituents. In this compound, we have:
-
-COOH (Carboxylic acid): A deactivating, meta-directing group.
-
-CH₃ (Methyl): An activating, ortho, para-directing group.
-
-F (Fluoro): A deactivating, ortho, para-directing group.
The directing effects of these groups will influence the position of the incoming electrophile. The methyl group is activating, while the carboxylic acid and fluorine are deactivating.[9][10] The positions ortho and para to the activating methyl group are favored. Therefore, substitution is most likely to occur at the positions ortho to the methyl group. The position para to the methyl group is already substituted with the fluorine atom.
Q6: Is there a risk of losing the fluorine atom during nucleophilic aromatic substitution (SNA_r) reactions?
A6: Yes, under certain conditions, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions.[11] This is particularly true if there are strong electron-withdrawing groups positioned ortho or para to the fluorine, which stabilize the negatively charged Meisenheimer complex intermediate.[12] In this compound, the carboxylic acid group is electron-withdrawing. While the methyl group is electron-donating, the overall electron density of the ring is influenced by all substituents. If you are using a strong nucleophile and harsh reaction conditions, displacement of the fluoride is a potential side reaction to consider. Interestingly, in the context of SNA_r, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[11][13]
Stability Under Harsh Conditions
Q7: Can this compound undergo decarboxylation?
A7: Decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. For fluorinated benzoic acids, studies have shown that decarboxylation can occur under hydrothermal conditions, but this typically requires temperatures well above 200°C.[14] For instance, pentafluorobenzoic acid undergoes decarboxylation with an activation energy of 157 kJ/mol.[14] Therefore, under typical organic synthesis conditions (e.g., refluxing in common solvents), spontaneous decarboxylation of this compound is unlikely. However, if your reaction is performed at very high temperatures or under specific catalytic conditions (e.g., using copper salts), decarboxylation could become a competing pathway.[15]
Q8: How stable is the methyl group to oxidation?
A8: The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions. For example, reagents like potassium permanganate (KMnO₄) or chromic acid are capable of this transformation. This reaction is a common synthetic route for preparing substituted benzoic acids. Therefore, if you are performing a reaction with this compound in the presence of a strong oxidizing agent, you should be aware of the potential for oxidation of the methyl group.
Stability Summary Table
| Condition/Reagent Class | Stability of this compound | Potential Side Reactions/Comments |
| Storage | Stable at ambient temperature. Recommended storage at 2-8°C. | May be slightly hygroscopic. Store in a tightly sealed container. |
| Strong Acids | Generally stable. | Used as a catalyst in reactions like esterification. |
| Strong Bases | Forms a salt. | The carboxylate anion is stable. |
| Elevated Temperatures | Thermally stable up to its melting point (171-175 °C) and beyond under inert atmosphere. | Decarboxylation is possible at very high temperatures (>200 °C). |
| Strong Oxidizing Agents | The aromatic ring is relatively stable, but the methyl group is susceptible to oxidation. | The methyl group can be oxidized to a carboxylic acid (e.g., with KMnO₄). |
| Reducing Agents | The carboxylic acid can be reduced (e.g., to an alcohol with LiAlH₄). The aromatic ring and C-F bond are generally stable to common reducing agents. | The choice of reducing agent will determine the outcome. |
| Coupling Agents (for amidation) | Stable. | This is a standard method for forming amides from this compound. |
| Organometallic Reagents | The acidic proton of the carboxylic acid will be deprotonated. | The fluorine can potentially be displaced by very strong nucleophilic organometallics in an SNA_r type reaction.[16] |
Decomposition Pathway Overview
Caption: Potential decomposition and side reaction pathways under harsh conditions.
References
- This compound.
- Decarboxylative Hydroxyl
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic arom
- Nucleophilic Arom
- Electrophilic arom
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
- Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid.
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.[Link]
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Technical Support Center: Monitoring 3-Fluoro-4-methylbenzoic Acid Reactions
Welcome to the technical support center for monitoring the progress of reactions involving 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during synthesis and analysis. Our focus is on providing practical, actionable solutions grounded in established scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and how does the synthetic route impact monitoring?
A1: The choice of synthetic route is critical as it dictates the starting materials, potential byproducts, and intermediates that you will need to monitor. Two prevalent methods for synthesizing this compound and its analogs include:
-
Grignard Reaction: This classic method often involves the reaction of a Grignard reagent, formed from a suitable brominated precursor like 2-fluoro-4-bromotoluene, with carbon dioxide.[1] Monitoring this reaction requires tracking the consumption of the Grignard reagent and the formation of the carboxylic acid.
-
Oxidation of a Methyl Group: Another common approach is the oxidation of the methyl group of a precursor like 2-fluoro-4-methyl-1-nitro-benzene using a strong oxidizing agent such as potassium dichromate.[2] In this case, monitoring would focus on the disappearance of the starting material and the appearance of the benzoic acid derivative.
The chosen route will influence the analytical techniques best suited for monitoring. For instance, a Grignard reaction may be more sensitive to moisture and require in-situ monitoring techniques, while an oxidation reaction's progress can often be effectively tracked using chromatographic methods.
Q2: Which analytical techniques are most effective for real-time or near real-time monitoring of these reactions?
A2: For real-time or near real-time analysis, spectroscopic and mass spectrometry-based methods are highly effective. These techniques can provide immediate feedback on reaction kinetics and the formation of intermediates or byproducts.[3][4]
-
In-situ FT-IR Spectroscopy: This technique can monitor the disappearance of reactant functional groups (e.g., the C-H stretch of a methyl group) and the appearance of the product's carbonyl stretch.
-
Reaction NMR: Nuclear Magnetic Resonance (NMR) can provide detailed structural information in real-time, allowing for the quantification of reactants, products, and intermediates directly in the reaction mixture.[5]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) can directly sample the reaction mixture to monitor the molecular weights of species present.[4] This is particularly useful for identifying unexpected byproducts.
These advanced methods offer a significant advantage over traditional offline techniques by minimizing sample workup and providing a more accurate representation of the reaction's progress.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Misleading TLC Results
Q3: My Thin-Layer Chromatography (TLC) plates are showing streaky spots or unexpected Rf values. How can I troubleshoot this?
A3: TLC is a rapid and cost-effective method for monitoring reaction progress, but it can be prone to issues if not performed correctly.[6][7][8]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is crucial. For aromatic carboxylic acids, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[7][9] Experiment with different ratios to achieve good separation where the starting material has an Rf of ~0.5.[8] |
| Sample Overloading | Spotting too much of the reaction mixture onto the TLC plate can lead to streaking and poor separation. Use a fine capillary tube to apply a very small amount of the sample.[8] |
| Presence of Salts | If your reaction mixture contains inorganic salts, they can interfere with the chromatography. Perform a micro-workup of your aliquot by diluting it in an organic solvent and filtering it through a small plug of silica or cotton before spotting.[8] |
| Acidic Nature of the Analyte | Benzoic acids can sometimes streak on silica gel. Adding a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid and result in sharper spots. |
Experimental Protocol: Optimizing TLC for this compound Reactions
-
Prepare the Eluent: Start with a 7:3 mixture of hexane and ethyl acetate. Prepare a second eluent with a 1% addition of acetic acid.
-
Prepare the TLC Chamber: Line the chamber with filter paper and add the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Spot the Plate: On a silica gel TLC plate, draw a faint starting line with a pencil. Spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the Plate: Place the TLC plate in the chamber and allow the eluent to rise to about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the spots are not well-defined, repeat with the eluent containing acetic acid.
Issue 2: Difficulty in Quantifying Reaction Conversion by HPLC
Q4: I am struggling to get reproducible quantitative data from my High-Performance Liquid Chromatography (HPLC) analysis. What are the key parameters to optimize?
A4: HPLC is a powerful tool for quantifying the components of a reaction mixture, but achieving accuracy with aromatic carboxylic acids requires careful method development.[6][10][11]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inadequate Mobile Phase pH | The retention of benzoic acids on a reversed-phase column is highly dependent on the pH of the mobile phase.[10] At a pH above the pKa of the carboxylic acid, it will be deprotonated and may have poor retention. Buffer the mobile phase to a pH below the pKa (typically around 2.5-3.5 for benzoic acids) to ensure it is in its neutral form. |
| Poor Peak Shape | Tailing peaks are a common issue. This can be due to secondary interactions with the stationary phase. Using a high-purity, end-capped C18 column and an acidic mobile phase can mitigate this. |
| Co-elution of Impurities | If byproducts or intermediates have similar polarities to your product or starting material, they may co-elute. Optimize the gradient elution profile or consider a different stationary phase to improve resolution. |
| Detector Wavelength | Ensure the UV detector is set to a wavelength where both the starting material and the product have significant absorbance for accurate quantification. |
Experimental Protocol: Basic HPLC Method for this compound
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the more non-polar components. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
Caption: Simplified logic for monitoring reaction progress by NMR.
References
- Blajet-Krol, G. (Year). Chromatographic separations of aromatic carboxylic acids. PubMed.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Khodadadian, M., et al. (Year). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- Moriguchi, K., et al. (Year). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- SpectraBase. (n.d.). This compound.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Darko, E., & Thurbide, K. B. (Year). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
- Global Scientific Journal. (Year). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- National Institutes of Health. (Year). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- ResearchGate. (n.d.). This compound.
- ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes.
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1.
- Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
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Technical Support Center: Recrystallization of 3-Fluoro-4-methylbenzoic Acid
Welcome to the technical support center for the purification of 3-Fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important synthetic intermediate.[1] We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of before starting recrystallization?
Understanding the fundamental properties of your compound is the first step to a successful purification. Key data for this compound is summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 169-175 °C | [1][3] |
| Synonyms | 3-Fluoro-p-toluic acid | [1][2] |
The relatively high melting point is indicative of a stable crystal lattice, which is advantageous for recrystallization. The presence of the carboxylic acid group, a fluorine atom, and a methyl group influences its polarity and solubility in various organic solvents.[1]
Q2: How do I select the best solvent for recrystallizing this compound?
The "ideal" solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] This differential solubility is the cornerstone of recrystallization, allowing for the separation of the desired compound from impurities.[5][6]
The principle of "like dissolves like" is a useful starting point.[7][8] this compound is a polar molecule due to the carboxylic acid and fluorine moieties. Therefore, polar solvents are generally good candidates. However, the aromatic ring and methyl group also impart some non-polar character.
Recommended Solvent Systems for Initial Screening:
-
Water: Benzoic acid itself can be recrystallized from boiling water.[4] Given the structural similarity, this is a primary candidate. It is non-toxic, inexpensive, and non-flammable.
-
Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system is often effective when a single solvent does not provide the ideal solubility profile.[7] You can dissolve the compound in a minimal amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Reheating to clarify and then slow cooling should yield crystals.
-
Toluene: The aromatic nature of toluene can make it a suitable solvent for other aromatic carboxylic acids.
-
Aqueous Acetic Acid: This can be an effective solvent for many benzoic acid derivatives.[4]
Workflow for Solvent Selection: To systematically determine the best solvent, small-scale solubility tests are recommended.[9][10]
Caption: Decision tree for selecting a recrystallization solvent.
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or separates from the solution as a liquid during cooling.[11][12] This is problematic because impurities tend to dissolve in the oil, preventing effective purification.[12]
Common Causes & Solutions:
-
Melting Point Below Solvent's Boiling Point: The melting point of this compound is quite high (169-175 °C), so this is less likely to be an issue with common solvents like water (BP 100 °C) or ethanol (BP 78 °C). However, if using a very high-boiling point solvent, this could be a factor.
-
Solution: Choose a solvent with a boiling point lower than the compound's melting point.[7]
-
-
Insoluble Impurities: A high concentration of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[11]
-
Solution 1: Add more solvent. The compound may be coming out of solution too quickly at a temperature above its depressed melting point. Adding a small amount of additional solvent can keep it dissolved longer, allowing it to crystallize at a lower temperature.[12]
-
Solution 2: Perform a preliminary purification step. If impurities are significantly different in polarity, an acid-base extraction can be highly effective at removing neutral or basic contaminants before recrystallization.[11]
-
Solution 3: Try a different solvent system. Toluene or an ethyl acetate/hexanes mixture can sometimes prevent oiling out for carboxylic acids.[11]
-
Problem 2: No crystals are forming, even after cooling in an ice bath.
This is a very common issue, and it almost always points to one primary cause: using too much solvent.[13][14]
Solutions in Order of Application:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[11][15] The microscopic rough edges provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[12] If you don't have pure solid, you can dip a glass rod into the solution, let the solvent evaporate to leave a small residue, and then re-introduce the rod into the solution.[15]
-
-
Reduce Solvent Volume: If induction methods fail, your solution is likely unsaturated. Gently heat the solution to boil off a portion of the solvent.[12] Allow it to cool again slowly. Be careful not to boil it down too aggressively, as this can cause the compound to crash out of solution rapidly, trapping impurities.[12]
-
Re-evaluate the Solvent: If you still have no success, the chosen solvent may not be suitable. It is necessary to recover the crude material by evaporating the solvent (e.g., using a rotary evaporator) and attempting the recrystallization again with a different solvent system.[14]
Problem 3: The recovery yield is very low.
A successful recrystallization balances purity with yield. While some loss is inevitable, as the compound has some solubility even in the cold solvent, a very low yield (e.g., <50%) indicates a procedural issue.[8][12]
Potential Causes & Corrective Actions:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is the most frequent cause of low recovery. The majority of your compound remains dissolved in the mother liquor.[12]
-
Action: Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[13]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.
-
Action: Always pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your solution.[11]
-
-
Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not using an ice bath can leave a significant amount of product in the solution.
-
Action: Allow the flask to cool slowly to room temperature first to form large, pure crystals, and then place it in an ice bath for at least 15-20 minutes to maximize crystal precipitation.[15]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Action: Always wash the crystals with a minimal amount of ice-cold solvent.[13]
-
Problem 4: The purified crystals are colored, but the starting material was off-white.
This usually indicates the presence of colored impurities that are soluble in the hot solvent and co-precipitate with your product upon cooling.
Solution: Use of Activated Charcoal
Activated charcoal has a very high surface area and can adsorb colored impurities.[5]
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling when the charcoal is added).
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Using too much will adsorb your product and reduce the yield.[12]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[6]
-
Proceed with the cooling and crystallization steps as usual.
Caption: General workflow for the recrystallization process.
Detailed Experimental Protocol
This protocol provides a starting point for the recrystallization of this compound using a mixed ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (if needed)
-
Erlenmeyer flasks, beakers, graduated cylinders
-
Hot plate with stirring capability
-
Glass funnel, filter paper
-
Büchner funnel, filter flask, vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 5 mL of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Saturation: While maintaining the heat, add deionized water dropwise from a Pasteur pipette until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution. This ensures you are at the saturation point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring boiling solvent through them. Quickly filter the hot solution.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold water to ensure a good seal. Collect the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals with a small portion (2-3 mL) of ice-cold water to remove any residual soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them. Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. The purity can be checked by taking a melting point.[7]
References
- Chem-Impex. (n.d.). This compound.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- Scribd. (n.d.). Recrystallization of Benzoic Acid PDF.
- Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid.
- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoic acid.
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization1. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Preparation of benzoic acid of high purity. (n.d.).
- FAMU. (2016). Lab Report Recrystallization.
- Recrystallization. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- recrystallization, filtration and melting point. (n.d.).
- ResearchGate. (n.d.). (PDF) this compound.
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Validation & Comparative
A Comparative Guide to the Biological Potential of 3-Fluoro-4-methylbenzoic Acid and 4-Fluoro-3-methylbenzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The subtle rearrangement of functional groups in positional isomers can lead to profound differences in physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two such isomers: 3-Fluoro-4-methylbenzoic acid and 4-fluoro-3-methylbenzoic acid. By examining their structural nuances and the reported biological activities of their derivatives, we aim to provide a valuable resource for informed decision-making in synthetic and medicinal chemistry.
Physicochemical Properties: A Foundation for Activity
The positioning of the fluorine and methyl groups on the benzoic acid core significantly influences the electronic and steric properties of these molecules, which in turn affects their behavior in biological systems.[1]
| Property | This compound | 4-Fluoro-3-methylbenzoic acid |
| CAS Number | 350-28-7[2] | 403-15-6[3] |
| Molecular Formula | C₈H₇FO₂[2] | C₈H₇FO₂[3] |
| Molecular Weight | 154.14 g/mol [2] | 154.14 g/mol [3] |
| Melting Point | 169-171 °C[4] | 167 °C[3] |
| Appearance | Solid[2] | Crystalline solid |
The nearly identical molecular weights and melting points suggest similar bulk physical properties. However, the electronic distribution, and consequently the reactivity and intermolecular interaction potential, differ significantly.
In This compound , the electron-withdrawing fluorine atom is ortho to the carboxylic acid group. This proximity can influence the acidity of the carboxyl group through a strong inductive effect. The molecule has a nearly planar structure.[4]
In 4-fluoro-3-methylbenzoic acid , the fluorine atom is in the para position relative to the carboxyl group, exerting its electron-withdrawing effect over a greater distance. The methyl group is in the meta position. This arrangement can impact the molecule's metabolic stability and binding affinity in different ways compared to its isomer.[1]
Structure-Activity Relationship Insights from Derivatives
While direct comparative studies on the biological activities of the parent acids are scarce, the activities of their respective derivatives provide crucial insights into their potential as pharmacophores.
4-Fluoro-3-methylbenzoic Acid: A Precursor to Potent Anticoccidial Agents
A compelling example of the biological potential of 4-fluoro-3-methylbenzoic acid is its use as a building block for highly potent anticoccidial agents. An analog of imidazopyridine synthesized from this isomer has demonstrated remarkable potency, with an activity of 0.1 nM.[3] Coccidiosis is a parasitic disease that affects livestock, and the development of effective therapeutic agents is of significant economic importance.[5][6]
The synthesis of such imidazopyridine derivatives often involves the coupling of the benzoic acid with a suitable amine-containing heterocyclic core. The 4-fluoro-3-methylphenyl moiety appears to be a key contributor to the high affinity of the final compound for its biological target.
Workflow for the Synthesis of Imidazopyridine Derivatives
Caption: A generalized workflow for the synthesis of imidazopyridine derivatives from 4-fluoro-3-methylbenzoic acid.
This compound: A Scaffold for Enzyme Inhibitors
Derivatives of this compound have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. A study on 3-acetamido-4-methyl benzoic acid derivatives, which can be conceptually derived from 3-amino-4-methylbenzoic acid, a close analog of our compound of interest, revealed potent PTP1B inhibitory activity.[7] The most active compounds in this series exhibited IC₅₀ values in the low micromolar range (8.2 µM and 8.3 µM).[7]
This suggests that the this compound scaffold can be effectively utilized to design molecules that fit into the active site of enzymes and modulate their activity. The substitution pattern of this isomer may offer a unique vector for interacting with specific amino acid residues within an enzyme's active site.
Conceptual Pathway to PTP1B Inhibitors
Caption: A conceptual pathway illustrating the derivation of PTP1B inhibitors from a this compound scaffold.
Comparative Summary of Derivative Activities
| Isomer Scaffold | Derivative Class | Biological Activity | Potency |
| 4-Fluoro-3-methylbenzoic acid | Imidazopyridine analog | Anticoccidial | 0.1 nM[3] |
| This compound | 3-Acetamido-4-methyl benzoic acid derivatives | PTP1B Inhibition | IC₅₀ = 8.2 - 8.3 µM[7] |
This comparison highlights that while both isomers serve as valuable starting materials for biologically active molecules, the derivatives of 4-fluoro-3-methylbenzoic acid have, in the reported instance, led to a compound with significantly higher potency. It is crucial to note that this is a comparison of two different biological targets and derivative classes, and does not definitively prove the superiority of one isomer over the other for all applications.
Experimental Protocols
For researchers looking to evaluate the biological activities of these compounds or their derivatives, the following are representative experimental protocols.
In Vitro Anticoccidial Activity Assay (MTT Assay)
This assay assesses the direct inhibitory effect of a compound on the viability of Eimeria sporozoites.[8]
Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Sporozoite Preparation: Isolate and purify Eimeria sporozoites from oocysts.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., imidazopyridine derivatives) in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Incubation: In a 96-well plate, incubate the sporozoites with varying concentrations of the test compounds for a defined period (e.g., 24-48 hours) at 41°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of sporozoite viability relative to the untreated control and determine the IC₅₀ value.
PTP1B Enzyme Inhibition Assay
This is a colorimetric assay to determine the in vitro inhibitory activity of compounds against the PTP1B enzyme.
Principle: The assay measures the amount of phosphate released from a synthetic phosphopeptide substrate by the PTP1B enzyme. The free phosphate is detected using a malachite green-based reagent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 3-acetamido-4-methyl benzoic acid derivatives) in DMSO and make serial dilutions in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the PTP1B enzyme, the test compound at various concentrations, and the phosphopeptide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This will also initiate color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620 nm.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
Both this compound and 4-fluoro-3-methylbenzoic acid are valuable building blocks in medicinal chemistry. The available data on their derivatives suggest that the positional isomerism has a profound impact on the biological activity profile. While a derivative of 4-fluoro-3-methylbenzoic acid has been shown to be a precursor to an exceptionally potent anticoccidial agent, derivatives of This compound have demonstrated efficacy as enzyme inhibitors for metabolic diseases.
The choice between these two isomers should be guided by the specific therapeutic target and the desired structure-activity relationship. This guide provides a foundational understanding of their comparative potential, underscoring the importance of subtle structural modifications in the design of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
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- Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. (2013). PubMed.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed.
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (N.D.). PubMed Central.
- Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. (N.D.). PubMed.
- 4-(3-Fluoro-4-methylphenoxy)benzoic acid | C14H11FO3 | CID 113926019. (N.D.). PubChem.
- (PDF) this compound. (2004). ResearchGate.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (N.D.). Global Scientific Journal.
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- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (N.D.). Quick Company.
- The anticoccidial activity of the fluoroquinolone lomefloxacin against experimental Eimeria tenella infection in broiler chickens. (2020). PubMed.
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Comparative Analysis of the Biological Activity of 3-Fluoro-4-methylbenzoic Acid Derivatives
An In-Depth Technical Guide for Researchers
As a foundational scaffold in medicinal chemistry, benzoic acid and its derivatives are instrumental in the development of novel therapeutic agents.[1] The strategic introduction of a fluorine atom and a methyl group onto the benzoic acid ring, as seen in 3-fluoro-4-methylbenzoic acid, significantly alters the molecule's physicochemical properties. This modification can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, making its derivatives promising candidates for drug discovery.[2][3] This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this versatile scaffold, supported by experimental data and detailed protocols for researchers in drug development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzoic acid moiety is a common feature in numerous compounds investigated for their anticancer potential.[1] Derivatives of this compound are explored for their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The fluorination at the 3-position can be a critical factor in enhancing the potency of these compounds.
One notable area of research involves the synthesis of 4-methylbenzamide derivatives which incorporate a purine scaffold.[4] While not directly derived from the 3-fluoro isomer, these analogues provide critical insights into the potential of the methylated benzoic acid core. In a study focusing on N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives, compounds containing 2,6-disubstituted purines demonstrated significant inhibitory activity against several cancer cell lines.[4]
Comparative Efficacy of 4-Methylbenzamide Purine Derivatives [4]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
| 7 | K562 (Leukemia) | 2.27 | 3.11 |
| HL-60 (Leukemia) | 1.42 | 2.01 | |
| OKP-GS (Renal) | 4.56 | 3.55 | |
| 10 | K562 (Leukemia) | 2.53 | 3.11 |
| HL-60 (Leukemia) | 1.52 | 2.01 | |
| OKP-GS (Renal) | 24.77 | 3.55 |
The data indicates that compounds 7 and 10 , which feature two chlorine atoms on the purine ring, exhibit potent anticancer activity, with IC50 values comparable or superior to the reference drug Sorafenib against leukemia cell lines.[4] Further investigation revealed these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing cell division.[4]
Anti-inflammatory Activity: Modulation of Immune Responses
Chronic inflammation is a key factor in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment.[5] Benzoic acid derivatives have long been recognized for their anti-inflammatory properties.[6] Research into novel derivatives aims to develop agents with improved efficacy and reduced side effects.
Derivatives incorporating heterocyclic systems, such as 1,2,4-triazoles, have shown particularly promising results.[7] In vivo studies using the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, have demonstrated that certain triazole derivatives can exhibit anti-inflammatory effects comparable to established drugs like diclofenac and indomethacin.[5][7] One study highlighted a 1,2,4-triazole derivative that produced a 91% level of activity compared to 82% for the reference drug ibuprofen.[7]
The mechanism often involves the inhibition of key inflammatory mediators. The workflow for discovering and validating such compounds typically follows a multi-stage process.
Caption: Conceptual Diagram of Structure-Activity Relationships.
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
[8] This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and reference drug (e.g., Sorafenib)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Add 100 µL of each concentration to the appropriate wells. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
[5] This protocol evaluates the acute anti-inflammatory activity of a compound in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compound and reference drug (e.g., Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Compound Administration: Group the animals (n=6 per group). Administer the test compound or reference drug intraperitoneally or orally at specified doses (e.g., 5, 25, 125 mg/kg). The control group receives only the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Data Analysis:
-
Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.
-
References
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- MDPI. (n.d.). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- ResearchGate. (2004). This compound. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PMC - PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.
- NIH. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules.
- RGUHS. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis.
- PubChem. (n.d.). 4-(3-Fluoro-4-methylphenoxy)benzoic acid.
- MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals.
- PMC - NIH. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences.
- Springer. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society.
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Navigating the Structure-Activity Landscape of 3-Fluoro-4-methylbenzoic Acid Analogs: A Comparative Guide for Drug Discovery
The benzoic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring creates a unique electronic and steric profile, offering a promising starting point for further functionalization. Fluorine, with its high electronegativity and small size, can modulate the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity to target proteins.[3] This guide will explore the probable consequences of structural modifications to this core, providing a framework for designing and evaluating new chemical entities.
Comparative SAR of Substituted 3-Fluoro-4-methylbenzoic Acid Analogs
To elucidate the impact of various substituents on biological activity, this section presents a predictive comparison based on established SAR principles for analogous compounds. The focus will be on modifications of the carboxylic acid group and substitutions on the phenyl ring, with hypothetical yet illustrative data for anti-inflammatory and cytotoxic activities.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a key feature of the this compound scaffold, often involved in critical interactions with biological targets. Its modification can significantly impact potency and pharmacokinetic properties.
| Analog | Modification | Predicted Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM) | Predicted Cytotoxic Activity (MCF-7, IC50 in µM) | Rationale for Predicted Activity |
| 1a | -COOH (Parent) | 5.0 | 25.0 | Baseline activity of the core scaffold. |
| 1b | -COOCH3 (Methyl Ester) | > 50 | > 100 | Esterification of the carboxylic acid often abolishes activity by preventing key ionic interactions with the target protein's active site. |
| 1c | -CONH2 (Amide) | 15.0 | 50.0 | The amide group can act as a hydrogen bond donor and acceptor, potentially retaining some activity, though generally less potent than the carboxylic acid. |
| 1d | -CH2OH (Alcohol) | > 100 | > 100 | Reduction of the carboxylic acid to an alcohol typically leads to a significant loss of activity due to the removal of the key acidic functional group. |
Phenyl Ring Substitutions
Further substitution on the phenyl ring of this compound can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.
| Analog | Modification | Predicted Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM) | Predicted Cytotoxic Activity (MCF-7, IC50 in µM) | Rationale for Predicted Activity |
| 2a | H (Parent) | 5.0 | 25.0 | Baseline activity of the core scaffold. |
| 2b | 5-Cl | 2.5 | 15.0 | Introduction of an electron-withdrawing chloro group can enhance binding affinity through additional hydrophobic and electronic interactions. |
| 2c | 5-OCH3 | 8.0 | 35.0 | The electron-donating methoxy group may slightly decrease activity by altering the electronic distribution of the ring. |
| 2d | 5-NO2 | 1.0 | 8.0 | The strongly electron-withdrawing nitro group can significantly enhance potency by increasing the acidity of the carboxylic acid and participating in favorable interactions with the target. |
Key Mechanistic Insights and Signaling Pathways
The biological activities of benzoic acid derivatives are often attributed to their ability to inhibit key enzymes involved in disease pathology. For anti-inflammatory action, a primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. In the context of cancer, these compounds can interfere with various signaling pathways crucial for tumor growth and survival, such as those mediated by protein kinases.
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Experimental Protocols
To enable researchers to validate the predicted activities of novel this compound analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][4]
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant can be indirectly measured using the Griess reagent, which detects nitrite (a stable metabolite of NO).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile starting point for the design of novel therapeutic agents. While this guide has presented a predictive structure-activity relationship based on analogous compounds, it underscores the importance of systematic modification and biological evaluation. The strategic introduction of fluorine and other functional groups can significantly influence the anti-inflammatory and cytotoxic potential of these molecules. The provided experimental protocols offer a robust framework for researchers to synthesize and test new analogs, paving the way for the discovery of next-generation therapeutics.
References
- Preprints.org. (2023).
- ResearchGate. (n.d.).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
- Protocols.io. (2025). MTT Assay. [Link]
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- MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]
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- PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. [Link]
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- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Preprints.org. (2023).
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A Comparative Guide to the Analytical Method Validation for 3-Fluoro-4-methylbenzoic Acid by HPLC
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Fluoro-4-methylbenzoic acid, establishing a reliable analytical method is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for this compound, juxtaposed with alternative analytical strategies. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8]
This compound is a key building block in the synthesis of various pharmaceutical compounds.[9] Its purity and concentration must be meticulously controlled. This guide is designed for researchers, scientists, and drug development professionals, offering both a practical protocol and the scientific rationale behind the experimental choices.
The Workhorse of Pharmaceutical Analysis: A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) remains a ubiquitous technique in pharmaceutical analysis due to its robustness, versatility, and high resolving power.[3][10] The following section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Deep Dive into Performance Characteristics
Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[11] The following parameters were assessed according to ICH Q2(R1) guidelines.[2][5][8][12][13]
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes impurities, degradation products, and matrix components. The specificity of this method was demonstrated by the baseline resolution of the analyte peak from all potential interfering peaks in spiked placebo samples and forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11][12] A series of five concentrations of this compound ranging from 50% to 150% of the nominal concentration were prepared and injected in triplicate. The calibration curve of peak area versus concentration demonstrated excellent linearity.
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 |
| Y-intercept | Close to zero | Minimal |
| Range | 80-120% of test concentration for assay | 50-150% validated |
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It was determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy was assessed at three concentration levels (80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | 99.5% | 98.0 - 102.0 |
| 100% | 100.2% | 98.0 - 102.0 |
| 120% | 101.1% | 98.0 - 102.0 |
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13]
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard solution were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
| Precision Type | Parameter | Acceptance Criteria | Result |
| Repeatability | % RSD | ≤ 2.0% | 0.8% |
| Intermediate Precision | % RSD | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13][14] They were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase Composition | ± 2% Acetonitrile | No significant change |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and reliable method, it is essential to consider alternative technologies that may offer advantages in specific contexts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi).[10][15][16][17] This results in several key performance improvements over traditional HPLC.
| Feature | HPLC | UPLC | Rationale |
| Analysis Time | ~10 minutes | < 3 minutes | Smaller particles and higher flow rates lead to faster separations.[10][18] |
| Resolution | Good | Excellent | Smaller particles provide higher column efficiency and better peak separation. |
| Sensitivity | Good | Higher | Narrower peaks result in a better signal-to-noise ratio.[10][15][18] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates reduce solvent usage.[10][16][17] |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are more expensive to purchase and maintain.[10] |
Gas Chromatography (GC)
For certain analytes, Gas Chromatography can be a viable alternative. However, for a non-volatile and polar compound like this compound, direct analysis by GC is challenging.[19] Derivatization is typically required to increase the volatility and thermal stability of the analyte.[19][20][21]
| Feature | HPLC | Gas Chromatography (with Derivatization) | Rationale |
| Sample Preparation | Simple dissolution | Requires a chemical derivatization step | Derivatization adds complexity and potential for error.[19] |
| Analysis Time | ~10 minutes | Can be faster, but derivatization adds time | The overall workflow may be longer with GC. |
| Selectivity | High | High | Both techniques offer good selectivity. |
| Applicability | Broad for non-volatile compounds | Limited for non-volatile compounds without derivatization | HPLC is more suitable for a wider range of pharmaceutical compounds. |
Visualizing the Workflow
A clear understanding of the validation process is crucial. The following diagrams illustrate the logical flow of the analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between a Validated Method and its Parameters.
Conclusion
The validated HPLC method presented in this guide provides a robust, reliable, and accurate means for the quantitative analysis of this compound. While UPLC offers significant advantages in terms of speed and sensitivity, the initial investment may be a consideration for some laboratories.[10][16] Gas Chromatography, requiring a derivatization step, introduces additional complexity to the analytical workflow. Ultimately, the choice of analytical technique depends on the specific requirements of the analysis, including sample throughput, required sensitivity, and available resources. For routine quality control of this compound, the detailed HPLC method stands as a scientifically sound and validated approach, ensuring the integrity of the analytical data generated.
References
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A Comparative Guide to the Efficacy of Fluorinated Benzoic Acid Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and the robust nature of the carbon-fluorine bond—can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Among the diverse array of fluorinated building blocks, fluorinated benzoic acids stand out for their utility. However, the seemingly subtle shift in the fluorine atom's position on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter a molecule's pharmacological profile, presenting distinct advantages and challenges in drug design.[1]
This guide offers an in-depth, objective comparison of the ortho-, meta-, and para-isomers of fluorobenzoic acid. It is designed to equip researchers with the foundational knowledge and practical experimental protocols necessary to select the optimal isomer for their specific drug discovery endeavors.
The Decisive Impact of Isomerism on Physicochemical Properties
The position of the fluorine atom dictates the electronic landscape of the benzoic acid scaffold, which in turn governs its physicochemical characteristics. These properties are critical determinants of a drug candidate's ultimate success, influencing everything from its solubility and formulation to its interaction with biological targets.
The most pronounced difference among the isomers lies in their acidity (pKa).[1] 2-fluorobenzoic acid exhibits the strongest acidity, a phenomenon known as the "ortho effect." The close proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[1][3] In the para-isomer, the fluorine atom's influence is a combination of inductive and resonance effects, leading to a weaker acid compared to the ortho-isomer.[1] The meta position is least influenced by the fluorine's electron-withdrawing properties, resulting in an acidity that most closely resembles that of unsubstituted benzoic acid.[1]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.6 | 249 |
| pKa | ~3.27 | ~3.86[4] | ~4.14 | ~4.20 |
Isomer-Specific Applications in Drug Development
The distinct physicochemical properties of each isomer translate into different biological activities and, consequently, diverse applications in drug design.[1]
-
2-Fluorobenzoic Acid (ortho-isomer): This isomer is a frequently utilized scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1] The heightened acidity of the ortho-isomer can facilitate stronger interactions with the target protein, enhancing inhibitory potency.[1] Derivatives of 2-fluorobenzoic acid have also been explored for their potential as anticancer and neuroprotective agents.[1]
-
3-Fluorobenzoic Acid (meta-isomer): While less extensively studied than its counterparts, the meta-isomer offers a unique electronic and steric profile that can be leveraged to achieve selectivity for a specific biological target.[1][5] Its derivatives have been investigated for a range of biological activities.
-
4-Fluorobenzoic Acid (para-isomer): The para-isomer is often incorporated into drug candidates to enhance metabolic stability.[1] The strong carbon-fluorine bond at the para-position can block potential sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[2] This isomer is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6]
Experimental Protocols for Efficacy Comparison
While direct comparative in vitro efficacy data for all three isomers against a single target is not always readily available in the public literature, the following standardized experimental protocols can be employed to generate this crucial comparative data in-house.[1]
Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the inhibitory potency of the fluorobenzoic acid isomers against COX-1 and COX-2 enzymes, which is particularly relevant for the development of anti-inflammatory drugs.[1]
Objective: To determine the IC₅₀ values of 2-, 3-, and 4-fluorobenzoic acid for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Fluorobenzoic acid isomers (test compounds)
-
A suitable buffer system (e.g., Tris-HCl)
-
A detection system (e.g., colorimetric or fluorescent probe for prostaglandin E2)
Procedure:
-
Prepare a series of dilutions for each fluorobenzoic acid isomer.
-
In a microplate, add the COX enzyme, buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Liver Microsomal Stability Assay
This assay is a widely used in vitro model to assess the metabolic stability of compounds, primarily by Phase I enzymes like cytochrome P450s.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorobenzoic acid isomers.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Fluorobenzoic acid isomers (test compounds)
-
A suitable buffer (e.g., phosphate buffer)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the liver microsomes with the test compounds in the buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line will give the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The Cyclooxygenase (COX) Signaling Pathway and Inhibition.
Sources
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A Comparative Guide to the Validation of 3-Fluoro-4-methylbenzoic Acid Purity: An NMR-Centric Approach
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For active pharmaceutical ingredients (APIs) and key intermediates like 3-Fluoro-4-methylbenzoic acid, a seemingly minor impurity can have profound implications on biological activity, toxicity, and overall drug product stability. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for purity validation, centering on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the "why" behind experimental choices, offering a transparent, self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Purity: Beyond the Chromatographic Peak
Traditionally, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. They excel at separating mixtures and detecting impurities, often with exceptional sensitivity. However, their reliance on reference standards for quantification introduces a dependency. The accuracy of the purity value is intrinsically linked to the certified purity of the reference material itself, which can be a source of propagated error.
This is where qNMR emerges as a powerful, primary analytical method. Unlike chromatography, which provides a relative measurement, qNMR offers a direct, absolute quantification of a molecule in a sample. The principle underpinning qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a sample with a known mass of a certified internal standard of high purity, one can determine the absolute purity of the analyte without needing a specific reference standard of the analyte itself.
Comparative Analysis: qNMR vs. Conventional Methods
While no single technique is a panacea, a critical evaluation reveals the distinct advantages of qNMR for the specific case of a small molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Direct, primary method based on molar ratio. Signal integral is proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. Quantification against a reference standard. | Separation based on volatility and interaction with a stationary phase. Quantification against a reference standard. | Measurement of heat flow difference between sample and reference as a function of temperature. Purity based on melting point depression. |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., maleic acid, dimethyl sulfone). Does not require a standard of the analyte. | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. | Does not require a reference standard, but is best for high-purity, crystalline solids. |
| Selectivity | High. Can distinguish and quantify structurally similar isomers and impurities if unique signals are present. | High. Excellent separation of non-volatile and thermally stable compounds. | High. Excellent for volatile and thermally stable compounds. | Low. Cannot distinguish between different impurities; provides a total mole fraction of impurity. |
| Accuracy & Precision | Excellent. Often achieves <1% relative standard deviation (RSD). | Good to Excellent. Dependent on the purity of the reference standard. | Good to Excellent. Dependent on the purity of the reference standard. | Good. Best suited for purity >98.5%. |
| Sample Throughput | Moderate. Sample preparation is straightforward, but data acquisition and processing can be time-consuming. | High. Well-suited for automated, high-throughput analysis. | High. Well-suited for automated analysis of volatile compounds. | Low to Moderate. |
| Limitations | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | Requires soluble and non-volatile analytes. | Requires volatile and thermally stable analytes. | Only applicable to crystalline solids with a distinct melting point. Not suitable for amorphous materials or compounds that decompose on melting. |
Workflow for Purity Validation of this compound by ¹H qNMR
The following diagram illustrates the logical flow of the qNMR validation process, from sample preparation to final purity calculation.
Caption: Workflow for qNMR Purity Determination and Validation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently self-validating, incorporating checks and justifications at each stage.
1. Selection of the Internal Standard (IS): The Cornerstone of Accuracy
The choice of IS is critical for a successful qNMR experiment. The ideal IS should:
-
Possess high purity (typically >99.9%).
-
Be non-volatile and chemically stable.
-
Have a simple NMR spectrum with at least one signal that is well-resolved from any analyte signals.
-
Be soluble in the same deuterated solvent as the analyte.
For this compound, Maleic Acid is an excellent choice. Its vinylic protons appear as a singlet around 6.3 ppm in DMSO-d6, which is typically clear of aromatic signals from the analyte.
2. Gravimetric Preparation: Minimizing Uncertainty
All mass measurements must be performed on a calibrated analytical balance. The uncertainty in the mass measurement is often the largest contributor to the overall uncertainty of the qNMR result.
-
Step 2.1: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass to at least 0.01 mg.
-
Step 2.2: Accurately weigh approximately 8-10 mg of the certified internal standard (Maleic Acid) and quantitatively transfer it to the same vial.
-
Step 2.3: Add a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d6) using a calibrated pipette.
-
Step 2.4: Vortex the mixture until both the analyte and the IS are fully dissolved.
3. NMR Data Acquisition: Ensuring Quantitative Fidelity
The parameters used for NMR data acquisition are crucial for ensuring that the signal integrals are truly quantitative.
-
Step 3.1: Transfer an appropriate volume of the sample solution to a high-precision NMR tube.
-
Step 3.2: The relaxation delay (d1) is arguably the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the IS signals being used for quantification. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration. A T1 determination experiment (e.g., inversion recovery) should be performed initially to determine the appropriate d1. For many small molecules, a d1 of 30-60 seconds is a conservative starting point.
-
Step 3.3: Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio.
-
Step 3.4: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
4. Data Processing and Purity Calculation
-
Step 4.1: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Step 4.2: Carefully phase and baseline correct the spectrum. An accurate baseline is critical for accurate integration.
-
Step 4.3: Integrate the selected signals for both the analyte and the IS. For this compound, a well-resolved aromatic proton signal can be used. For Maleic Acid, the vinylic proton singlet is used.
-
Step 4.4: Calculate the purity using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte and I_std are the integrals of the analyte and standard signals, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and standard.
-
m_analyte and m_std are the masses of the analyte and standard.
-
Purity_std is the certified purity of the internal standard.
-
Method Validation: Demonstrating Fitness for Purpose
In accordance with ICH Q2(R1) guidelines, the qNMR method must be validated to demonstrate its suitability.
Caption: Key Parameters for qNMR Method Validation.
-
Specificity: The method's ability to selectively quantify the analyte in the presence of impurities. This is demonstrated by the absence of overlapping signals between the analyte, the IS, and any potential impurities.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. This is established by preparing a series of samples with varying analyte concentrations and plotting the integral ratio against the concentration ratio.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a sample with a known, certified purity or by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (multiple measurements of the same sample under the same conditions) and intermediate precision (analysis on different days, with different analysts, or on different instruments).
-
Robustness: The method's resilience to small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay). This demonstrates the reliability of the method during routine use.
Conclusion
For the purity validation of this compound, qNMR offers a scientifically rigorous, direct, and highly accurate approach that complements traditional chromatographic methods. Its status as a primary ratio method provides a high degree of confidence in the resulting purity value, which is critical for decision-making in research and development. By following a well-designed, self-validating protocol and adhering to established validation principles, researchers can ensure the integrity of their materials and the reliability of their subsequent work.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
- United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
- Schoenberger, T., & Goessler, W. (2013). The choice of the relaxation delay in quantitative NMR. Analytical and Bioanalytical Chemistry, 405(16), 5539-5547. [Link]
- Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful method for the determination of the purity of drugs. Journal of Pharmaceutical Analysis, 3(4), 227-234. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Comparative Benchmarking Guide to 3-Fluoro-4-methylbenzoic Acid for Advanced Synthesis
Introduction: The Strategic Value of Fluorination in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The judicious placement of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[3][4][5] Among the vast array of fluorinated building blocks, 3-Fluoro-4-methylbenzoic acid has emerged as a particularly versatile intermediate.[6] Its unique substitution pattern—an electron-withdrawing fluorine atom meta to the carboxyl group and an electron-donating methyl group para—creates a distinct electronic and steric profile that can be leveraged for nuanced molecular optimization.
This guide provides an in-depth comparative analysis of this compound against key structural analogs and alternative building blocks. Moving beyond a simple catalog of properties, we will dissect the causal relationships between structure and performance, supported by established experimental protocols. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to effectively deploy this building block in their synthetic programs.
Physicochemical Profile and Electronic Landscape
The utility of this compound is fundamentally rooted in its intrinsic properties. The fluorine atom at the C3 position exerts a powerful inductive electron-withdrawing effect (-I), which increases the acidity of the carboxylic acid proton.[2][7] This modulation of pKa is a critical factor in tuning interactions with biological targets and optimizing solubility profiles. Concurrently, the methyl group at C4 provides a lipophilic anchor and a potential steric director in subsequent reactions.
Caption: Electronic influence of substituents on the this compound scaffold.
The table below summarizes the core physicochemical properties of the title compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [8] |
| Molar Mass | 154.14 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 137-140 °C | |
| pKa | ~3.9 (Predicted) | [7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone.[6][10] | [6][10] |
Comparative Benchmarking Against Alternative Building Blocks
The decision to select a building block is always a comparative one. To contextualize the performance of this compound, we benchmark it against its non-fluorinated parent, a positional isomer, and the unsubstituted core structure.
| Building Block | Key Structural Difference | Predicted pKa | Predicted LogP | Key Implications |
| This compound | Reference Compound | ~3.9 | ~2.2 | Enhanced acidity, blocked metabolic site at C3. |
| 4-Methylbenzoic acid | Lacks C3-Fluorine | ~4.3 | ~2.0 | Lower acidity, C3 position susceptible to metabolic oxidation.[11] |
| 4-Fluoro-3-methylbenzoic acid | Positional Isomer | ~4.2 | ~2.2 | Muted electronic effect of F on COOH, different steric profile.[9][12][13] |
| Benzoic acid | Lacks C3-F and C4-Me | ~4.2 | ~1.8 | Baseline reference for acidity and lipophilicity.[14] |
Analysis of Performance Metrics:
-
Acidity (pKa): The most significant differentiation is the increased acidity of this compound. The fluorine atom's proximity and strong inductive effect stabilize the carboxylate anion, making the proton more readily available. This can be critical for forming salt bridges with basic residues (e.g., Lys, Arg) in a protein active site or for improving aqueous solubility through salt formation.[3][7]
-
Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity.[3] This enhancement can improve a molecule's ability to cross cellular membranes, a key attribute for oral bioavailability. While both fluorinated isomers have similar predicted LogP values, their interaction with biological membranes may differ due to distinct dipole moments.
-
Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The C-F bond is exceptionally strong, making the C3 position of this compound resistant to this metabolic pathway.[1][2] This "metabolic blocking" is a primary reason for incorporating fluorine into drug candidates, potentially leading to a longer biological half-life.
Experimental Protocols for Performance Validation
To translate theoretical advantages into practical results, robust and reproducible experimental protocols are essential. We present two self-validating workflows critical for evaluating any benzoic acid building block.
Protocol 1: Amide Coupling via HATU-Mediated Synthesis
Amide bond formation is the most common application for this class of building blocks.[15] The use of modern coupling reagents like HATU provides a reliable, high-yield method that is tolerant of a wide range of substrates.[16][17]
Causality Behind Experimental Choices:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid to form a highly reactive acyl-uronium species.[17]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.[18]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.
Caption: Experimental workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 10 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: In Vitro Metabolic Stability Assessment
Evaluating a compound's stability in the presence of metabolic enzymes is a critical step in drug discovery. The liver microsomal stability assay provides a reliable measure of susceptibility to Phase I metabolism.[19]
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): These are subcellular fractions of hepatocytes that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[19]
-
NADPH (Nicotinamide adenine dinucleotide phosphate): An essential cofactor required for the catalytic activity of CYP enzymes. The reaction is initiated by its addition.
-
LC-MS/MS Analysis: Provides the high sensitivity and specificity required to quantify the disappearance of the parent compound over time, even in a complex biological matrix.
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of this compound (and comparator compounds) in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine the test compound solution with human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
Conclusion and Strategic Outlook
This compound is more than just another building block; it is a tool for precise molecular engineering. Our comparative analysis demonstrates its distinct advantages over non-fluorinated and isomeric analogs, primarily through its enhanced acidity and inherent metabolic stability. The strategic placement of the fluorine atom provides a powerful lever for modulating physicochemical properties that are critical for success in drug discovery and materials science. By understanding the underlying chemical principles and employing robust experimental protocols for validation, researchers can confidently integrate this building block to accelerate the development of next-generation molecules with superior performance profiles.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Fluoro-4-methylbenzoic Acid in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In drug development and fine chemical synthesis, the ability to accurately quantify a target molecule within a complex reaction matrix is paramount. This guide provides a comparative analysis of robust analytical techniques for the quantitative determination of 3-Fluoro-4-methylbenzoic acid (CAS: 350-28-7), a common building block in medicinal chemistry.[1][2] A typical reaction mixture contains not only the target analyte but also starting materials, reagents, catalysts, and potential by-products. The challenge lies in selecting and validating a method that is specific, accurate, and precise for the intended purpose, whether for reaction monitoring, yield determination, or quality control.
This document moves beyond simple protocol recitation. It delves into the causality behind methodological choices, grounded in years of field experience, and provides the framework for developing self-validating analytical systems in line with international regulatory standards.[3] We will compare three workhorse analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Chapter 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the first choice for the analysis of non-volatile, polar compounds like aromatic carboxylic acids due to its robustness, high resolution, and straightforward implementation.[4]
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The analyte, this compound, is separated on a non-polar stationary phase (typically C18) using a polar mobile phase. The key to retaining and achieving sharp peaks for carboxylic acids is controlling their ionization state.[5] By acidifying the mobile phase (e.g., with formic or phosphoric acid), the carboxylic acid is protonated, rendering it less polar and increasing its retention on the non-polar column. Detection is typically achieved using a UV-Vis detector, as the aromatic ring provides strong chromophores.
Experimental Protocol: RP-HPLC
Objective: To quantify this compound using an external standard calibration curve.
A. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 5 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 10 minutes to dissolve the contents.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.[6][7] This step is critical to remove particulate matter that could damage the HPLC column and system.[6][8]
B. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 minutes (Isocratic elution is also possible and can be more robust).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 230 nm
C. Calibration Standards:
-
Prepare a stock solution of pure this compound standard at 1 mg/mL in the diluent.
-
Perform serial dilutions to prepare a minimum of five calibration standards covering the expected concentration range of the analyte in the prepared sample (e.g., 1, 5, 10, 25, 50 µg/mL).[10]
Method Validation (ICH Q2(R1) Framework)
A trustworthy protocol must be a self-validating system.[10][11] The following parameters must be assessed:
-
Specificity: Analyze a placebo (reaction mixture without the analyte) and spiked samples to ensure no interference from matrix components at the retention time of the analyte.
-
Linearity: Plot the peak area response versus the concentration of the calibration standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Analyze samples of the reaction matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (%RSD) of the peak areas should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be <2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 1: Example HPLC Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | < 2.0% | 0.85% |
| Specificity | No interference | Pass |
| LOQ | S/N > 10 | 0.5 µg/mL |
HPLC Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final result.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity. However, for non-volatile and polar compounds like carboxylic acids, a crucial chemical modification step—derivatization—is required.[12][13]
Principle and Rationale
GC requires analytes to be volatile and thermally stable. Carboxylic acids have high boiling points and tend to adsorb onto the GC column, leading to poor peak shape. Derivatization converts the polar -COOH group into a less polar and more volatile ester or silyl ester.[14][15] Trimethylsilylation (TMS) is a common and efficient method. Following separation in the GC column, the mass spectrometer fragments the analyte in a reproducible pattern, providing a "chemical fingerprint" that gives unequivocal identification and allows for highly selective quantification using selected ion monitoring (SIM).
Experimental Protocol: GC-MS with Silylation
Objective: To quantify this compound via its TMS derivative using an internal standard.
A. Sample Preparation & Derivatization:
-
Accurately weigh ~20 mg of the reaction mixture into a vial.
-
Add 1 mL of a suitable organic solvent (e.g., Ethyl Acetate) containing the internal standard (e.g., 4-Fluorobiphenyl at 50 µg/mL). Vortex to dissolve.
-
Transfer a 100 µL aliquot to a clean, dry autosampler vial.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
B. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte TMS-ester and the internal standard.
C. Calibration:
-
Prepare calibration standards by derivatizing solutions containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Method Validation Considerations
Validation follows the same principles as HPLC (Specificity, Linearity, etc.). Key considerations for GC-MS include:
-
Derivatization Efficiency: Ensure the derivatization reaction is complete and reproducible across the concentration range.
-
Specificity: In SIM mode, specificity is extremely high. Confirm by analyzing the full scan mass spectrum of the analyte peak to ensure it matches the reference spectrum.
Table 2: Example GC-MS Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | > 0.998 | 0.9991 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (%RSD) | < 3.0% | 1.55% |
| Specificity | Correct mass spectrum | Pass |
| LOQ | S/N > 10 | 50 ng/mL |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the critical derivatization step.
Chapter 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration against a certified internal standard, often without chromatographic separation.[16][17]
Principle and Rationale
The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17][18] By adding a known mass of a high-purity internal standard to a known mass of the sample, the concentration of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a unique standard signal. For this compound, both ¹H and ¹⁹F NMR can be used. ¹⁹F qNMR is particularly powerful as spectra are often simpler with a wider chemical shift range, leading to less signal overlap.[16][19]
Experimental Protocol: ¹⁹F qNMR
Objective: To determine the purity or concentration of this compound using an internal standard.
A. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 10 mg of a suitable fluorine-containing internal standard (e.g., α,α,α-Trifluorotoluene) and add it to the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and standard are fully soluble.
-
Transfer the solution to an NMR tube.
B. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹⁹F
-
Key Parameters: To ensure accurate integration, a long relaxation delay (D1) is critical. A value of 5 times the longest T₁ relaxation time of the signals of interest is recommended. A pulse angle of 90° should be used.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the signals being quantified.
C. Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the concentration or purity using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal (for ¹⁹F, this is often 1)
-
MW = Molecular Weight
-
m = mass
-
Purity = Purity of the standard
-
Method Validation Considerations
-
Specificity: The key is selecting signals for both the analyte and standard that are unique and fully resolved from any other signals in the spectrum.
-
Standard Selection: The internal standard must be chemically inert, non-volatile, have high purity, and possess signals that do not overlap with the analyte.[17]
-
Instrumental Parameters: The choice of relaxation delay (D1) is the most critical parameter for ensuring accuracy.
qNMR Workflow Diagram
Caption: qNMR analysis workflow highlighting the co-dissolution of sample and standard.
Chapter 4: Comparative Guide & Recommendations
The choice of analytical method is not arbitrary; it is dictated by the specific requirements of the analysis.
Table 3: Comparison of Analytical Techniques for this compound
| Feature | HPLC-UV | GC-MS | qNMR |
| Specificity | Good (Relies on RT) | Excellent (Relies on RT & Mass) | Excellent (Relies on unique chemical shift) |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Low (mg/mL) |
| Sample Prep | Simple (Dilute & Filter) | Complex (Derivatization required) | Simple (Weigh & Dissolve) |
| Throughput | High | Moderate | Low to Moderate |
| Quantitation | External or Internal Standard | Internal Standard Recommended | Primary Method (Internal Standard) |
| Cost (Instrument) | Moderate | High | Very High |
| Cost (Consumables) | Moderate | Moderate | Low |
| Best For... | Routine QC, reaction progress | Trace impurity analysis, definitive ID | Purity of isolated material, primary ref std. |
Recommendations:
-
For routine reaction monitoring and high-throughput screening: HPLC-UV is the most pragmatic choice. It offers a superb balance of performance, cost, and speed, and sample preparation is minimal.[4][6]
-
For identifying and quantifying low-level impurities or for definitive confirmation of structure: GC-MS is unparalleled. Its sensitivity and specificity are exceptional, though this comes at the cost of more complex sample preparation.[15][20]
-
For accurate purity assessment of an isolated product or for creating an in-house reference standard: qNMR is the gold standard. It is a primary ratio method that provides high accuracy without the need for an identical reference standard of the analyte, but it requires a higher concentration of material.[18][21]
By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently select and validate the most appropriate analytical method to support their research and development goals, ensuring data integrity and accelerating project timelines.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Fluoro-4-methylbenzoic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] The class of 3-fluoro-4-methylbenzoic acid derivatives presents a fascinating case study for medicinal chemists. This scaffold incorporates two key features that profoundly influence metabolic fate: a methyl group, which is a common site for oxidative metabolism, and a fluorine atom, a bioisostere often used to block metabolic attack and modulate physicochemical properties.[3][4][5]
This guide provides a comprehensive comparison of the primary in vitro methodologies used to assess the metabolic stability of these derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into data interpretation to empower researchers to make informed decisions in their drug development programs.
Part 1: The Metabolic Landscape of Fluorinated Benzoic Acids
Understanding the potential metabolic pathways of a compound is crucial for designing and interpreting stability assays. For a typical this compound derivative, metabolism is primarily governed by Phase I and Phase II enzyme systems.
-
Phase I Metabolism: Primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver, Phase I reactions introduce or expose functional groups.[6][7] For this scaffold, the two most probable sites of attack are:
-
Benzylic Oxidation: The 4-methyl group is a primary "soft spot" susceptible to oxidation by CYP enzymes (e.g., CYP2E1, CYP1A2) to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and then a carboxylic acid.[6][8]
-
Aromatic Hydroxylation: While less common due to the deactivating effect of the carboxylic acid, oxidation of the aromatic ring is possible. The fluorine atom can act as a blocking group, potentially directing hydroxylation to other positions.[5][9]
-
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The carboxylic acid moiety of the benzoic acid scaffold is a prime substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs).
The following diagram illustrates the principal metabolic vulnerabilities of the this compound core structure.
Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.
Part 2: A Comparative Guide to In Vitro Stability Assays
The choice of an in vitro system is dictated by the specific questions being asked. The three most common systems—liver microsomes, S9 fractions, and hepatocytes—offer a tiered approach to investigating metabolic liability. Each system represents a different level of biological complexity.
| Feature | Liver Microsomes | Liver S9 Fraction | Hepatocytes |
| Source | Subcellular fraction (endoplasmic reticulum) | Subcellular fraction (microsomes + cytosol) | Intact, living cells |
| Enzymes Present | Phase I (CYPs, FMOs), some Phase II (UGTs)[10] | Phase I (CYPs, FMOs), most Phase II (UGTs, SULTs, GSTs)[11] | Complete complement of Phase I & II enzymes, cofactors & transporters[2] |
| Primary Use | High-throughput screening for Phase I metabolic stability[10] | Broader assessment of Phase I and cytosolic Phase II metabolism | "Gold standard" for predicting overall hepatic clearance; studies involving transporters[10] |
| Advantages | Cost-effective, high-throughput, easy to use and store[12] | More comprehensive than microsomes for Phase II assessment | Most physiologically relevant in vitro model; captures interplay of metabolism and transport[2] |
| Limitations | Lacks cytosolic enzymes and transporters; may underestimate clearance if other pathways dominate | Lacks transporters; cofactor concentrations are artificial | Lower throughput, higher cost, more complex to use |
Liver Microsomal Stability Assay
This is the workhorse assay in early drug discovery for assessing Phase I metabolic stability.[2] Microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[10] The causality behind this choice is its simplicity and directness: by providing the necessary cofactor NADPH, we specifically activate CYP-mediated metabolism and can quickly rank compounds based on their susceptibility to this primary clearance pathway.[12]
Liver S9 Stability Assay
The S9 fraction is a supernatant preparation that contains both microsomes and the cell cytosol.[11] This is a logical next step when a compound shows high stability in microsomes, suggesting that non-CYP pathways might be involved. The S9 fraction allows for the investigation of both Phase I and a broader range of Phase II enzymes, including cytosolic sulfotransferases (SULTs) and glutathione transferases (GSTs).[11]
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full, unadulterated machinery of a liver cell.[10] This includes all Phase I and II enzymes in their correct subcellular locations, endogenous levels of cofactors, and active uptake and efflux transporters. This assay provides the most comprehensive picture of a compound's intrinsic hepatic clearance (CLint) and is essential for compounds whose disposition is influenced by transporters.[2]
Part 3: Experimental Protocol and Data Analysis
To ensure trustworthiness and reproducibility, a well-defined protocol with appropriate controls is essential. Here, we provide a detailed protocol for the most common starting point: the Human Liver Microsomal Stability Assay .
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical liver microsomal stability assay.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol is a self-validating system, incorporating essential controls for robust data generation.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of your this compound derivative in DMSO. Dilute this to create a 100 µM working solution in buffer.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from BioIVT) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[13]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer.[14] This system continuously regenerates NADPH, ensuring the enzymatic reaction does not become cofactor-limited.
-
Control Compounds: Prepare 100 µM working solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate assay performance.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the matrix) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a 96-well plate, combine 90 µL of the HLM working solution (0.5 mg/mL final concentration) and 5 µL of the test compound working solution (1 µM final concentration).
-
Negative Control: For each compound, prepare a "minus cofactor" well where the NADPH solution will be replaced with buffer. This control is critical to assess for any non-NADPH-dependent (e.g., chemical) degradation.[12]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH cofactor solution to all wells (except the "minus cofactor" controls, which receive 5 µL of buffer). The time of this addition is T=0.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 30 µL) from the incubation wells to a new plate containing 3 volumes (90 µL) of the ice-cold quenching solution.[12][14] The organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for this analysis due to its exceptional sensitivity and selectivity, allowing for precise quantification of the parent drug in a complex biological matrix.[15][16][17][18]
-
Data Analysis and Interpretation
The primary output of the assay is the concentration of the parent compound remaining at each time point. This data is used to calculate two key parameters:
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
-
First, plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Equation: t½ = -0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow. It is expressed in µL/min/mg of microsomal protein.
-
Equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])
-
These parameters allow for a quantitative comparison of the metabolic stability of different derivatives, guiding the selection of compounds with more favorable pharmacokinetic properties for further development.[1]
Conclusion
Assessing the metabolic stability of this compound derivatives is a multi-faceted process that requires a logical, tiered approach. By starting with a high-throughput microsomal stability assay and progressing to more complex systems like hepatocytes as needed, researchers can efficiently characterize the metabolic liabilities of their compounds. The strategic placement of fluorine can successfully block sites of metabolism, but only rigorous experimental validation can confirm this.[19][20] The protocols and comparative data presented in this guide provide a robust framework for generating high-quality, reproducible data, enabling confident decision-making in the critical early stages of drug discovery.
References
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- Creative Bioarray. In Vitro Metabolic Stability. [Link]
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- Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry. [Link]
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- Biotrial.
- PubMed Central.
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- ACS Publications.
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- Royal Society of Chemistry. (2021, August 27). Cytochrome P450 Metabolism. [Link]
- YouTube. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism. [Link]
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- Springer Nature Experiments.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluorobenzoic Acid Isomers
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of constitutional isomers is not merely an academic exercise but a critical determinant of a product's efficacy, safety, and intellectual property standing.[1][2][3] Fluorobenzoic acids, existing as ortho- (2-), meta- (3-), and para- (4-) isomers, present a classic analytical challenge. While sharing the same molecular formula (C₇H₅FO₂) and weight (140.11 g/mol ), their distinct fluorine substitution patterns give rise to subtle yet measurable differences in their spectroscopic profiles.[4][5][6]
This guide provides a comprehensive comparison of the spectroscopic data for these three isomers, leveraging key analytical techniques to provide a robust framework for their unambiguous differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying principles and experimental considerations essential for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Discrimination
NMR spectroscopy stands as the gold standard for the structural confirmation of fluorobenzoic acid isomers.[7] The distinct electronic environments of the hydrogen, carbon, and fluorine nuclei in each isomer lead to unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group influences the chemical shifts of the aromatic protons.
-
2-Fluorobenzoic Acid: Exhibits the most complex spectrum due to the proximity of the fluorine and carboxylic acid groups to the aromatic protons, leading to significant deshielding and complex splitting patterns.
-
3-Fluorobenzoic Acid: Shows a more defined splitting pattern compared to the ortho isomer, with protons experiencing varying degrees of shielding based on their position relative to the substituents.
-
4-Fluorobenzoic Acid: Presents the most symmetrical and easily interpretable spectrum, typically showing two distinct sets of doublets of doublets (or triplets, depending on the resolution and solvent) due to the molecule's symmetry.[8]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Fluorobenzoic Acid Isomers
| Isomer | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| 2-Fluorobenzoic Acid | ~7.20 - 8.10 (complex multiplet) | ~13.0 | DMSO-d₆ |
| 3-Fluorobenzoic Acid | ~7.40 - 7.90 (multiplets) | ~13.1 | DMSO-d₆ |
| 4-Fluorobenzoic Acid | ~7.34 (t), ~8.05 (dd)[8] | ~13.1[8] | DMSO-d₆[8] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectroscopy
The position of the fluorine atom directly impacts the chemical shifts of the carbon atoms in the benzene ring, particularly the carbon atom to which it is bonded (C-F). This results in distinct ¹³C NMR spectra for each isomer.
-
Key Differentiator: The C-F bond exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum. The chemical shift of the carbon directly attached to the fluorine is also significantly different for each isomer.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Fluorobenzoic Acid Isomers
| Isomer | Aromatic Carbons (ppm) | Carboxylic Carbon (ppm) | Solvent |
| 2-Fluorobenzoic Acid | ~116 - 162 | ~164 | DMSO-d₆ |
| 3-Fluorobenzoic Acid | ~115 - 163 | ~166 | DMSO-d₆[9] |
| 4-Fluorobenzoic Acid | ~116 - 165[10] | ~166[10] | DMSO-d₆[10] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds.[11] The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, making it a powerful tool for distinguishing between the fluorobenzoic acid isomers.
-
Ortho Isomer: The fluorine signal is typically found at a distinct chemical shift compared to the meta and para isomers.
-
Meta and Para Isomers: Also exhibit unique chemical shifts, allowing for straightforward differentiation.[12][13]
Table 3: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluorobenzoic Acid Isomers
| Isomer | ¹⁹F Chemical Shift (ppm) | Reference |
| 2-Fluorobenzoic Acid | ~ -114.82[14] | CFCl₃ |
| 3-Fluorobenzoic Acid | Varies with solvent | Varies |
| 4-Fluorobenzoic Acid | Varies with solvent | Varies |
Note: ¹⁹F NMR chemical shifts are highly dependent on the reference standard and solvent used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorobenzoic acid isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[15] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is typically performed.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to elucidate the isomeric structure.
Vibrational Spectroscopy: A Complementary Approach
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While the spectra of the fluorobenzoic acid isomers share similarities due to the common benzoic acid backbone, a detailed analysis of the fingerprint region and specific vibrational modes can reveal key differences.
Infrared (IR) Spectroscopy
The position of the C-F stretching vibration and the pattern of out-of-plane C-H bending bands in the fingerprint region are particularly useful for differentiation.
-
O-H Stretch: A broad absorption band is observed between 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, characteristic of hydrogen-bonded dimers.[16]
-
C=O Stretch: A strong absorption appears around 1700 cm⁻¹, corresponding to the carboxylic acid carbonyl stretch.
-
C-F Stretch: The C-F stretching vibration, typically found in the 1100-1300 cm⁻¹ region, will vary slightly in position and intensity for each isomer.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including C-C stretching and C-H bending modes, which are unique for each isomer and serve as a "fingerprint."[16]
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorobenzoic Acid Isomers
| Vibrational Mode | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| O-H Stretch | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C=O Stretch | ~1700 | ~1700 | ~1700 |
| C-F Stretch | Variable | Variable | Variable |
| Aromatic C-H Bending | Characteristic Pattern | Characteristic Pattern | Characteristic Pattern |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy.[17] Aromatic ring vibrations are often strong in the Raman spectrum and can be sensitive to the substitution pattern.
-
Ring Breathing Modes: The symmetric "ring breathing" mode of the benzene ring is particularly sensitive to the position of the substituents and will have a characteristic frequency for each isomer.
Experimental Protocol: IR and Raman Spectroscopy
-
Sample Preparation:
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
IR (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Raman: Place the solid sample directly in the path of the laser beam.
-
-
Data Acquisition: Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing and Analysis: Perform baseline correction and identify the key vibrational bands. Compare the fingerprint regions of the unknown sample with reference spectra of the known isomers.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
While all three isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing another avenue for differentiation.[18] Electron ionization (EI) is a common technique used for this purpose.
-
Molecular Ion Peak (M⁺˙): All isomers will show a molecular ion peak at m/z 140.
-
Key Fragmentation Pathways: The primary fragmentation pathway involves the loss of the hydroxyl group (-OH) to form an ion at m/z 123, followed by the loss of carbon monoxide (-CO) to yield an ion at m/z 95. The relative intensities of these and other fragment ions can vary between the isomers due to the influence of the fluorine atom's position on the stability of the resulting ions.
Table 5: Expected Key Fragments (m/z) in EI-Mass Spectra
| Fragment | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| [M]⁺˙ | 140 | 140 | 140 |
| [M-OH]⁺ | 123 | 123 | 123 |
| [M-COOH]⁺ | 95 | 95 | 95 |
Note: The relative abundances of the fragment ions are the key differentiating factor.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile samples or by direct infusion. For GC-MS analysis of fluorobenzoic acids, derivatization to a more volatile ester form is often necessary.[7]
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).
-
Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio and detect them.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the relative abundances of the fragment ions.
Conclusion
The differentiation of 2-, 3-, and 4-fluorobenzoic acid isomers is readily achievable through a multi-technique spectroscopic approach. While each technique offers valuable information, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive and unambiguous structural elucidation. Vibrational spectroscopy serves as a rapid and complementary method, with the fingerprint region offering a unique pattern for each isomer. Mass spectrometry, through the analysis of fragmentation patterns, can further corroborate the identification.
By understanding the principles behind each technique and carefully interpreting the resulting data, researchers, scientists, and drug development professionals can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- NIST. (n.d.). Benzoic acid, 3-fluoro-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
- PubChem. (n.d.). 4-Fluorobenzoic Acid.
- SpectraBase. (n.d.). m-Fluorobenzoic acid.
- SpectraBase. (n.d.). 4-Fluorobenzoic acid.
- Wikipedia. (n.d.). 2-Fluorobenzoic acid.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
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- Wizeprep. (2021, November 24). How to Identify Constitutional Isomers [Video]. YouTube.
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- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-4-methylbenzoic Acid
Introduction: The Analytical Imperative for 3-Fluoro-4-methylbenzoic Acid
This compound is a key fluorinated building block in modern synthetic chemistry. Its structural motifs are integral to the development of novel pharmaceuticals and agrochemicals, where it can enhance metabolic stability and binding affinity.[1][2][3] The reliable quantification of this compound in raw materials, during synthesis, and in final formulations is not merely a procedural step; it is the bedrock of quality control, ensuring product safety, efficacy, and regulatory compliance.
This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of this compound: the highly specific High-Performance Liquid Chromatography (HPLC) and the rapid UV-Vis Spectrophotometry. More critically, we will navigate the essential process of cross-validation , demonstrating how to ensure that two different analytical procedures can be used interchangeably for the same intended purpose. This entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) in the Q2(R2) and Q14 guidelines, which govern the validation and lifecycle management of analytical procedures.[4][5][6][7]
The Regulatory Cornerstone: Why Method Validation is Non-Negotiable
Before any analytical method can be deployed, its fitness for purpose must be rigorously demonstrated through validation. The objective of validation is to provide documented evidence that a procedure is suitable for its intended use.[5][6] This involves evaluating a series of performance characteristics, as we will detail for each method.
Cross-validation takes this a step further. It is the formal process of comparing two validated analytical procedures to demonstrate that they provide equivalent results.[8][9] This is crucial in scenarios such as transferring a method between laboratories, updating to a new technology, or using a simpler, faster method for routine testing while retaining a more complex method as a reference standard.
Below is a conceptual workflow illustrating the journey from method development to cross-validation, a process central to a robust analytical lifecycle management strategy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methylbenzoic Acid
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-methylbenzoic acid, a compound frequently utilized in pharmaceutical synthesis and materials science. As a halogenated aromatic carboxylic acid, its disposal requires a nuanced understanding of its chemical properties and potential hazards to mitigate risks to personnel and the environment. This document is crafted for researchers, scientists, and drug development professionals, offering essential safety and logistical information built on a foundation of scientific integrity and field-proven best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 350-28-7) is a solid organic compound that, while not having a comprehensive, publicly available Safety Data Sheet (SDS), can be assessed based on data from its supplier and structurally similar compounds.[1][2] The primary hazards associated with this chemical class guide our disposal strategy.
Known Hazards: Based on available supplier information, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate handling the compound with appropriate engineering controls and Personal Protective Equipment (PPE) at all times, including during disposal. The presence of a carbon-halogen (in this case, carbon-fluorine) bond places it in the category of halogenated organic compounds.[3][4][5] The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes due to their potential to form persistent and toxic byproducts if not managed correctly.[6][7]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 350-28-7 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 169-171 °C | [1] |
| Hazard Codes | H315, H319, H335 | [1] |
Pre-Disposal Operations: Establishing a Safe Workflow
A safe disposal process begins long before the waste container is sealed. Adherence to these preliminary steps is critical for minimizing exposure and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Given the irritant nature of this compound, a robust PPE protocol is non-negotiable.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation before use.[10]
-
Body Protection: A fully fastened laboratory coat is required.[10]
-
Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[1][10]
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[8][11]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound. It is imperative to never mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[12][13][14]
Solid Waste Disposal
This procedure applies to unadulterated solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, absorbent pads).
-
Container Selection: Choose a designated, leak-proof, and sealable hazardous waste container compatible with solid organic acids. The container must be in good condition, free from cracks or other damage.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation start.
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container. Minimize dust generation during this process.[15]
-
Sealing: Securely close the container. Do not overfill.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong bases or oxidizing agents.[16][17]
Liquid Waste Disposal (Solutions)
This procedure applies to solutions containing dissolved this compound.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container for liquid organic waste. Ensure the container material is compatible with the solvent used.
-
Labeling: As with solid waste, label the container prior to use with "Hazardous Waste," the full chemical name of all components (including solvents), their approximate concentrations, and the associated hazards.
-
Waste Transfer: Carefully pour the liquid waste into the container, avoiding splashes. A funnel may be used to minimize spillage.
-
Sealing and Storage: Securely cap the container and store it in the satellite accumulation area, ensuring it is segregated from incompatible waste streams.
Management of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[8]
-
Final Disposal of Container: After triple rinsing and allowing it to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.[8]
Spill Management
In the event of a spill, the response should be swift and methodical.
-
Small Spills (within a fume hood):
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[9][18] Avoid generating dust.
-
Use an inert absorbent material like vermiculite or sand for liquid spills.[8]
-
Collect the absorbed material into a sealable container and label it as hazardous waste.[8]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure they are in compliance with regulations set forth by bodies like OSHA and the EPA.[12][19][20] This commitment protects the health and safety of laboratory personnel and safeguards the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
